5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(1H-pyrazol-5-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXYBKOCJXQJOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590743 | |
| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656226-63-0 | |
| Record name | 5-(1H-Pyrazol-5-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid physicochemical properties"
An In-Depth Technical Guide to the Physicochemical Properties of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Structure and Function
This compound is a heterocyclic compound featuring a thiophene ring linked to a pyrazole moiety, with a carboxylic acid functional group. This molecular architecture is of significant interest in medicinal chemistry, as pyrazole and thiophene cores are prevalent in a wide array of biologically active agents.[1][2] The ultimate in vivo efficacy of any potential drug candidate, however, is not determined by its structure alone. It is governed by a complex interplay of physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME).[3][4][5]
This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet. It provides a technical exploration of the core physicochemical properties of this compound, detailing not just the what, but the why and how of their experimental determination. Understanding these parameters is fundamental to navigating the challenges of drug development, from initial hit screening to lead optimization and formulation.[5][6][7]
Core Molecular Identifiers
A consistent and accurate identification of the molecule is the foundation of all subsequent research.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [8] |
| Molecular Weight | 194.21 g/mol | [8] |
| CAS Number | 656226-63-0 | [8] |
| Predicted XlogP | 1.5 | [9] |
| Structure (SMILES) | C1=C(SC(=C1)C(=O)O)C2=CC=NN2 | [9] |
Acidity and Ionization (pKa)
The ionization state of a molecule at physiological pH (typically ~7.4) is a master variable influencing solubility, membrane permeability, and binding interactions with its biological target. The carboxylic acid and the pyrazole ring of the title compound are both ionizable groups, making a thorough understanding of its pKa values essential.
Causality & Importance : The Henderson-Hasselbalch equation dictates the ratio of the ionized (conjugate base) to the non-ionized (acid) form of the molecule at a given pH.[10]
-
Solubility : The ionized form is generally more water-soluble. A compound with an acidic pKa will exhibit pH-dependent solubility, being more soluble at higher pH values.[11]
-
Permeability : The neutral, non-ionized form is typically more lipid-soluble and thus more readily permeates biological membranes via passive diffusion.[5]
-
Target Binding : The charge state can be critical for forming ionic bonds or key hydrogen bond interactions within a receptor's binding pocket.
Experimental Determination of pKa
While computational methods can provide initial estimates, experimental determination is crucial for accuracy.[12] Potentiometric titration is a robust and widely accepted method.
Workflow for pKa Determination
Caption: Workflow for potentiometric pKa determination.
Protocol 1: Potentiometric Titration for pKa Determination
-
System Preparation : Calibrate a high-precision pH meter at the experimental temperature using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation : Accurately weigh and dissolve a sample of this compound in a known volume of deionized, CO₂-free water. If solubility is limited, a co-solvent (e.g., methanol or DMSO) may be used, but the resulting value will be an apparent pKa (pKaapp) specific to that solvent system.
-
Titration : Place the solution in a jacketed beaker to maintain a constant temperature. Submerge the calibrated pH electrode and a magnetic stirrer.
-
Data Collection : Add small, precise aliquots of a standardized strong base (e.g., 0.01 M NaOH) and record the pH after the reading stabilizes with each addition.
-
Analysis : Plot the recorded pH values against the volume of NaOH added. The pKa corresponding to the carboxylic acid is the pH at the half-equivalence point. The inflection point of this sigmoid curve, best identified by the peak of the first derivative plot, marks the equivalence point.[10]
-
Self-Validation : The procedure should be validated by titrating a standard compound with a known pKa (e.g., benzoic acid) under identical conditions.
Lipophilicity (logP and logD)
Lipophilicity, the "greasiness" of a molecule, is a critical determinant of its ADME profile.[13] It is quantified as the partition coefficient (P) between an oily (n-octanol) and an aqueous phase.
-
logP : The partition coefficient of the neutral species.
-
logD : The distribution coefficient, which is the ratio of the sum of all species (ionized and neutral) in the octanol phase to the sum of all species in the aqueous phase at a specific pH. For an ionizable compound like ours, logD is pH-dependent and is the more physiologically relevant parameter.[14]
Causality & Importance :
-
Absorption : High lipophilicity can enhance absorption across the gut wall, but excessively high logP can lead to poor aqueous solubility and entrapment in lipid bilayers.[5]
-
Distribution : Lipophilicity influences plasma protein binding and the ability to cross the blood-brain barrier.
-
Metabolism & Toxicity : High lipophilicity is often correlated with increased metabolic turnover by cytochrome P450 enzymes and potential off-target toxicities.[13]
Experimental Determination of Lipophilicity
The shake-flask method is the "gold standard" for logP/logD determination due to its directness and accuracy, though it can be labor-intensive.[13][15]
Workflow for Shake-Flask LogD Determination
Caption: Workflow for the shake-flask logD determination.
Protocol 2: Shake-Flask Method for logD₇.₄ Determination
-
Phase Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate n-octanol by mixing it vigorously with the buffer and allowing the phases to separate. Similarly, pre-saturate the buffer with n-octanol. This step is critical to prevent volume changes during the experiment.
-
Compound Addition : Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot of this stock to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated buffer. The final DMSO concentration should be kept low (<1%) to avoid affecting the partitioning.
-
Equilibration : Tightly cap the vials and shake them on a mechanical shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically several hours to overnight).[16]
-
Phase Separation : Centrifuge the vials to ensure complete separation of the two phases.
-
Quantification : Carefully remove an aliquot from each phase. Analyze the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection. A calibration curve must be generated for quantification.
-
Calculation : The logD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Self-Validation : The assay should be run in triplicate. Including control compounds with known logD values in the experiment is essential for validating the run.[17]
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11] It is crucial to distinguish between two types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility : Measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated DMSO stock solution is added. It reflects the rate of precipitation and is often used for high-throughput screening in early discovery.[18][19]
-
Thermodynamic Solubility : Represents the true equilibrium solubility of the solid material in a saturated solution. It is a more accurate but lower-throughput measurement, essential for lead optimization and pre-formulation studies.[11][18][19]
Decision Logic for Solubility Assessment
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"spectral data of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid"
An In-Depth Technical Guide to the Spectral Characterization of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the analytical methodologies and expected spectral data for the structural elucidation of this compound. As direct spectral data for this specific molecule is not extensively published, this document synthesizes information from analogous structures and first principles of spectroscopy to provide a predictive and practical framework for researchers. The focus is on the causality behind spectral features and the establishment of self-validating experimental protocols.
Introduction and Molecular Structure
This compound is a heterocyclic compound featuring a thiophene ring substituted with a pyrazole moiety and a carboxylic acid. This molecular architecture is of significant interest in medicinal chemistry and materials science, as pyrazole and thiophene cores are prevalent in a wide range of biologically active compounds and functional organic materials.[1][2] Accurate and unambiguous structural confirmation is the bedrock of any further investigation into its properties and applications. This guide details the expected outcomes from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure:
Caption: Plausible synthesis route and potential impurities.
Causality in Analysis: The primary impurity to monitor for is the starting aldehyde. Its presence would manifest as a sharp singlet around 9-10 ppm in the ¹H NMR spectrum and a strong C=O stretch at a lower wavenumber (approx. 1660-1700 cm⁻¹) in the IR spectrum compared to the carboxylic acid.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectral data based on established chemical shift principles and data from analogous compounds such as pyrazole-carboxylic acids and thiophenecarboxylic acids. [3][4][5]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The expected signals for this compound, assuming a deuterated solvent like DMSO-d₆, are outlined below. DMSO is chosen for its ability to dissolve the polar carboxylic acid and to allow observation of the exchangeable NH and OH protons.
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale & Authoritative Grounding |
|---|---|---|---|---|
| ~13.0 | Broad Singlet | - | COOH | The carboxylic acid proton is highly deshielded and subject to hydrogen bonding and chemical exchange, resulting in a very broad, downfield signal. [6] |
| ~13.0 | Broad Singlet | - | Pyrazole NH | The pyrazole N-H proton is also acidic and exchangeable, often appearing as a broad signal. Its exact position can vary significantly with concentration and temperature. |
| ~7.8 | Doublet | J ≈ 4.0 | Thiophene H-3 | This proton is coupled to H-4 of the thiophene ring. Its chemical shift is influenced by the adjacent electron-withdrawing carboxylic acid group. |
| ~7.5 | Doublet | J ≈ 4.0 | Thiophene H-4 | This proton is coupled to H-3 and is adjacent to the pyrazole substituent. |
| ~7.7 | Doublet | J ≈ 2.5 | Pyrazole H-5 | This proton on the pyrazole ring is coupled to the H-4 proton. |
| ~6.7 | Doublet | J ≈ 2.5 | Pyrazole H-4 | This proton is coupled to the H-5 proton. The chemical shifts of pyrazole protons can be influenced by the substituent on the neighboring carbon. [7]|
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies all unique carbon environments in the molecule. Due to the lower natural abundance of ¹³C, it is a less sensitive technique but provides crucial skeletal information.
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Authoritative Grounding |
|---|---|---|
| ~163 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is highly deshielded and typically appears in this region. [8] |
| ~150 | Pyrazole C-3 | Carbon attached to two nitrogen atoms in the pyrazole ring. |
| ~145 | Thiophene C-5 | Carbon atom of the thiophene ring bonded to the pyrazole group. |
| ~135 | Thiophene C-2 | Carbon atom of the thiophene ring bonded to the carboxylic acid. |
| ~135 | Pyrazole C-5 | Unsubstituted CH carbon in the pyrazole ring. |
| ~128 | Thiophene C-4 | Unsubstituted CH carbon in the thiophene ring. |
| ~126 | Thiophene C-3 | Unsubstituted CH carbon in the thiophene ring. |
| ~105 | Pyrazole C-4 | Unsubstituted CH carbon in the pyrazole ring, typically shifted upfield. [7]|
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted Key IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Authoritative Grounding |
|---|---|---|---|---|
| 3300 - 2500 | Broad | O-H Stretch | Carboxylic Acid | The O-H bond in a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band. [9] |
| ~3100 | Medium | N-H Stretch | Pyrazole | The N-H stretching vibration of the pyrazole ring. |
| ~3050 | Medium-Weak | C-H Stretch | Aromatic (Thiophene, Pyrazole) | C-H stretching from the sp² hybridized carbons of the aromatic rings. |
| ~1720 - 1680 | Strong | C=O Stretch | Carboxylic Acid | This is a characteristic, strong absorption for the carbonyl group of an aromatic carboxylic acid. [9][10] |
| ~1600, ~1550, ~1460 | Medium | C=C, C=N Stretch | Aromatic Rings | Skeletal vibrations of the thiophene and pyrazole rings. [6] |
| ~1300 | Medium | C-O Stretch | Carboxylic Acid | Stretching vibration of the carbon-oxygen single bond. [9] |
| 950 - 910 | Medium, Broad | O-H Bend | Carboxylic Acid (Dimer) | Out-of-plane bending of the O-H group, characteristic of a hydrogen-bonded dimer. [9]|
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation, structural information about the molecule. For a polar molecule like this, Electrospray Ionization (ESI) is the preferred method.
Table 4: Predicted Mass Spectrometry Data (ESI)
| Mode | Predicted m/z | Ion | Rationale |
|---|---|---|---|
| Positive (ESI+) | 209.0279 | [M+H]⁺ | Protonation of the molecule (likely on a nitrogen atom). The exact mass is calculated for C₈H₇N₂O₂S⁺. |
| Negative (ESI-) | 207.0123 | [M-H]⁻ | Deprotonation of the most acidic proton (the carboxylic acid OH), forming the carboxylate. The exact mass is calculated for C₈H₅N₂O₂S⁻. [11]|
Standardized Experimental Protocols
Adherence to standardized protocols ensures data reproducibility and quality.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the sample.
-
Acquire a standard ¹H spectrum with 16-32 scans.
-
Set the spectral width to cover a range from -2 to 16 ppm.
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the residual DMSO signal at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the DMSO-d₆ signal at 39.52 ppm.
-
Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure: Apply consistent pressure using the instrument's anvil to ensure good contact.
-
Acquisition: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. [12]5. Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.
-
Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Infusion: Infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min).
-
Acquisition: Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Calibration: Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm) for confident elemental composition determination.
Advanced Structural Verification Workflow
For unambiguous assignment of all ¹H and ¹³C signals, 2D NMR experiments are indispensable. The workflow below illustrates the logical progression from 1D to 2D techniques.
Caption: Logical workflow for complete NMR-based structure elucidation.
Expert Insight: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It reveals correlations between protons and carbons that are separated by 2-3 bonds. For instance, the thiophene proton H-4 should show a correlation to the pyrazole carbon C-3, definitively linking the two heterocyclic rings.
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PubMed. (2017). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chem Neurosci, 8(9), 2027-2041. Available at: [Link]
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ResearchGate. (2025). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Available at: [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring three key functionalities: a thiophene ring, a pyrazole moiety, and a carboxylic acid group. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science, as molecules incorporating pyrazole and thiophene scaffolds are known to exhibit a wide range of biological activities and unique electronic properties. For instance, related structures have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), with applications in improving memory and cognition[1].
Unambiguous structural characterization is the cornerstone of drug discovery and chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for elucidating the molecular structure of organic compounds in solution. This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound. It is designed to serve as a practical resource for researchers, offering not only predicted spectral data but also the underlying scientific principles and field-proven experimental protocols necessary for accurate data acquisition and interpretation.
Molecular Structure and Spectroscopic Considerations
To facilitate a clear discussion of the NMR data, a standardized numbering system for the molecule is essential. The structure and numbering are presented below.
Caption: Numbering scheme for this compound.
A critical feature of N-unsubstituted pyrazoles is prototropic tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. This equilibrium can significantly influence the chemical shifts of the pyrazole ring carbons, particularly C3'' and C5''[2][3]. In many solvents, this exchange is rapid on the NMR timescale, resulting in a single, time-averaged spectrum. The choice of solvent can shift this equilibrium; for this analysis, we will predict the spectrum in DMSO-d₆, a common solvent for polar heterocyclic compounds where both tautomers may be observed or average out.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum is anticipated to display five distinct signals in the aromatic and downfield regions, corresponding to the four C-H protons and the two exchangeable N-H and O-H protons.
-
Thiophene Protons (H-3' and H-4'): The thiophene ring constitutes a two-spin system. The protons H-3' and H-4' are expected to appear as a pair of doublets in the aromatic region. Due to the electron-withdrawing nature of the adjacent carboxylic acid group at C2' and the pyrazole ring at C5', both protons will be deshielded, appearing at approximately 7.2-7.9 ppm. The coupling constant between them (³J_H3'H4') is characteristic of ortho-coupling in thiophenes and is expected to be in the range of 3.5–5.0 Hz[4][5].
-
Pyrazole Protons (H-4'' and H-5''): The pyrazole protons also form a two-spin system and will appear as another pair of doublets. The chemical shifts are typically found between 6.0 and 8.0 ppm[6]. The proton at the 5-position (H-5'') is generally downfield compared to the proton at the 4-position (H-4''). The vicinal coupling constant (³J_H4''H5'') in pyrazoles is smaller than in thiophenes, typically around 1.9–3.0 Hz[7].
-
Labile Protons (N-H and COOH): The carboxylic acid proton (COOH) and the pyrazole N-H proton are acidic and will appear as broad singlets. Their chemical shifts are highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, the COOH proton is expected to be significantly downfield, often above 12 ppm. The N-H proton signal is also expected to be downfield, typically in the range of 11-14 ppm[6].
Table 1: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3' | ~7.8 | doublet (d) | ~4.0 |
| H-4' | ~7.3 | doublet (d) | ~4.0 |
| H-4'' | ~6.5 | doublet (d) | ~2.5 |
| H-5'' | ~7.7 | doublet (d) | ~2.5 |
| N-H | 12.0 - 14.0 | broad s (br) | - |
| COOH | 12.5 - 13.5 | broad s (br) | - |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals for the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the rings.
-
Carboxylic Carbon (C(OOH)): This carbon will appear furthest downfield, typically in the range of 160–170 ppm, which is characteristic for carboxylic acids[8].
-
Thiophene Carbons (C-2', C-3', C-4', C-5'): The chemical shifts of these carbons are influenced by their substituents. The carbons directly attached to the electron-withdrawing groups, C-2' (to COOH) and C-5' (to pyrazole), will be deshielded and appear further downfield compared to the other two thiophene carbons, C-3' and C-4'. Typical ranges for substituted thiophenes are between 120-150 ppm[9][10].
-
Pyrazole Carbons (C-3'', C-4'', C-5''): The chemical shifts of the pyrazole carbons are sensitive to the tautomeric equilibrium[2][3]. C-3'' (attached to the thiophene ring) and C-5'' will likely appear in the 130-150 ppm range. The C-4'' carbon is typically the most shielded of the pyrazole carbons, appearing around 105-115 ppm[2].
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C(OOH) | 162 - 168 |
| C-2' | 140 - 145 |
| C-3' | 127 - 132 |
| C-4' | 125 - 130 |
| C-5' | 145 - 150 |
| C-3'' | 148 - 155 |
| C-4'' | 105 - 110 |
| C-5'' | 135 - 140 |
Experimental Protocols
Adherence to a rigorous experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a self-validating workflow for sample preparation and data acquisition.
Workflow: From Sample to Spectrum
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For this compound, DMSO-d₆ is an excellent choice due to its ability to dissolve polar compounds and slow the exchange rate of labile protons, allowing for their observation[11].
-
Concentration: Weigh approximately 5-10 mg of the solid sample directly into a clean, dry vial.
-
Dissolution: Add approximately 0.6–0.7 mL of the deuterated solvent to the vial[12]. Ensure the total volume in the NMR tube will be about 4-5 cm in height. Vortex or sonicate briefly to ensure complete dissolution.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Wilmad 535-PP or equivalent)[13]. Cap the tube securely.
2. NMR Data Acquisition:
-
Instrumentation: The following parameters are typical for a 400 or 500 MHz NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution[14].
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: Requires significantly more scans than ¹H NMR due to the low natural abundance of ¹³C. Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Conclusion
The structural elucidation of this compound can be confidently achieved through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H spectrum is predicted to show four distinct doublets in the aromatic region, corresponding to the protons on the thiophene and pyrazole rings, along with two broad singlets for the labile N-H and COOH protons. The ¹³C spectrum will complement this data, showing eight signals with characteristic chemical shifts for the carboxylic acid, thiophene, and pyrazole carbons. By following the detailed experimental protocols provided, researchers can acquire high-quality spectra, enabling unambiguous confirmation of the molecular structure, which is a critical step in the advancement of any research or development program involving this compound.
References
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Hägele, G., Nazarski, R. B., Schmitz, A., Xing, S., & Janiak, C. (2022). ¹H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of some ionic liquids. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(7), 788-798. [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(6), 678-687. [Link]
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Jalilian, F. H., & Elguero, J. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(8), 1993. [Link]
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Al-Azawi, F. I. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and ¹H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. [Link]
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Ferreira, I. C. F. R., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(16), 4885. [Link]
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The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)₂]₂ (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Supporting Information. [Link]
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Luo, Y., et al. (2018). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chemical Neuroscience, 9(1), 125-135. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Kolehmainen, E., & Knuutinen, J. (1988). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 26(12), 1112-1114. [Link]
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Gable, K. (n.d.). ¹³C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
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Satonaka, H. (1984). ¹³C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 57(2), 473-477. [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Alexander, C. W., & Pitzer, K. S. (1962). Analysis of A₂B₂ High-Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. The Journal of Chemical Physics, 36(4), 1035-1045. [Link]
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University of California, Davis. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Introduction
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, which incorporates a thiophene ring, a pyrazole moiety, and a carboxylic acid functional group, presents a unique scaffold for the development of novel therapeutic agents. The compound and its derivatives have been explored for various biological activities. Accurate and reliable analytical methods are crucial for its characterization, quantification in biological matrices, and for impurity profiling during drug development.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of its analysis by liquid chromatography-mass spectrometry (LC-MS), propose a robust analytical workflow, and interpret the expected fragmentation patterns based on established chemical principles.
Chemical Profile
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 656226-63-0 | [1] |
| Molecular Formula | C₈H₆N₂O₂S | [1] |
| Molecular Weight | 194.21 g/mol | [1] |
| Chemical Structure | N/A |
Analytical Workflow: A Strategic Approach
The analysis of a polar, multifunctional compound like this compound by LC-MS requires a systematic approach, from sample preparation to data interpretation. The following workflow is designed to ensure high sensitivity, selectivity, and reproducibility.
Caption: Proposed analytical workflow for the LC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is critical and depends on the sample matrix. For quantitative analysis, a robust and reproducible method is paramount to minimize matrix effects and ensure high recovery.
a) Standard Solution Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of a suitable organic solvent such as methanol or DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). These will be used to construct a calibration curve.
b) Biological Matrix (e.g., Plasma) Sample Preparation:
For the extraction of the analyte from a complex biological matrix like plasma, protein precipitation is a straightforward and effective method.
-
Spiking: To a 100 µL aliquot of blank plasma, add a known amount of the analyte from a working standard solution. For method validation, prepare quality control (QC) samples at low, medium, and high concentrations.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing an internal standard (if available) to the plasma sample. The internal standard should be a structurally similar compound with a different mass.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Liquid Chromatography: Achieving Optimal Separation
Due to the polar nature of the carboxylic acid and the aromatic rings, reversed-phase chromatography is a suitable technique.[2][3][4][5]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar aromatic compounds. The shorter length and smaller particle size allow for faster analysis times and higher efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier aids in the protonation of the analyte for positive ion mode ESI and improves peak shape. |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase LC with good UV transparency and compatibility with MS. |
| Gradient Elution | 5% to 95% B over 5 minutes | A gradient is necessary to elute the analyte with good peak shape and to clean the column of any less polar components. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| Injection Volume | 5 µL | A small injection volume is recommended to avoid column overloading and peak distortion. |
Mass Spectrometry: Detection and Structural Elucidation
Electrospray ionization (ESI) is the preferred ionization technique for this class of compounds due to its soft ionization nature, which typically produces a prominent protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻).[1]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive and Negative | The molecule has both acidic (carboxylic acid) and basic (pyrazole) functionalities, so both modes should be evaluated. Positive mode is likely to be more sensitive due to the basic nitrogens on the pyrazole ring. |
| Scan Type | Full Scan and Product Ion Scan (MS/MS) | Full scan is used to determine the m/z of the precursor ion. Product ion scan is used to obtain fragmentation information for structural confirmation. |
| Mass Range | m/z 100 - 500 | This range will comfortably encompass the molecular ion and its expected fragments. |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) | Typical starting voltages for ESI. Optimization may be required. |
| Collision Gas | Argon | A common collision gas for CID. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy allows for the observation of a wider range of fragment ions, from low-energy to high-energy fragmentations. |
Interpretation of Mass Spectra
Expected Full Scan Mass Spectrum
In the full scan mass spectrum, the most prominent ions are expected to be the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.
| Ion | Mode | Calculated m/z |
| [M+H]⁺ | Positive | 195.0223 |
| [M-H]⁻ | Negative | 193.0077 |
| [M+Na]⁺ | Positive | 217.0042 |
Note: The presence of sodium adducts ([M+Na]⁺) is common in ESI-MS.
Proposed ESI-MS/MS Fragmentation Pathway
Tandem mass spectrometry (MS/MS) of the protonated molecule ([M+H]⁺ at m/z 195.02) will provide valuable structural information through collision-induced dissociation (CID). The proposed fragmentation pathway is based on established fragmentation rules for carboxylic acids, pyrazoles, and thiophenes.
The primary fragmentation events for carboxylic acids often involve the loss of water (H₂O) and carbon monoxide (CO).[6] For pyrazole rings, a common fragmentation is the loss of HCN. The thiophene ring is relatively stable but can undergo ring opening or loss of fragments like H₂S or C₂H₂S.
Caption: Proposed major fragmentation pathways for the [M+H]⁺ ion of this compound.
Explanation of Key Fragmentations:
-
m/z 177.01 ([M+H-H₂O]⁺): The loss of a water molecule is a very common fragmentation for protonated carboxylic acids.
-
m/z 150.03 ([M-COOH]⁺): This fragment corresponds to the loss of the entire carboxylic acid group as a radical.
-
m/z 149.02 ([M+H-H₂O-CO]⁺): Following the initial loss of water, a subsequent loss of carbon monoxide can occur. This fragment could also arise from the rearrangement of the m/z 150 ion.
-
m/z 168.01 ([M+H-HCN]⁺): The pyrazole ring can undergo a characteristic loss of a neutral hydrogen cyanide molecule.
Conclusion
The mass spectrometric analysis of this compound, a molecule of pharmaceutical interest, can be effectively achieved using a well-designed LC-MS/MS method. This guide provides a robust starting point for method development, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The proposed fragmentation pathway, based on fundamental principles of mass spectrometry, offers a framework for the structural confirmation and identification of this compound and its potential metabolites or degradation products. As with any analytical method, validation is crucial to ensure its accuracy, precision, and reliability for its intended purpose in research and drug development.
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Exclusive Chemistry Ltd. (2024). 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid. Retrieved from [Link]
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Unlocking the Potential of Pyrazole-Thiophene Derivatives: A Computational and DFT-Based Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the application of computational chemistry and Density Functional Theory (DFT) to the study of pyrazole-thiophene derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. By leveraging computational methods, researchers can predict molecular properties, understand structure-activity relationships, and rationally design novel compounds with enhanced therapeutic potential or desired material characteristics.
The Significance of Pyrazole-Thiophene Scaffolds
Pyrazole and thiophene rings are privileged structures in medicinal chemistry. Pyrazole rings are key components in drugs like the anti-inflammatory agent celecoxib and are valued for their ability to modulate enzyme activity.[1] Thiophene derivatives are recognized for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2] The sulfur atom in the thiophene ring imparts unique electronic characteristics that can enhance binding affinity to biological targets.[1][2]
The strategic combination of these two heterocyclic moieties can lead to hybrid molecules with synergistic or enhanced biological activities.[1][2] Computational studies, particularly DFT, serve as a powerful predictive tool to understand the electronic structure, reactivity, and potential biological interactions of these derivatives before their synthesis, saving significant time and resources.[2][3] This in silico approach provides a comprehensive framework for rational drug design and the identification of promising lead compounds.[4][5]
Theoretical Cornerstone: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying molecular systems. Instead of solving the complex many-electron Schrödinger equation, DFT simplifies the problem by calculating the total energy of a system based on its electron density.[6] This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying the relatively large molecules typical in drug discovery.[7]
Key concepts in DFT studies include:
-
Functionals: These are approximations that describe the exchange-correlation energy, a critical component of the total energy. The choice of functional is crucial for obtaining accurate results. A widely used and reliable functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[8][9]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, like 6-311++G(d,p), provide more flexibility and generally lead to more accurate results, though at a higher computational cost.[5]
The selection of the appropriate functional and basis set is a critical decision that depends on the specific properties being investigated and the available computational resources.
The Computational Workflow: A Step-by-Step Protocol
A typical DFT-based investigation of a pyrazole-thiophene derivative follows a systematic and self-validating workflow. This ensures that the calculated properties are derived from a stable and realistic molecular structure.
Caption: A validated workflow for DFT studies of pyrazole-thiophene derivatives.
Protocol 1: Geometry Optimization and Validation
Objective: To find the most stable three-dimensional conformation of the molecule.
-
Structure Input: Draw the 2D structure of the pyrazole-thiophene derivative in a molecular editor (e.g., GaussView) and generate an initial 3D conformation.
-
Optimization Setup:
-
Select a DFT method, for instance, B3LYP functional with a 6-31G(d) basis set for initial optimization.[8][9]
-
Specify the solvent environment if necessary (e.g., using the SMD model for DMSO).[10]
-
Initiate the geometry optimization calculation using a computational chemistry package like Gaussian.[11]
-
-
Convergence: The calculation is complete when the forces on the atoms are negligible, and the energy has reached a minimum.
-
Validation via Frequency Calculation:
-
Causality: A true energy minimum on the potential energy surface will have no imaginary vibrational frequencies. A structure with one or more imaginary frequencies corresponds to a transition state, not a stable molecule.
-
Procedure: Using the optimized geometry, perform a frequency calculation at the same level of theory.[11]
-
Verification: Confirm that the output shows zero imaginary frequencies. If imaginary frequencies are present, the structure needs to be perturbed and re-optimized.
-
Analysis of Molecular Properties
Once a validated, low-energy structure is obtained, a wealth of chemical and physical properties can be calculated to predict the molecule's behavior.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity.
-
HOMO: Represents the ability of a molecule to donate an electron.
-
LUMO: Represents the ability of a molecule to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap generally indicates high chemical reactivity and lower kinetic stability.[10] Conversely, a large energy gap suggests high stability.[10] This gap is often correlated with biological activity; for example, a smaller gap can be indicative of enhanced antioxidant activity.[3]
Studies have shown that for pyrazole-thiophene hybrids, the HOMO-LUMO gap can be tuned by different substituents, which in turn influences their biological reactivity.[4]
| Derivative Example | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| Compound 8i (propyl sub.) | - | - | 3.9464 | [4][5] |
| Compound 9d | - | - | Most Stable (Largest Gap) | [10] |
| Compound 9c/9h | - | - | Most Reactive (Smallest Gap) | [10] |
| Compound 7d/7g | - | - | Smaller Gaps | [3] |
Note: Specific HOMO/LUMO energy values are often context-dependent within a study series. The key takeaway is the relative difference in the energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a visualization tool that illustrates the charge distribution within a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.[12]
-
Red Regions: Electron-rich areas (negative potential), prone to electrophilic attack.
-
Blue Regions: Electron-deficient areas (positive potential), prone to nucleophilic attack.
-
Green Regions: Neutral potential.
MEP analysis helps in understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to how a drug molecule binds to its receptor.[3]
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An In-Depth Technical Guide to the Molecular Structure of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential applications of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid. This heterocyclic compound, featuring a linked pyrazole and thiophene core, is a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its structural characteristics, a plausible synthetic route, and its potential as a pharmacophore. The guide combines theoretical analysis with practical, field-proven insights to deliver a thorough understanding of this molecule of interest.
Introduction: The Significance of Pyrazole-Thiophene Scaffolds
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these structural motifs. Among these, pyrazole and thiophene rings are particularly prominent due to their diverse biological activities.[1] Pyrazoles are five-membered aromatic heterocycles with two adjacent nitrogen atoms, a core found in drugs such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil.[1] Thiophene, a sulfur-containing five-membered aromatic ring, is another "privileged" structure, present in numerous approved drugs with applications ranging from anticancer to antimicrobial agents.[2]
The conjunction of these two pharmacophores into a single molecule, such as this compound, creates a novel chemical entity with significant potential for drug discovery. The unique electronic and steric properties arising from the linked aromatic systems can lead to enhanced binding affinities with biological targets and novel mechanisms of action. This guide will delve into the specifics of this promising molecule.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a thiophene ring substituted at the 5-position with a 1H-pyrazol-3-yl group and at the 2-position with a carboxylic acid moiety.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [3] |
| Molecular Weight | 194.21 g/mol | [3] |
| CAS Number | 656226-63-0 | [3] |
Structural Elucidation: A Theoretical Perspective
Diagram 1: Proposed Molecular Structure
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An In-depth Technical Guide to 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid (CAS 656226-63-0)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical and potential pharmacological properties of 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. Drawing from the broader landscape of pyrazole and thiophene chemistry, this document will delve into its synthesis, potential biological activities, and the necessary safety protocols for its handling. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide will extrapolate from closely related structures to provide valuable insights for researchers.
Core Molecular Identity and Physicochemical Properties
Chemical Name: 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid[1] Synonyms: 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid CAS Number: 656226-63-0[1] Molecular Formula: C₈H₆N₂O₂S[1] Molecular Weight: 194.21 g/mol [1]
Structural Representation:
Caption: 2D structure of 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid.
Physicochemical Data Summary:
| Property | Value | Source |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| pKa | Not available | |
| LogP | Not available |
Synthesis Strategies: A Discussion of Methodologies
The synthesis of 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid and its analogs typically involves the coupling of pyrazole and thiophene precursors. Several synthetic routes are plausible, with the choice of method often depending on the availability of starting materials and desired scale.
A. Palladium-Catalyzed Cross-Coupling Reactions:
A prevalent method for constructing bi-heterocyclic systems is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and good functional group tolerance.
Conceptual Workflow:
Caption: Suzuki-Miyaura cross-coupling for pyrazolyl-thiophene synthesis.
B. Cyclocondensation Reactions:
Another common strategy involves the construction of the pyrazole ring from a thiophene-containing precursor. This can be achieved through the cyclocondensation of a 1,3-dicarbonyl compound (derived from a thiophene starting material) with hydrazine or a substituted hydrazine.
Experimental Protocol (General):
-
Synthesis of Thiophene-1,3-dicarbonyl: Acetylthiophene can be reacted with a suitable reagent (e.g., diethyl oxalate) to introduce a second carbonyl group, forming a thiophene-1,3-dicarbonyl intermediate.
-
Cyclization with Hydrazine: The resulting dicarbonyl compound is then reacted with hydrazine hydrate in a suitable solvent (e.g., ethanol or acetic acid), often with heating, to yield the pyrazole ring.
-
Hydrolysis (if necessary): If the carboxylic acid group is protected as an ester, a final hydrolysis step is required to yield the target compound.
Potential Biological Activities and Therapeutic Applications
While direct biological data for 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid is scarce, the constituent pyrazole and thiophene moieties are present in numerous biologically active compounds. This suggests a high potential for this molecule in drug discovery.
A. Antimicrobial and Antifungal Potential:
Thiophene and pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Studies on pyrazolyl-thiazole derivatives of thiophene have shown promising results against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][3] The mechanism of action is often multifaceted, potentially involving the disruption of microbial cell membranes or the inhibition of essential enzymes.
B. Anticancer and Anti-proliferative Effects:
The pyrazole scaffold is a well-established pharmacophore in oncology. Numerous pyrazole-containing compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[4] The combination with a thiophene ring may enhance this activity, as thiophene derivatives are also known for their antitumor properties.[5]
C. Enzyme Inhibition:
Derivatives of pyrazole carboxylic acids have been investigated as inhibitors of various enzymes. For instance, certain pyrazole derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications.
D. Receptor Modulation:
Some pyrazole carboxylic acid derivatives have been identified as agonists for receptors such as the RUP25 receptor, indicating their potential in treating metabolic disorders like dyslipidemia.[6]
Potential Signaling Pathway Involvement:
Given the known activities of related compounds, 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid could potentially modulate key signaling pathways involved in cell proliferation, inflammation, and microbial pathogenesis.
Caption: Potential signaling pathways modulated by pyrazolyl-thiophene compounds.
Safety, Handling, and Storage
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[7]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[7]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[8]
First Aid Measures:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[8]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[8]
-
Inhalation: If inhaled, move the person to fresh air and seek medical attention if breathing becomes difficult.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from strong oxidizing agents.[7]
Future Directions and Research Opportunities
The unique combination of the pyrazole and thiophenecarboxylic acid moieties in 5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid presents a promising scaffold for further investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
In Vitro Biological Screening: Systematic screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes and receptors to identify its primary biological targets.
-
Mechanism of Action Studies: Elucidation of the specific molecular mechanisms underlying any observed biological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the key structural features required for activity and to optimize potency and selectivity.
-
ADME/Tox Profiling: In vitro and in vivo studies to determine the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
Conclusion
5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid represents a molecule of significant interest for medicinal chemists and drug discovery scientists. While direct experimental data is currently limited, the well-documented biological activities of its constituent pyrazole and thiophene cores strongly suggest its potential as a lead compound for the development of new therapeutic agents. This guide provides a foundational understanding of its properties and a framework for its future exploration. Rigorous experimental validation is now required to unlock the full therapeutic potential of this promising heterocyclic compound.
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH. (URL: [Link])
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Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. (URL: [Link])
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Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. ResearchGate. (URL: [Link])
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. (URL: [Link])
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Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. (URL: [Link])
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Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications. (URL: [Link])
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Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Chemical and Pharmaceutical Research. (URL: [Link])
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(PDF) Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. ResearchGate. (URL: [Link])
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5-(1H-pyrazol-3-yl)-2-thiophenecarboxylic acid supplier. Exclusive Chemistry. (URL: [Link])
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"predicted XlogP of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid"
An In-Depth Technical Guide: In Silico Prediction of Lipophilicity for 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic Acid: A Multi-Methodological Approach
Audience: Researchers, scientists, and drug development professionals.
**Executive Summary
This technical guide provides a comprehensive analysis of the predicted octanol-water partition coefficient (XlogP) for the heterocyclic compound this compound. Lipophilicity, quantified by logP, is a cornerstone of medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Given the time and resource-intensive nature of experimental logP determination, accurate and reliable computational prediction is indispensable for modern drug discovery pipelines.[1] This document delineates the theoretical underpinnings of various in silico logP prediction methodologies, presents a detailed protocol for their application, and synthesizes the predicted values for the target molecule. By comparing results from mechanistically distinct algorithms, we establish a consensus view on the compound's lipophilicity and discuss the implications for its potential as a therapeutic agent.
Part 1: The Physicochemical Imperative: Understanding logP in Drug Discovery
Defining Lipophilicity: The Octanol-Water Partition Coefficient (logP)
The octanol-water partition coefficient (P) is the ratio of a compound's concentration in a two-phase system of n-octanol and water at equilibrium. Its logarithmic form, logP, is the universally accepted measure of a molecule's lipophilicity ("fat-loving") or hydrophilicity ("water-loving").[3][4] The value is interpreted as follows:
-
Negative logP: The compound is more soluble in water (hydrophilic).[3]
-
logP = 0: The compound partitions equally between water and octanol.[3]
-
Positive logP: The compound is more soluble in octanol (lipophilic).[3]
This parameter is fundamental because a drug molecule must traverse a complex series of aqueous and lipid environments within the body to reach its target.
The Critical Role of logP in ADME Properties
A molecule's journey through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, where lipophilicity plays a pivotal role.[1][3]
-
Absorption: To be orally bioavailable, a drug must pass through the lipid bilayer of the intestinal wall. Excessive hydrophilicity can prevent this passage, while excessive lipophilicity can cause the drug to become trapped in the membrane.
-
Distribution: Once in the bloodstream, a drug's logP influences its distribution into tissues. Highly lipophilic drugs may accumulate in fatty tissues, leading to a longer half-life and potential toxicity.[2]
-
Metabolism & Excretion: Lipophilicity affects how drugs are recognized and processed by metabolic enzymes and their subsequent clearance from the body.
This delicate balance is famously encapsulated in frameworks like Lipinski's Rule of 5, which suggests that for a compound to have good oral bioavailability, its logP should ideally be less than 5.[2][4]
From Experimental to In Silico: The Rationale for Prediction
While the "shake-flask" method remains the gold standard for experimental logP measurement, it is both time-consuming and material-intensive, making it unsuitable for the high-throughput screening of thousands or millions of candidate molecules in early-stage discovery.[1] Computational (in silico) prediction offers a rapid, cost-effective alternative to prioritize compounds for synthesis and further testing.
Part 2: The Target Molecule: this compound
Structural Characterization
The subject of this guide is a heterocyclic compound featuring a thiophene ring linked to a pyrazole moiety and functionalized with a carboxylic acid. Such scaffolds are of significant interest in medicinal chemistry.
-
Molecular Weight: 194.21 g/mol [6]
-
SMILES: O=C(O)c1ccc(s1)-c2cc[nH]n2
-
InChI: InChI=1S/C8H6N2O2S/c11-8(12)7-2-1-6(13-7)5-3-4-9-10-5/h1-4H,(H,9,10)(H,11,12)[5]
Figure 1: 2D Structure of this compound. Source: PubChem.
Part 3: Methodologies for XlogP Prediction: A Comparative Analysis
Overview of Computational Approaches
LogP prediction algorithms can be broadly categorized, and using a variety of them provides a more robust estimate.
-
Atom-Additive/Group Contribution Methods: These methods, such as those used by Molinspiration (miLogP) and the original XLogP, calculate logP by summing the contributions of individual atoms or predefined molecular fragments.[7][8] They are fast but may overlook complex intramolecular effects.
-
Property-Based & Knowledge-Guided Methods: These approaches, like XLOGP3, use a known logP value of a structurally similar reference compound from a database and then apply an additive model to calculate the difference between the reference and the query molecule.[9] Their accuracy is highly dependent on the quality of the training database and the similarity of the query molecule to its contents.
-
Machine Learning Methods: Algorithms like ALOGPS utilize artificial neural networks trained on large datasets of experimental logP values to identify complex relationships between chemical structure and lipophilicity.[10]
Experimental Protocol: Step-by-Step Prediction Using a Web-Based Platform
To ensure transparency and reproducibility, we detail the protocol using the SwissADME web server, a widely used tool that consolidates predictions from multiple algorithms.[11]
Objective: To obtain predicted logP values for this compound.
Platform: SwissADME ([Link]11]
Methodology:
-
Navigate to the Platform: Open a web browser and go to the SwissADME homepage.
-
Input the Molecular Structure: In the main input box, paste the SMILES string of the target molecule: O=C(O)c1ccc(s1)-c2cc[nH]n2.
-
Initiate Calculation: Click the "Run" button to submit the structure for analysis.
-
Retrieve Data: The platform will process the molecule and display a results page. Scroll down to the "Lipophilicity" section.
-
Record Predicted Values: Document the logP values provided by the different algorithms listed (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP).
-
Repeat for Other Platforms (Optional but Recommended): For a comprehensive analysis, repeat the process on other platforms like Molinspiration and the Virtual Computational Chemistry Laboratory (for ALOGPS) to gather additional data points.
This self-validating workflow—comparing results from multiple independent sources—is crucial for building confidence in the final predicted value.
Part 4: Results and Data Synthesis
Following the described protocol, XlogP values were predicted for this compound using several distinct, publicly accessible algorithms. The results are summarized below.
Predicted XlogP Values
| Prediction Method/Platform | Underlying Algorithm Type | Predicted XlogP Value |
| PubChem | XLOGP3 (Knowledge-Guided) | 1.50[5] |
| SwissADME - XLOGP3 | XLOGP3 (Knowledge-Guided) | 1.53 |
| SwissADME - WLOGP | Atom-Additive (Ghose-Crippen) | 1.39 |
| SwissADME - MLOGP | Topology-Based (Moriguchi) | 0.81 |
| SwissADME - SILICOS-IT | Fragment-Based & Filtered | 2.11 |
| SwissADME - iLOGP | Physics-Based (Free Energy) | 1.88 |
| SwissADME - Consensus LogP | Average of Predictions | 1.54 |
| Molinspiration | miLogP (Group Contribution) | 1.48[8] |
| ALOGPS | Associative Neural Network | 1.61[10] |
Note: Values from SwissADME were obtained by running the SMILES string on the platform. Other values are directly sourced as cited.
Workflow Visualization
The comprehensive workflow for determining the predicted lipophilicity of a target molecule is illustrated below.
Caption: Workflow for multi-method XlogP prediction and analysis.
Part 5: Discussion and Scientific Interpretation
Analysis of Inter-Method Variation
The predicted XlogP values for this compound range from 0.81 to 2.11, with most methods converging on a value between 1.4 and 1.6 . This level of variation is expected and highlights the importance of a multi-algorithmic approach. The MLOGP value (0.81) is an outlier on the lower end, which may be due to its topological approach not fully capturing the contributions of the specific heterocyclic rings. Conversely, the SILICOS-IT value (2.11) is the highest, suggesting its fragment-based library might assign higher lipophilicity to the pyrazolyl-thiophene scaffold.
The strong agreement between XLOGP3 (1.50-1.53), miLogP (1.48), and ALOGPS (1.61) is particularly noteworthy, as these methods are based on fundamentally different principles (knowledge-guided, group contribution, and machine learning, respectively). This concordance lends high confidence to the prediction that the true logP of the molecule lies within this narrow range.
Implications for Drug Development
A consensus logP value of approximately 1.54 places this compound squarely in the "sweet spot" for oral drug candidates.[2] This value suggests a favorable balance between aqueous solubility (necessary for dissolution in the gut) and lipid permeability (necessary for absorption across the intestinal membrane).
-
Compliance with Lipinski's Rule of 5: With a logP well below the upper limit of 5, the molecule satisfies this key criterion for druglikeness.
-
ADME Profile: The predicted logP suggests the compound is unlikely to suffer from poor absorption due to excessive polarity or from sequestration in fatty tissues due to extreme lipophilicity.[2]
It is crucial to note that logP describes the neutral species. The presence of a carboxylic acid (acidic) and a pyrazole ring (weakly basic) means the molecule's ionization state will change with pH. Therefore, the distribution coefficient (logD), which accounts for all ionic species at a given pH, would be a critical next parameter to investigate for a full pharmacokinetic profile.[4][12]
Conclusion
This in-depth guide demonstrates a robust, multi-methodological workflow for the in silico prediction of the XlogP for this compound. The analysis reveals a strong consensus among mechanistically diverse algorithms, predicting a logP value of approximately 1.54 . This value indicates a well-balanced lipophilicity profile, positioning the molecule as a promising scaffold for further investigation in drug discovery programs. The described protocols and comparative approach serve as a template for researchers seeking to generate reliable, high-confidence physicochemical data to guide rational drug design.
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A Theoretical Investigation of Pyrazole-Thiophene Compounds: A Computational Guide for Drug Discovery
Introduction: The Rising Prominence of Pyrazole-Thiophene Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds are of paramount importance, offering a rich tapestry of structural diversity and biological activity. Among these, hybrid molecules incorporating both pyrazole and thiophene rings have emerged as particularly promising scaffolds. The pyrazole nucleus, an electron-rich five-membered ring with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate enzyme activity.[1][2][3] The thiophene ring, a sulfur-containing analogue of benzene, contributes unique electronic properties that can enhance a molecule's pharmacokinetic and pharmacodynamic profile, often improving binding affinity and specificity to biological targets.[1][2][4]
The strategic combination of these two moieties into a single molecular entity can lead to synergistic effects, yielding compounds with a broad spectrum of therapeutic potential, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][4][5] Theoretical investigations, leveraging the power of computational chemistry, have become indispensable in rationally designing and optimizing these compounds. By predicting molecular structure, electronic properties, and interactions with biological targets, computational methods accelerate the discovery of novel therapeutic agents, offering profound insights that guide synthetic efforts and biological evaluation. This guide provides an in-depth exploration of the theoretical methodologies employed in the study of pyrazole-thiophene derivatives for researchers, scientists, and drug development professionals.
Core Computational Methodologies: A Synergistic Approach
The theoretical investigation of pyrazole-thiophene compounds typically employs a multi-faceted computational approach, primarily centered around Density Functional Theory (DFT) and molecular docking simulations. This combination allows for a comprehensive understanding of both the intrinsic properties of the molecules and their behavior within a biological system.
Density Functional Theory (DFT): Unveiling Electronic and Structural Properties
DFT has become the workhorse of quantum chemical calculations for systems of pharmaceutical interest due to its favorable balance of accuracy and computational cost. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the complex many-electron wavefunction.
Causality Behind Method Selection: The choice of a specific DFT functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules as it incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electronic structure.[5][6] For the basis set, which mathematically describes the atomic orbitals, Pople-style basis sets such as 6-31G(d) or the more extensive 6-311++G(d,p) are common choices.[5][7] The inclusion of polarization functions (d,p) is crucial for accurately modeling the bonding in molecules containing heteroatoms like sulfur and nitrogen, which are central to the pyrazole-thiophene scaffold.
A typical DFT workflow for a pyrazole-thiophene derivative involves:
-
Geometry Optimization: The initial 3D structure of the molecule is computationally relaxed to find its lowest energy conformation. This process is essential as the molecular geometry dictates its electronic properties and how it interacts with other molecules. The absence of imaginary frequencies in a subsequent vibrational analysis confirms that a true energy minimum has been reached.[1]
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing chemical stability and reactivity.[2][4] A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability.[6] This analysis is instrumental in predicting the potential biological activity of the compounds.[2][4]
Molecular Docking: Simulating Ligand-Protein Interactions
While DFT provides insights into the intrinsic properties of a molecule, molecular docking predicts how it will bind to a specific protein target. This technique is a cornerstone of structure-based drug design.
The Logic of the Workflow: The process involves computationally placing the ligand (the pyrazole-thiophene compound) into the active site of a receptor protein. A scoring function then estimates the binding affinity, typically expressed in kcal/mol. A more negative binding affinity suggests a more favorable interaction. This allows for the screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing. Molecular docking studies can reveal crucial binding interactions, such as hydrogen bonds and π-π stacking, that are responsible for the compound's biological activity.[1] This information is invaluable for the rational design of more potent derivatives.[1]
Analysis of Key Electronic and Structural Properties
The insights gained from DFT calculations provide a wealth of information about the structure-activity relationships of pyrazole-thiophene compounds.
Structural Insights: The Importance of Planarity
DFT geometry optimizations often reveal that the pyrazole and thiophene rings are nearly coplanar.[2] This planarity can enhance π-π stacking interactions with aromatic residues in the active sites of biological targets, contributing to stronger binding and increased biological activity.[2]
Electronic Properties and Reactivity: The HOMO-LUMO Gap
The HOMO-LUMO energy gap is a crucial descriptor of molecular reactivity and stability. Substituents on the pyrazole-thiophene scaffold can significantly influence this gap. Electron-withdrawing groups tend to decrease the HOMO-LUMO gap, leading to increased reactivity, while electron-donating groups may have the opposite effect.[2][4]
| Compound Type | Substituent Effect | HOMO-LUMO Gap (ΔE) | Implication |
| Pyrazole-Thiophene-Oxadiazole Hybrid | Electron-withdrawing | Smaller | Higher reactivity, lower kinetic stability[6] |
| Pyrazolyl-Thiazole Derivative of Thiophene | Weak electron-withdrawing | Larger | Greater chemical stability[2][4] |
| Pyrazolyl-Thiazole Derivative of Thiophene | Strong electron-withdrawing | Smaller | Enhanced reactivity and potential biological activity[2][4] |
Table 1: Influence of Substituents on the HOMO-LUMO Gap and Reactivity of Pyrazole-Thiophene Derivatives.
Experimental Protocols: A Representative Theoretical Workflow
This section outlines a detailed, step-by-step methodology for the theoretical investigation of a novel pyrazole-thiophene compound.
Step 1: Molecular Modeling and Geometry Optimization
-
Construct the 3D structure of the pyrazole-thiophene derivative using a molecular modeling software package (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., semi-empirical PM6) to obtain a reasonable starting structure.
-
Set up the DFT calculation in a quantum chemistry software package (e.g., Gaussian).
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Job Type: Optimization and Frequency
-
-
Execute the calculation.
-
Verify the optimized geometry by confirming the absence of imaginary frequencies in the output file. This ensures the structure corresponds to a true energy minimum.
Step 2: Analysis of Electronic Properties
-
Extract the energies of the HOMO and LUMO from the DFT output file.
-
Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = ELUMO - EHOMO.
-
Visualize the HOMO and LUMO orbitals to understand the electron density distribution. This can provide insights into the regions of the molecule most likely to be involved in chemical reactions.
Step 3: Molecular Docking Simulation
-
Prepare the protein receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign atomic charges.
-
-
Prepare the ligand:
-
Use the DFT-optimized structure of the pyrazole-thiophene compound.
-
Assign atomic charges and define rotatable bonds.
-
-
Define the binding site (grid box) on the receptor, typically centered around the active site identified from the co-crystallized ligand or from literature.
-
Perform the docking calculation using software such as AutoDock Vina.
-
Analyze the docking results:
-
Examine the predicted binding affinities of the different docking poses.
-
Visualize the best-scoring pose in the context of the protein's active site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking).
-
Visualizations
Caption: A typical computational workflow for the theoretical investigation of pyrazole-thiophene compounds.
Caption: Generalized structure of a pyrazole-thiophene compound.
Caption: Frontier Molecular Orbital (FMO) diagram illustrating the HOMO-LUMO energy gap.
Conclusion and Future Directions
The theoretical investigation of pyrazole-thiophene compounds through a synergistic application of DFT and molecular docking provides a powerful paradigm for modern drug discovery. These computational tools offer unparalleled insights into the electronic properties, reactivity, and biological interactions of these versatile scaffolds, thereby guiding the rational design of more potent and selective therapeutic agents. The correlation between theoretical predictions, such as a small HOMO-LUMO gap indicating higher reactivity, and experimental findings of enhanced biological activity underscores the predictive power of these methods.[5][6] As computational resources continue to grow and theoretical models become more sophisticated, the role of in silico investigations in accelerating the journey from molecular concept to clinical candidate will undoubtedly expand, further cementing the importance of pyrazole-thiophene hybrids in the future of medicinal chemistry.
References
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
-
Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). [Link]
-
Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Taylor & Francis Online. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Publishing. [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health (NIH). [Link]
-
"Synthesis and DFT study of novel pyrazole,thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives". ResearchGate. [Link]
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- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Foreword: The Strategic Convergence of Thiophene and Pyrazole Scaffolds
An In-Depth Technical Guide to the Electronic Properties of Thiophene-Pyrazole Hybrid Molecules
In the landscape of molecular engineering, whether for therapeutic intervention or advanced materials, the principle of molecular hybridization stands as a cornerstone of innovation. This guide delves into the electronic architecture of a particularly promising class of hybrid molecules: those constructed from thiophene and pyrazole moieties. Thiophene, an electron-rich five-membered heterocycle containing sulfur, is a privileged scaffold known for its unique electronic properties and its presence in numerous FDA-approved drugs and organic electronic materials.[1][2] Pyrazole, another five-membered heterocycle with two adjacent nitrogen atoms, offers a flexible, electron-rich structure that is a staple in medicinal chemistry, celebrated for its diverse pharmacological activities.[1][3][4]
The strategic fusion of these two entities into a single molecular framework creates a system where the electronic properties can be meticulously tuned. This guide provides researchers, medicinal chemists, and materials scientists with a comprehensive exploration of the electronic landscape of thiophene-pyrazole hybrids. We will dissect the theoretical underpinnings of their electronic behavior, detail the experimental protocols for their characterization, and illuminate the profound relationship between molecular structure and electronic function, which ultimately dictates their application from kinase inhibitors to next-generation electronic components.
Rational Design and Synthesis: From Blueprint to Molecule
The power of thiophene-pyrazole hybrids lies in their tunability. The design process is a predictive science, where modifications to the molecular backbone are made with the express purpose of modulating the electronic environment. This is achieved by strategically introducing various substituents, altering the linkage between the two rings, and expanding the conjugated system. For instance, the incorporation of electron-withdrawing groups (e.g., -NO₂, -CF₃) or electron-donating groups (e.g., -OCH₃, -NH₂) can significantly alter the energy levels of the frontier molecular orbitals, a concept we will explore in detail.[3][4]
The synthesis of these hybrids typically involves multi-step sequences that build the final molecule piece by piece. Common strategies include forming one of the heterocyclic rings onto a pre-existing partner or coupling the two completed heterocycles.
Generalized Synthetic Workflow
A prevalent strategy involves the initial synthesis of a core scaffold, such as a pyrazole-carbaldehyde or a thiophene-carboxamide, followed by coupling reactions to introduce further diversity. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are particularly powerful for this purpose, allowing for the formation of C-C bonds between the hybrid core and various aryl groups.[4][5]
Caption: Generalized workflow for the synthesis of thiophene-pyrazole hybrid molecules.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Arylation
This protocol describes a representative method for arylating a bromo-functionalized thiophene-pyrazole scaffold, a common step in diversifying these hybrid molecules.[4][5]
Self-Validation: The success of this reaction is contingent on the rigorous exclusion of oxygen and moisture, as these can deactivate the palladium catalyst. The protocol includes an inert atmosphere condition as a self-validating checkpoint.
-
Reagent Preparation: In a Schlenk flask, dissolve the 5-bromo-thiophene-pyrazole starting material (1 eq.) and the desired arylboronic acid (1.1 eq.) in a 4:1 mixture of 1,4-dioxane and distilled water.
-
Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to ensure an inert atmosphere. This is critical for catalyst stability.
-
Catalyst and Base Addition: Add potassium phosphate (K₃PO₄) (3 eq.) as the base, followed by the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5-7 mol%).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final arylated thiophene-pyrazole hybrid.
Computational Deep Dive: Predicting Electronic Architecture with DFT
Before a molecule is ever synthesized, its electronic properties can be modeled with remarkable accuracy using computational methods. Density Functional Theory (DFT) is the workhorse for this task in modern chemistry, providing invaluable insights into the electronic structure and reactivity.[4][6]
Core Concepts in DFT Analysis
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one.[5]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small gap generally implies higher chemical reactivity, lower kinetic stability, and a red-shift (longer wavelength) in UV-Vis absorption.[4][6][7] For materials science, a smaller gap is often desirable for organic semiconductors.
-
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution across a molecule. Red regions indicate electron-rich (nucleophilic) areas, while blue regions indicate electron-poor (electrophilic) areas. This is indispensable for predicting intermolecular interactions, including drug-receptor binding.[6][7]
Protocol: Standard DFT Calculation for a Thiophene-Pyrazole Hybrid
This protocol outlines the steps for a typical DFT-based analysis.
-
Structure Optimization:
-
Construct the 3D structure of the target molecule using software like GaussView or Avogadro.
-
Perform a geometry optimization to find the lowest energy conformation. A common and robust level of theory for this is the B3LYP functional with a 6-31G(d,p) basis set.[6]
-
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to determine the electronic properties. This includes:
-
Data Analysis:
-
Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).
-
Calculate global reactivity descriptors such as chemical hardness (η ≈ (ELUMO - EHOMO)/2) and the electrophilicity index (ω).[4]
-
Visualize the HOMO/LUMO orbitals and the MESP map to interpret the electronic distribution.
-
Caption: Standard workflow for DFT-based computational analysis of electronic properties.
Quantitative Data Summary: Calculated Electronic Properties
The following table summarizes DFT-calculated HOMO-LUMO gaps for representative thiophene-pyrazole hybrids from the literature, illustrating the impact of substituents.
| Compound ID | Substituent on Aryl Ring | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| 9c | Methoxy (-OCH₃) | -5.85 | -1.55 | 4.30 | [4] |
| 9d | Acetyl (-COCH₃) | -6.49 | -1.95 | 4.54 | [4] |
| 9h | Difluoro (-F) | -6.21 | -1.91 | 4.30 | [4] |
| 8i | Propyl (-C₃H₇) | -5.8913 | -1.9449 | 3.9464 | [6][7] |
Note: Values are extracted from different studies using slightly different DFT functionals/basis sets and should be compared qualitatively.
Experimental Validation: From Theory to the Bench
While computational models provide powerful predictions, experimental validation is the ultimate arbiter of scientific truth. Spectroscopic and electrochemical techniques are essential for measuring the electronic properties of newly synthesized thiophene-pyrazole hybrids.
Workflow for Experimental Characterization
Caption: Integrated experimental workflow for characterizing electronic properties.
Protocol: UV-Visible (UV-Vis) Absorption Spectroscopy
Causality: UV-Vis spectroscopy directly probes the electronic transitions between molecular orbitals. The energy of absorbed photons corresponds to the energy required to promote an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). The absorption maximum (λmax) is therefore directly related to the HOMO-LUMO gap.
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of the thiophene-pyrazole compound in a suitable spectroscopic-grade solvent (e.g., DMSO, CH₂Cl₂, THF). The solvent must be transparent in the wavelength range of interest.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This is subtracted from the sample spectrum to correct for solvent absorption.
-
Sample Measurement: Replace the solvent with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The onset of the lowest energy absorption band can be used to estimate the optical band gap (Egopt) using the formula: Egopt (eV) = 1240 / λonset (nm).
Studies have shown that substitutions on the thiophene ring significantly affect the absorption pattern, with some compounds exhibiting a redshift (shift to longer wavelengths) to around 330 nm.[4]
Protocol: Cyclic Voltammetry (CV)
Causality: CV measures the potential at which a molecule is oxidized (loses an electron) and reduced (gains an electron). The oxidation potential is directly related to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to the LUMO.
-
System Setup: Assemble a three-electrode electrochemical cell:
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire.
-
-
Solution Preparation: Prepare a solution of the sample (approx. 1 mM) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane).
-
Degassing: Bubble an inert gas (argon or nitrogen) through the solution for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.
-
Measurement:
-
Record a voltammogram of the blank electrolyte solution first.
-
Introduce the sample and scan the potential. Start from the open-circuit potential and scan towards positive potentials to observe oxidation, then reverse the scan towards negative potentials to observe reduction.
-
Record the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for calibration.
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas (calibrated against Fc/Fc⁺, where EHOMO of ferrocene is assumed to be -4.8 eV relative to vacuum):
-
EHOMO (eV) = -[Eoxonset - Eoxonset(Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Eredonset - Eoxonset(Fc/Fc⁺) + 4.8]
-
-
Applications: Where Electronic Properties Drive Function
The tunable electronic architecture of thiophene-pyrazole hybrids makes them highly valuable in fields where molecular-level electronics dictate outcomes, most notably in drug development.
Medicinal Chemistry: Engineering Molecular Interactions
In drug design, the electronic properties of a molecule are paramount for its interaction with biological targets like enzymes or receptors. The MESP, for example, predicts which parts of the molecule can act as hydrogen bond donors or acceptors, crucial for binding in an enzyme's active site.[3][6]
Many thiophene-pyrazole hybrids have been designed as anticancer agents, specifically as kinase inhibitors.[3] Kinases are enzymes that play a key role in cell signaling pathways, and their dysregulation is a hallmark of cancer. The hybrid molecule's ability to fit into the ATP-binding pocket of a kinase and form specific interactions is governed by its shape and electronic charge distribution.
Caption: Relationship between electronic properties and anticancer (kinase inhibition) activity.
Compounds have been identified that effectively suppress key cancer-related kinases like EGFR and VEGFR-2.[3] Molecular docking studies computationally predict these interactions, and the findings consistently show a strong correlation between favorable binding energies and experimentally observed anticancer activity, reinforcing the link between electronic structure and biological function.[3][6]
Conclusion and Future Horizons
Thiophene-pyrazole hybrid molecules represent a masterful example of molecular engineering. The convergence of theoretical predictions and empirical validation provides a robust framework for understanding and manipulating their electronic properties. We have seen how DFT calculations can prescriptively guide synthetic efforts and how spectroscopic and electrochemical methods provide the essential ground truth.
The structure-property relationships are clear: the HOMO-LUMO gap, charge distribution, and overall reactivity can be fine-tuned through rational chemical modifications. This has led to the development of potent anticancer and antimicrobial agents where the electronic character of the hybrid is precisely tailored for interaction with biological targets.[1][3][6]
The future is rich with possibilities. While the focus has largely been on medicinal chemistry, the tunable electronic properties of these molecules, particularly the ability to achieve small HOMO-LUMO gaps, suggest significant untapped potential in the field of organic electronics. Future research should pivot towards exploring their utility as organic semiconductors, emitters in OLEDs, or donor/acceptor materials in organic solar cells. A deeper, synergistic investigation combining advanced synthesis, quantum chemistry, and device engineering will undoubtedly unlock new and exciting applications for this versatile molecular scaffold.
References
- El-Sayed, N. F., et al. (2025). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Medicinal Chemistry.
-
Bibi, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules. [Link]
-
Bhatt, D. M., et al. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Synthetic Communications. [Link]
-
Kumar, R., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. [Link]
-
Bhatt, D. M., et al. (2026). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. ResearchGate. [Link]
-
Sharma, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Bibi, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]
-
Ayad, T., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules. [Link]
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- 3. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazolyl-Thiophene Scaffolds
The fusion of pyrazole and thiophene rings into a single molecular entity creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Pyrazole moieties are known for a wide range of biological activities, while thiophene rings serve as versatile bioisosteres and electronic components.[1][3] The title compound, 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, represents a key building block for the development of novel pharmaceuticals, such as kinase inhibitors, and advanced organic materials.[4] This guide provides a detailed, field-proven protocol for its synthesis, focusing on a reliable and efficient two-step pathway involving the oxidation of a key aldehyde intermediate.
Strategic Overview: Selecting an Optimal Synthetic Pathway
Two primary retrosynthetic strategies were considered for the synthesis of the target molecule:
-
Palladium-Catalyzed Cross-Coupling: This approach would involve a Suzuki-Miyaura coupling between a 5-halothiophene-2-carboxylic acid derivative and a pyrazoleboronic acid.[5][6] While a powerful method for C-C bond formation, this route can present challenges related to catalyst inhibition by the free carboxylic acid group, often necessitating a protection-deprotection sequence for the carboxyl group.[5]
-
Oxidation of an Aldehyde Precursor: This strategy involves the initial synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carbaldehyde, followed by a straightforward oxidation to the target carboxylic acid. This pathway is often more direct and avoids the complexities of protecting groups and catalyst management associated with cross-coupling reactions involving acidic functionalities.
Based on efficiency and operational simplicity, this guide will detail the Oxidation of an Aldehyde Precursor as the primary and recommended protocol. This method, suggested by established chemical transformations, offers a robust and high-yielding route to the desired product.[7]
Visualizing the Synthetic Workflow
The selected synthetic pathway is a two-step process that begins with the formation of the pyrazolyl-thiophene core, followed by the functional group transformation to the carboxylic acid.
Caption: Synthetic workflow for the target compound via an aldehyde intermediate.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis.
Part 1: Synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carbaldehyde (Intermediate)
Principle: This step involves a direct nucleophilic substitution/coupling reaction between 5-bromo-2-thiophenecarboxaldehyde and pyrazole. The use of a base is crucial for facilitating the reaction.[7]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-Bromo-2-thiophenecarboxaldehyde | 191.04 | 10.0 | 1.91 g |
| Pyrazole | 68.08 | 12.0 | 0.82 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.0 | 2.76 g |
| Dimethylformamide (DMF) | - | - | 40 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-thiophenecarboxaldehyde (1.91 g, 10.0 mmol), pyrazole (0.82 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).
-
Add dimethylformamide (40 mL) to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into 200 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Dry the resulting solid under vacuum to yield 5-(1H-pyrazol-3-yl)thiophene-2-carbaldehyde as a pale yellow solid. The product can be further purified by recrystallization from ethanol if necessary.
Part 2: Synthesis of this compound (Final Product)
Principle: This step employs a standard oxidation of an aromatic aldehyde to a carboxylic acid. Potassium permanganate (KMnO₄) is an effective and readily available oxidizing agent for this transformation.[7]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 5-(1H-pyrazol-3-yl)thiophene-2-carbaldehyde | 178.21 | 5.0 | 0.89 g |
| Potassium Permanganate (KMnO₄) | 158.03 | 7.5 | 1.19 g |
| Acetone | - | - | 50 mL |
| Water | - | - | 25 mL |
| Sodium Sulfite (Na₂SO₃) | 126.04 | - | q.s. |
| Hydrochloric Acid (HCl), 2M | - | - | q.s. |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 5-(1H-pyrazol-3-yl)thiophene-2-carbaldehyde (0.89 g, 5.0 mmol) in 50 mL of acetone.
-
In a separate beaker, prepare a solution of potassium permanganate (1.19 g, 7.5 mmol) in 25 mL of water.
-
Slowly add the KMnO₄ solution to the aldehyde solution at room temperature with vigorous stirring. An exothermic reaction will occur, and a brown precipitate of manganese dioxide (MnO₂) will form.
-
Continue stirring the mixture at room temperature for 4-6 hours, or until the purple color of the permanganate has disappeared.
-
Quench the excess KMnO₄ by adding a saturated aqueous solution of sodium sulfite dropwise until the mixture becomes colorless (or the brown precipitate remains).
-
Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water.
-
Combine the filtrates and reduce the volume by approximately half using a rotary evaporator to remove the acetone.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.
-
A white to off-white precipitate of the carboxylic acid will form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Expert Discussion & Mechanistic Insights
The choice of a two-step oxidation route is predicated on its reliability and avoidance of catalyst-related complications. The initial C-N coupling in DMF with K₂CO₃ is a standard method for constructing N-aryl or N-heteroaryl bonds. The subsequent oxidation of the aldehyde is a robust and well-documented transformation.[7]
For researchers interested in alternative approaches, a Suzuki-Miyaura cross-coupling remains a powerful option.[8][9][10] This would typically involve:
-
Esterification: Protection of the carboxylic acid of 5-bromothiophene-2-carboxylic acid as a methyl or ethyl ester.[5]
-
Coupling: A palladium-catalyzed reaction between the ester and a suitable pyrazoleboronic acid or its pinacol ester.[6][8][11] Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly employed.[6][8]
-
Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid.
This alternative pathway is illustrated below.
Caption: Alternative Suzuki-Miyaura cross-coupling pathway.
While effective, the three steps involved (protection, coupling, deprotection) make this route less atom-economical and more labor-intensive than the direct oxidation method presented as the primary protocol.
Conclusion
The protocol detailed herein provides a clear and efficient method for the synthesis of this compound, a valuable building block for drug discovery and materials science. By prioritizing a robust oxidation strategy, this guide offers researchers a reliable pathway that minimizes common synthetic hurdles, ensuring a high probability of success for obtaining this important molecular scaffold.
References
-
Iqbal, M. F., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]
-
Chunaifah, I., et al. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
-
Asmat, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
-
Khodair, B. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. [Link]
-
Catarzi, D., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
Al-Majid, A. M., et al. (2020). Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. [Link]
-
ResearchGate. (2023). The mechanism for the formation of thiophene‐pyrazole derivatives 11 a–d. [Link]
- Google Patents. (2020). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Abdel-Gawad, H., et al. (2023). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. [Link]
-
RSC Publishing. (2020). Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. [Link]
-
RSC Publishing. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. [Link]
-
National Institutes of Health. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. [Link]
-
ResearchGate. Palladium catalysed coupling of methyl 3-methylthiophene-2-carboxylate.... [Link]
-
ResearchGate. (2023). Synthesis of Pyrazole and Thiophene Derivatives Together with their Antitumor Evaluations. [Link]
-
National Institutes of Health. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
-
ResearchGate. (2023). Design and environmentally benign synthesis of novel thiophene appended pyrazole analogues as anti-inflammatory and radical scavenging agents: Crystallographic, in silico modeling, docking and SAR characterization. [Link]
-
RSC Publishing. (2015). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. [Link]
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- 4. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Buy 5-(1H-pyrazol-5-yl)thiophene-2-carbaldehyde | 1015939-92-0 [smolecule.com]
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- 9. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations | MDPI [mdpi.com]
- 10. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Suzuki Cross-Coupling for Pyrazole-Thiophene Synthesis
Introduction: The Significance of Pyrazole-Thiophene Scaffolds
In the landscape of medicinal chemistry and drug development, the fusion of pyrazole and thiophene rings creates a heterocyclic scaffold of paramount importance. These linked heteroaromatic systems are privileged structures, frequently appearing in a diverse array of biologically active molecules and pharmaceuticals. The unique electronic properties and spatial arrangement of atoms within the pyrazole-thiophene core allow for specific and high-affinity interactions with various biological targets, including enzymes and receptors. Consequently, efficient and versatile synthetic routes to these compounds are highly sought after by researchers in academia and industry.
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and widely adopted method for the construction of carbon-carbon bonds, particularly between aromatic and heteroaromatic rings.[1][2] Its operational simplicity, mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it an ideal strategy for the synthesis of complex molecules like pyrazole-thiophene derivatives.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of the Suzuki cross-coupling reaction for the synthesis of pyrazole-thiophene compounds.
The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[4][5] The reaction is renowned for its reliability and broad substrate scope. The catalytic cycle, a cornerstone of understanding this reaction, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (e.g., a bromo-thiophene or bromo-pyrazole) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate, where the organic group and the halide are now attached to the palladium center.
-
Transmetalation: This is the crucial step where the organic group from the boronic acid derivative is transferred to the palladium(II) complex. For this to occur, the boronic acid must be activated by a base.[6][7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond of the pyrazole-thiophene product. This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Design and Key Parameters
The success of a Suzuki cross-coupling reaction for pyrazole-thiophene synthesis hinges on the careful selection of several key components. The interplay between the coupling partners, catalyst system, base, and solvent determines the reaction's efficiency, yield, and selectivity.
Coupling Partners: The Building Blocks
The reaction requires two key building blocks: a pyrazole derivative and a thiophene derivative, one functionalized with a halide (or triflate) and the other with a boronic acid (or boronic ester).
-
Halides and Triflates: Bromo- and iodo-substituted pyrazoles and thiophenes are the most common electrophilic partners due to their high reactivity. Chloro-derivatives can also be used but often require more active catalyst systems.[9] Pyrazole triflates are also effective coupling partners.[10]
-
Boronic Acids and Esters: Boronic acids are widely used, but boronic esters, such as pinacol esters, offer greater stability and are often preferred for complex syntheses.[11] The choice between a pyrazole-boronic acid and a thiophene-boronic acid (or vice versa) depends on the availability of starting materials and the desired final product.
The Catalyst System: Palladium and Ligands
The heart of the Suzuki reaction is the palladium catalyst. The choice of the palladium source and the accompanying ligand is critical for achieving high yields and preventing side reactions.
-
Palladium Precatalysts: Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).[12][13]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, especially with less reactive chlorides or sterically hindered substrates, more electron-rich and bulky ligands like SPhos or XPhos may be required.[14]
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation.[7] Common bases include:
-
Inorganic Carbonates: Sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are widely used and effective for a broad range of substrates.[12]
-
Phosphates: Potassium phosphate (K₃PO₄) is a stronger base and is often employed for less reactive coupling partners.[15]
-
Hydroxides: Sodium hydroxide (NaOH) and other hydroxides can also be used, typically in aqueous solutions.[6]
The choice of base can influence the reaction rate and the prevalence of side reactions, such as protodeboronation (the undesired cleavage of the carbon-boron bond).
Solvent Systems
The solvent must be capable of dissolving the reactants and be compatible with the reaction conditions. Common solvent systems include:
-
Ethereal Solvents: 1,4-Dioxane and dimethoxyethane (DME) are frequently used, often in combination with water.[3][15]
-
Aromatic Solvents: Toluene and xylene are suitable for higher temperature reactions.[15]
-
Alcohols: Ethanol can be used as a co-solvent.[3]
The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the catalytic cycle.
Detailed Experimental Protocols
The following protocols provide a starting point for the Suzuki cross-coupling synthesis of pyrazole-thiophene compounds. Optimization may be required based on the specific substrates used.
Protocol 1: General Procedure for the Suzuki Coupling of a Bromo-Thiophene with a Pyrazole-Boronic Acid
This protocol outlines a general method for the coupling of a bromo-thiophene derivative with a pyrazole-boronic acid using a standard palladium catalyst.
Materials:
-
Bromo-thiophene derivative (1.0 mmol)
-
Pyrazole-boronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add the bromo-thiophene derivative (1.0 mmol), the pyrazole-boronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrazole-thiophene compound.
Protocol 2: Suzuki Coupling of a Bromo-Pyrazole with a Thiophene-Boronic Acid Ester
This protocol is adapted for the use of a more stable thiophene-boronic acid pinacol ester and a different palladium catalyst system.
Materials:
-
Bromo-pyrazole derivative (1.0 mmol)
-
Thiophene-boronic acid pinacol ester (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Toluene (10 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for organic synthesis
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the bromo-pyrazole derivative (1.0 mmol), the thiophene-boronic acid pinacol ester (1.1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and potassium phosphate (3.0 mmol).
-
Add dry, degassed toluene (10 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove inorganic salts.
-
Wash the celite pad with additional toluene.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography to isolate the target pyrazole-thiophene product.
Data Presentation and Optimization
The following table summarizes typical reaction conditions and their impact on the synthesis of pyrazole-thiophene compounds, providing a basis for optimization.
| Parameter | Condition A | Condition B | Condition C | Rationale and Insights |
| Palladium Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Pd(PPh₃)₄ is a general-purpose catalyst. Pd(dppf)Cl₂ is often more robust and air-stable. For challenging substrates, a more active catalyst system like Pd₂(dba)₃ with a bulky, electron-rich ligand (SPhos) may be necessary to promote oxidative addition. |
| Base | Na₂CO₃ (aq) | K₃PO₄ | Cs₂CO₃ | Na₂CO₃ is a mild and economical choice. K₃PO₄ is a stronger base, often used for less reactive boronic esters. Cs₂CO₃ is a highly effective but more expensive option, particularly useful for difficult couplings. |
| Solvent | Dioxane/H₂O | Toluene | DME | The choice of solvent can influence reaction temperature and solubility. Aqueous solvent mixtures are common and can accelerate the reaction. Anhydrous conditions with solvents like toluene may be required for moisture-sensitive substrates. |
| Temperature | 80-90 °C | 100-110 °C | Room Temperature | Higher temperatures generally increase reaction rates but can also lead to side reactions like dehalogenation.[9] Some highly active catalyst systems can facilitate the reaction at room temperature. |
| Typical Yield | 60-85% | 70-95% | 50-90% | Yields are highly substrate-dependent. Condition B often provides higher yields for a broader range of substrates. |
graph TD { subgraph "Experimental Workflow" A[Start: Reagent Selection] --> B{Reaction Setup}; B --> C[Inert Atmosphere]; C --> D{Solvent & Base Addition}; D --> E[Catalyst Introduction]; E --> F{Heating & Stirring}; F --> G[Reaction Monitoring (TLC/LC-MS)]; G --> H{Workup}; H --> I[Purification (Chromatography)]; I --> J[Characterization (NMR, MS)]; endstyle A fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style J fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style H fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
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- 10. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Application of Pyrazole-Thiophene Amides: A Comprehensive Guide for Researchers
Introduction: The Convergence of Pyrazole and Thiophene Moieties
In the landscape of modern chemical research, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach for the discovery of novel molecules with significant biological and material properties. Among these, the fusion of pyrazole and thiophene rings through an amide linkage has garnered considerable attention. This guide provides a detailed exploration of the synthesis of pyrazole-thiophene amides and their diverse applications, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Similarly, the thiophene ring is a prevalent pharmacophore in numerous FDA-approved drugs, contributing to their therapeutic efficacy.[3] The amide bond, a fundamental linkage in peptides and proteins, provides structural rigidity and hydrogen bonding capabilities, which are crucial for molecular recognition and biological activity. The convergence of these three components in pyrazole-thiophene amides creates a unique chemical space for the development of innovative compounds with tailored functionalities.
This guide is structured to provide a comprehensive overview, beginning with versatile synthetic strategies and followed by a detailed examination of their applications in medicinal chemistry, agriculture, and materials science. Each section is supported by detailed protocols and an in-depth analysis of the rationale behind experimental choices, ensuring both scientific accuracy and practical utility.
Part 1: Synthesis of Pyrazole-Thiophene Amides
The synthesis of pyrazole-thiophene amides can be broadly categorized into two key stages: the formation of the core amide bond and subsequent functionalization to generate structural diversity. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability.
Amide Bond Formation: The Core Linkage
The most direct method for synthesizing pyrazole-thiophene amides involves the coupling of a pyrazole amine with a thiophene carboxylic acid or its activated derivative. Several coupling reagents and conditions have been successfully employed, each with its own advantages and considerations.
Rationale for Method Selection: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. For simple, robust couplings, carbodiimides like DCC are effective. However, for more challenging substrates, such as sterically hindered amines or acids prone to racemization, more sophisticated reagents like HATU or HOBt are preferred as they proceed through a more reactive activated ester intermediate, often leading to cleaner reactions and higher yields.
Protocol 1: General Procedure for Amide Coupling using DCC/DMAP
This protocol describes a widely used method for the formation of the amide bond between a pyrazole amine and a thiophene carboxylic acid.[1]
Materials:
-
Substituted Pyrazole Amine (1.0 eq)
-
Substituted Thiophene Carboxylic Acid (1.0-1.2 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.5-2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted pyrazole amine and substituted thiophene carboxylic acid in anhydrous DCM, add DMAP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyrazole-thiophene amide.[4]
Protocol 2: Amide Coupling using HATU
For more challenging couplings, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is an effective coupling reagent.[5]
Materials:
-
Substituted Pyrazole Amine (1.0 eq)
-
Substituted Thiophene Carboxylic Acid (1.0 eq)
-
HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous lithium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the substituted thiophene carboxylic acid, HATU, and DIPEA in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the substituted pyrazole amine to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous lithium chloride solution (to remove DMF) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Diversification via Palladium-Catalyzed Cross-Coupling
A powerful strategy for creating a library of pyrazole-thiophene amides involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents.[1]
Causality Behind Experimental Choices: The Suzuki-Miyaura reaction is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. The choice of palladium catalyst, ligand, and base is crucial for efficient coupling and can be tailored to the specific substrates.
Protocol 3: Suzuki-Miyaura Cross-Coupling of Bromo-Pyrazole-Thiophene Amides
This protocol details the arylation of a bromo-substituted pyrazole-thiophene amide with an aryl boronic acid.[1]
Materials:
-
Bromo-Pyrazole-Thiophene Amide (1.0 eq)
-
Aryl Boronic Acid (1.1-1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0-3.0 eq)
-
1,4-Dioxane and Water (typically in a 4:1 to 10:1 ratio)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the bromo-pyrazole-thiophene amide, aryl boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Applications of Pyrazole-Thiophene Amides
The unique structural features of pyrazole-thiophene amides have led to their exploration in various scientific disciplines, with notable successes in medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry: Targeting Disease Pathways
The inherent biological activities of the pyrazole and thiophene moieties make their amide conjugates promising candidates for drug discovery.
Numerous studies have demonstrated the potent anticancer activity of pyrazole-thiophene amides against various cancer cell lines.[6][7] The mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as protein kinases.[6]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyrazole Ring: N1-arylation of the pyrazole often enhances lipophilicity and can improve cell permeability.[8]
-
Substitution on the Thiophene Ring: The introduction of electron-withdrawing or electron-donating groups on the thiophene ring can modulate the electronic properties of the molecule and influence its binding affinity to target proteins.
-
Amide Linker Modification: The orientation and flexibility of the amide bond can be crucial for optimal interaction with the target's active site.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HepG2 | 3.81 | [6] |
| Compound 2 | HCT116 | 5.85 | [6] |
| Compound 3 | MCF7 | 4.92 | [6] |
| Pyrazoline 5 | T47D | < 29.62 µg/ml | [7] |
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole-thiophene amide compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the pyrazole-thiophene amide compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrazole-based compounds are known to be effective kinase inhibitors.[9] The pyrazole-thiophene amide scaffold can be designed to target specific kinases with high affinity and selectivity.
Mechanism of Action: Many pyrazole-based kinase inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[8]
Agrochemicals: Protecting Crops
The development of new fungicides and insecticides is crucial for global food security. Pyrazole amides have already made a significant impact in the agrochemical industry, and the incorporation of a thiophene moiety can lead to new compounds with enhanced efficacy and a broader spectrum of activity.[10]
Pyrazole-thiophene amides have shown promising activity against a range of plant pathogenic fungi.[11] A key target for many of these compounds is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[10]
Structure-Activity Relationship (SAR) Insights:
-
The nature of the substituents on both the pyrazole and thiophene rings, as well as the amide portion, significantly influences the antifungal activity.
-
For instance, in a series of pyrazole-4-carboxamide derivatives, certain substitutions led to fungicidal activities against corn rust that were 2-4 times higher than commercial fungicides.[10]
| Compound | Fungus | EC₅₀ (µmol/L) | Reference |
| 7c | Rhizoctonia solani | 11.6 | [11] |
| 7j | Fusarium graminearum | 28.9 | [11] |
| 7h | Botrytis cinerea | 21.3 | [11] |
| TM-2 | Corn Rust | 2-4x > fluxapyroxad | [10] |
Protocol 5: In Vitro Fungicidal Activity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the inhibitory effect of compounds on the mycelial growth of fungi.
Materials:
-
Fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Pyrazole-thiophene amide compounds dissolved in acetone or DMSO
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 50-60 °C.
-
Add the test compounds at various concentrations to the molten PDA. Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal colony.
-
Incubate the plates at 25-28 °C for 3-7 days, or until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control group and dt is the average diameter of the fungal colony in the treated group.
-
Determine the EC₅₀ value (the concentration of the compound that inhibits 50% of mycelial growth).
Materials Science: Exploring Nonlinear Optical Properties
The extended π-conjugated systems present in many pyrazole-thiophene amides make them attractive candidates for applications in nonlinear optics (NLO).[2] NLO materials are essential for various technologies, including optical communications, data storage, and optical computing.
Principles of Nonlinear Optics: In linear optics, the polarization of a material is directly proportional to the applied electric field of light. However, in NLO materials, the polarization response is nonlinear, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation (THG). The efficiency of these processes is related to the molecular hyperpolarizabilities (β and γ).
Measurement of NLO Properties: The NLO properties of pyrazole-thiophene amides can be investigated both computationally and experimentally.[2][12]
-
Computational Methods: Density Functional Theory (DFT) calculations can be used to predict the hyperpolarizabilities of the molecules.[2]
-
Experimental Techniques: The Z-scan technique is a widely used method to measure the sign and magnitude of the third-order nonlinear optical coefficient.[13]
Conclusion and Future Perspectives
Pyrazole-thiophene amides represent a versatile and highly promising class of compounds with a broad spectrum of applications. The synthetic methodologies outlined in this guide provide a robust framework for the creation of diverse molecular libraries. The demonstrated efficacy of these compounds in medicinal chemistry and agrochemicals underscores their potential for addressing significant global challenges in health and food security. Furthermore, their intriguing nonlinear optical properties open up avenues for the development of advanced materials for photonic and optoelectronic applications.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of novel biological targets, and the fine-tuning of molecular architectures to optimize their performance in specific applications. The continued collaboration between synthetic chemists, biologists, and materials scientists will be paramount in unlocking the full potential of this exciting class of molecules.
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Leveraging the 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic Acid Scaffold in Modern Drug Discovery
An Application Guide for Drug Discovery Researchers:
Introduction: A Scaffold of Privileged Structures
In the landscape of medicinal chemistry, the strategic combination of pharmacologically validated heterocyclic rings is a cornerstone of rational drug design. The 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid core is an exemplary scaffold, merging two "privileged structures"—pyrazole and thiophene—into a single, versatile molecule.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore in numerous FDA-approved drugs, exhibiting a vast range of biological activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3][4] Its utility is highlighted in well-known medicines like the anti-inflammatory agent celecoxib.[5][6] Similarly, the thiophene ring is a bioisostere of the benzene ring found in many therapeutic agents, contributing to activities such as anticancer, antimicrobial, and anti-inflammatory effects.[7][8][9] The unique electronic properties conferred by the sulfur atom can enhance binding affinity and modulate the pharmacokinetic profile of a molecule.[6]
The fusion of these two moieties, linked by a carboxylic acid group, presents a unique chemical architecture ripe for exploration. The carboxylic acid provides a key handle for derivatization (e.g., into amides) and a potential interaction point with biological targets. This guide provides a comprehensive overview of the therapeutic potential of this scaffold and detailed protocols for its evaluation in a drug discovery setting.
Therapeutic Potential & Key Biological Targets
Derivatives of the this compound scaffold have shown promise in several key therapeutic areas, primarily by targeting enzymes crucial to disease pathology.
-
Neurodegenerative Disorders: A significant finding is the identification of 5-(1H-pyrazol-3-yl)thiophene-2-carboxamide derivatives as potent, selective, and novel inhibitors of Monoamine Oxidase B (MAO-B).[10] MAO-B is a critical enzyme in the brain that metabolizes neurotransmitters like dopamine. Its inhibition is a clinically validated strategy for treating Parkinson's disease and has shown potential for improving memory and cognition. The lead optimization of these compounds demonstrated that they could enhance memory in rodent models, pointing to their potential in treating cognitive decline associated with neurodegenerative diseases and aging.[10]
-
Oncology: The pyrazole-thiophene framework is a promising starting point for developing novel anticancer agents. Related derivatives have been identified as potent inhibitors of the Akt kinase, a central node in cell signaling pathways that promotes cell survival, proliferation, and growth.[11] Dysregulation of the Akt pathway is a hallmark of many cancers. Studies have shown that these compounds can induce apoptosis and block the cell cycle in various cancer cell lines, demonstrating excellent in vitro antitumor effects.[11] The broader class of pyrazole-containing compounds has been extensively investigated for kinase inhibition and activity against various cancer cell lines, including lung, breast, and liver cancer cells.[12][13]
-
Infectious Diseases: While less explored, the scaffold holds potential for developing anti-infective agents. Both pyrazole and thiophene derivatives are independently known for their antimicrobial activities.[5][9][14] Specifically, pyrazole-thiophene carboxamides have been designed and synthesized as novel fungicides targeting succinate dehydrogenase (SDHI).[15] This suggests that the core structure can be adapted to target essential enzymes in pathogens.
Compound Handling and Stock Solution Preparation
Proper handling and preparation are critical for obtaining reliable and reproducible experimental data.
Compound Properties:
| Property | Value | Source |
|---|---|---|
| Chemical Name | This compound | [16] |
| CAS Number | 656226-63-0 | [16] |
| Molecular Formula | C₈H₆N₂O₂S | [16] |
| Molecular Weight | 194.21 g/mol |[16] |
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Preparing a high-concentration stock allows for minimal solvent addition to aqueous assay buffers, reducing potential solvent-induced artifacts. A concentration of 10 mM is standard for primary screening.
-
Procedure:
-
Tare a clean, sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1.94 mg of this compound powder into the tube.
-
Add 1.0 mL of molecular biology grade DMSO.
-
Vortex thoroughly for 2-3 minutes until the compound is completely dissolved. A brief sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.
-
Application Protocols for Drug Discovery Screening
The following protocols provide step-by-step methodologies to evaluate the biological activity of the title compound and its derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
-
Scientific Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, a universal platform for measuring the activity of any ADP-generating enzyme. Kinase activity consumes ATP, producing ADP. The assay quantifies the amount of ADP produced in the reaction, which is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP generated. This method is highly sensitive, avoids the use of radioactive materials, and is less susceptible to interference than ATP-depletion assays.[17][18]
-
Workflow Diagram:
Workflow for the ADP-Glo™ Kinase Inhibition Assay. -
Detailed Methodology (Example: Akt1 Kinase):
-
Compound Plating: In a 384-well, low-volume, white assay plate, add 1 µL of the test compound at various concentrations (e.g., 11-point, 3-fold serial dilution starting from 100 µM). Include positive (e.g., known Akt inhibitor) and negative (DMSO vehicle) controls.
-
Kinase/Substrate Addition: Prepare a kinase/substrate master mix in kinase reaction buffer. Add 2 µL of this mix containing the kinase (e.g., Akt1) and its substrate (e.g., a peptide substrate) to each well.
-
Initiate Reaction: To start the reaction, add 2 µL of ATP solution (at a concentration near the Km for the kinase). The final reaction volume is 5 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for 1 hour.[17]
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back to ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Analysis: Calculate the percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Antiproliferative Assay
-
Scientific Principle: This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells. It provides a more physiologically relevant system than a biochemical assay by accounting for cell permeability, intracellular target engagement, and potential off-target effects.[19][20] The assay uses a metabolic indicator dye (e.g., Resazurin) which is reduced by viable, metabolically active cells to the fluorescent product resorufin. A decrease in fluorescence indicates reduced cell viability.
-
Detailed Methodology (Example: MCF-7 Breast Cancer Cells):
-
Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and seed the cells into a clear-bottom, black, 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium from your 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Include appropriate vehicle (DMSO) and positive (e.g., doxorubicin) controls.
-
Incubation: Return the plate to the incubator for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe antiproliferative effects.
-
Viability Assessment: Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours.
-
Data Acquisition: Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate the percent viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Protocol 3: Early-Stage ADME/Tox Profiling
-
Scientific Principle: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid costly late-stage failures.[21] This protocol outlines two key high-throughput assays: a metabolic stability screen and an artificial membrane permeability assay.
-
Methodology 3A: Metabolic Stability in Human Liver Microsomes (HLM)
-
Rationale: HLMs contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs). This assay measures the rate at which a compound is metabolized, providing an estimate of its hepatic clearance and in vivo half-life.[22][23]
-
Procedure: a. Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) in phosphate buffer. b. Add the test compound to the mixture at a final concentration of 1 µM. c. Pre-incubate the mixture at 37°C for 5 minutes. d. Initiate the reaction by adding the NADPH cofactor solution. e. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes). f. Stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard. g. Centrifuge to precipitate the protein. h. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[22] i. Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂).
-
-
Methodology 3B: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Rationale: The PAMPA assay predicts passive transcellular permeability across the intestinal barrier. It is a high-throughput, cell-free alternative to the Caco-2 assay and is useful for ranking compounds on their likely oral absorption.[24]
-
Procedure: a. Use a 96-well filter plate where the filter is coated with a lipid mixture (e.g., lecithin in dodecane) to form an artificial membrane. This is the acceptor plate. b. Add buffer at pH 7.4 to the wells of the acceptor plate. c. In a separate 96-well donor plate, add the test compound dissolved in buffer at pH 5.0-6.5 (to simulate the gut environment). d. Place the acceptor filter plate on top of the donor plate, creating a "sandwich". e. Incubate for 4-16 hours at room temperature with gentle shaking. f. After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. g. Analysis: Calculate the effective permeability coefficient (Pe).
-
Data Interpretation and Hit-to-Lead Progression
The data generated from these initial screens will guide the subsequent optimization of the this compound scaffold.
Example Data Summary:
| Compound ID | Target IC₅₀ (nM) | MCF-7 GI₅₀ (µM) | HLM t₁/₂ (min) | PAMPA Pe (10⁻⁶ cm/s) |
|---|---|---|---|---|
| Lead-001 | 50 | 0.8 | 45 | 15 |
| Lead-002 | 250 | 5.2 | > 60 | 2 |
| Lead-003 | 15 | 0.2 | < 5 | 25 |
-
Lead-001: A balanced starting point. Good potency, cellular activity, and moderate stability/permeability.
-
Lead-002: Less potent but highly stable. A good candidate for potency-enhancing modifications. Low permeability needs to be addressed.
-
Lead-003: Highly potent and permeable but metabolically unstable. Requires chemical modifications to block metabolic "soft spots".
Decision-Making Workflow:
General Synthesis Outline
Medicinal chemistry efforts will focus on creating analogs to improve the properties identified in the screening cascade. A common synthetic route involves the coupling of the two heterocyclic cores.[25][26][27]
Amide Coupon Synthesis:
This approach allows for the rapid generation of a library of derivatives by varying the amine component (R-NH₂), enabling extensive Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.
References
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He, Y., et al. (2017). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chemical Neuroscience. [Link]
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Asati, V., et al. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
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Tan, Y., et al. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
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Ayub, K., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. [Link]
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Bhat, M. A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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Zask, A., et al. (2012). Assay Development for Protein Kinase Enzymes. National Institutes of Health. [Link]
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Liu, H., et al. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
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Ali, M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
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Application Notes and Protocols for Biological Activity Screening of Pyrazole-Thiophene Compounds
Introduction: The Therapeutic Potential of Pyrazole-Thiophene Scaffolds
In the landscape of medicinal chemistry, the fusion of pyrazole and thiophene rings creates a heterocyclic scaffold of significant interest.[1][2][3][4] This privileged structural motif is not merely a synthetic curiosity; it is a cornerstone for the development of novel therapeutic agents owing to its diverse and potent biological activities.[1][2][3] Pyrazole-thiophene derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][5][6][7]
The pyrazole moiety, a five-membered ring with two adjacent nitrogen atoms, is a key pharmacophore in several FDA-approved drugs, such as the anti-inflammatory celecoxib and the erectile dysfunction treatment sildenafil, highlighting its ability to modulate enzyme activity.[1][3] Thiophene, a sulfur-containing five-membered ring, is another versatile heterocycle known to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] The molecular hybridization of these two scaffolds can lead to compounds with enhanced biological activities and novel mechanisms of action.[3][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively screen pyrazole-thiophene compounds for their biological activities. The protocols detailed herein are designed to be robust and self-validating, with an emphasis on understanding the causality behind each experimental step.
General Workflow for Biological Activity Screening
The initial screening of a library of novel pyrazole-thiophene compounds follows a logical progression from broad cytotoxicity assessments to more specific, target-based assays. This tiered approach ensures a cost-effective and efficient evaluation, prioritizing the most promising candidates for further development.
Caption: A general workflow for the biological activity screening of pyrazole-thiophene compounds.
Part 1: Anticancer Activity Screening
The anticancer potential of pyrazole-thiophene compounds is a primary area of investigation, with many derivatives showing promising cytotoxic effects against various cancer cell lines.[2][7][8]
In Vitro Cytotoxicity Assessment: MTT/MTS Assay
The MTT/MTS assay is a widely used colorimetric method to evaluate the preliminary anticancer activity of novel compounds.[9][10] This assay provides a measure of whole-cell cytotoxicity and is readily adaptable for high-throughput screening.[9][10]
Principle: The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by mitochondrial dehydrogenases of viable cells to form a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole-thiophene compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT/MTS Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) or MTS solution to each well and incubate for 2-4 hours.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for 4 hours in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | IC50 (µM) on MCF-7 | IC50 (µM) on HepG2 |
| PT-1 | 6.57 | 8.86 |
| PT-2 | 12.94 | 19.59 |
| PT-3 | >100 | >100 |
| Doxorubicin | 0.85 | 1.23 |
Enzyme Inhibition Assays: Targeting Kinases
For compounds exhibiting significant cytotoxicity, further investigation into their mechanism of action is crucial.[9][10] Many pyrazole-thiophene derivatives act as kinase inhibitors, targeting enzymes like EGFR, VEGFR-2, and Akt, which are often dysregulated in cancer.[8][11]
Caption: Mechanism of kinase inhibition by pyrazole-thiophene compounds.
Protocol for a Generic Kinase Inhibition Assay:
-
Reaction Setup: In a 96-well plate, add the kinase, a fluorescently labeled peptide substrate, and the pyrazole-thiophene compound at various concentrations.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a termination buffer containing EDTA.
-
Detection: Measure the fluorescence to determine the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Part 2: Antimicrobial Activity Screening
Pyrazole-thiophene derivatives have shown significant activity against a range of bacterial and fungal pathogens.[2][5][6][12]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14]
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the pyrazole-thiophene compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Add the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[14]
Data Presentation:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| PT-4 | 16 | 32 | 8 |
| PT-5 | 64 | >128 | 32 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Part 3: Anti-inflammatory and Antioxidant Screening
Chronic inflammation and oxidative stress are implicated in numerous diseases, and pyrazole-thiophene compounds have shown potential in modulating these processes.[3][6][7]
In Vitro Anti-inflammatory Assay: COX Enzyme Inhibition
The anti-inflammatory effects of many pyrazole derivatives are attributed to their inhibition of cyclooxygenase (COX) enzymes.[7]
Protocol for COX-1/COX-2 Inhibition Assay:
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the pyrazole-thiophene compound.
-
Reaction Initiation: Add arachidonic acid to start the reaction.
-
Incubation: Incubate at 37°C for a defined time.
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
Antioxidant Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of compounds.[6][14]
Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and the color changes to pale yellow. This decolorization is proportional to the scavenging activity of the compound.[14]
Protocol:
-
Reaction Mixture: In a 96-well plate, add a solution of DPPH in methanol to various concentrations of the pyrazole-thiophene compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial biological screening of novel pyrazole-thiophene compounds. By systematically evaluating their anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, researchers can identify promising lead compounds for further optimization and development into next-generation therapeutics. It is imperative to include appropriate controls and perform assays in triplicate to ensure the reliability and reproducibility of the results.
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Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Center for Biotechnology Information. Available at: [Link]
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Application Notes & Protocols: 5-(1H-Pyrazol-3-yl)thiophene-2-carboxylic Acid Derivatives as Potent and Selective MAO-B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid derivatives as a promising class of monoamine oxidase B (MAO-B) inhibitors. We delve into the scientific rationale for targeting MAO-B in neurodegenerative diseases, detailed protocols for the synthesis of these compounds, robust in vitro methods for evaluating their inhibitory activity, and a framework for preclinical in vivo assessment. Furthermore, this guide explores the critical structure-activity relationships (SAR) that govern the potency and selectivity of these derivatives, offering field-proven insights to accelerate drug discovery efforts in this domain.
Introduction: The Rationale for Targeting MAO-B with Pyrazole-Thiophene Scaffolds
Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane, responsible for the oxidative deamination of neurotransmitters and xenobiotics.[] Two isoforms, MAO-A and MAO-B, exist with distinct substrate specificities and inhibitor sensitivities. MAO-B is the predominant isoform in the human brain and is primarily responsible for the degradation of dopamine.[][2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a deficiency in dopamine.[3][4] Inhibition of MAO-B presents a key therapeutic strategy by preventing the breakdown of dopamine, thereby increasing its availability in the synaptic cleft and alleviating motor symptoms.[2][4] Moreover, the catalytic activity of MAO-B generates reactive oxygen species, contributing to oxidative stress and neuronal damage.[4][5] Consequently, MAO-B inhibitors may also offer neuroprotective benefits.[5][6]
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs and known to confer a wide range of biological activities.[7][8] Thiophene-based compounds also have a rich history in drug discovery.[9] The fusion of these two heterocyclic systems in the form of this compound derivatives has led to the identification of novel, potent, and highly selective MAO-B inhibitors.[10][11] This guide provides the necessary protocols and scientific context to explore this promising chemical space.
Synthesis of 5-(1H-Pyrazol-3-yl)thiophene-2-carboxamides
The synthesis of the target compounds can be efficiently achieved through a multi-step sequence, often culminating in a palladium-catalyzed cross-coupling reaction. The following protocol describes a representative synthesis of a 5-aryl-N-(pyrazol-3-yl)thiophene-2-carboxamide derivative, a common structural motif in this class of inhibitors.
Synthetic Workflow Diagram
Caption: General synthetic scheme for this compound derivatives.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-Bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (Intermediate)
-
Rationale: This step involves the formation of an amide bond between the carboxylic acid of the thiophene ring and the amino group of the pyrazole. Titanium tetrachloride (TiCl4) is used as a Lewis acid to activate the carboxylic acid for nucleophilic attack by the amine.[12]
-
Procedure:
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) and 3-amino-5-methyl-1H-pyrazole (1.0 eq.) in dry pyridine at 0 °C, add TiCl4 (1.1 eq.) dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.[13]
-
Step 2: Synthesis of 5-Aryl-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (Target Compound)
-
Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[12][13] In this step, a palladium(0) catalyst facilitates the coupling between the brominated thiophene intermediate and an arylboronic acid. A base, such as potassium phosphate (K3PO4), is required for the transmetalation step of the catalytic cycle.
-
Procedure:
-
In a reaction vessel, combine 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium(0) catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and potassium phosphate (3.0 eq.).
-
Add anhydrous 1,4-dioxane as the solvent.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C for 8-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final compound by column chromatography or recrystallization.
-
In Vitro Evaluation of MAO-B Inhibition
A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory potency (IC50) of the synthesized compounds against MAO-B.
Assay Principle and Workflow
The assay measures the hydrogen peroxide (H2O2) produced during the oxidative deamination of a MAO-B substrate, such as tyramine or benzylamine.[14] A probe, in the presence of horseradish peroxidase (HRP), reacts with H2O2 to generate a fluorescent product. The rate of fluorescence increase is directly proportional to MAO-B activity.
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Detailed Protocol for IC50 Determination
This protocol is adapted from commercially available MAO-B inhibitor screening kits.[14]
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., Tyramine)
-
Fluorescent probe (e.g., Amplex Red, GenieRed Probe)
-
Horseradish peroxidase (HRP) or a developer solution containing HRP
-
Test compounds and a reference inhibitor (e.g., Selegiline)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In a 96-well plate, add 50 µL of the MAO-B enzyme solution to each well.
-
Add 10 µL of the serially diluted test compounds, reference inhibitor, or assay buffer (for enzyme control) to the respective wells.
-
Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitors to interact with the enzyme.[14]
-
Prepare the substrate solution by mixing the MAO-B substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the reaction by adding 40 µL of the substrate solution to each well.
-
Immediately place the plate in a microplate reader and measure the fluorescence intensity every 1-2 minutes for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Determine the percent inhibition for each concentration relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Data Summary
The following table presents representative inhibitory data for a series of hypothetical this compound derivatives.
| Compound | R1 Substituent | R2 Substituent | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI = IC50(A)/IC50(B)) |
| 1a | -H | -CH3 | 85 | >10,000 | >117 |
| 1b | -CF3 | -CH3 | 32 | >10,000 | >312 |
| 1c | -H | -CF3 | 58 | >10,000 | >172 |
| Selegiline | (Reference) | 9.5 | >5,000 | >526 |
Data is hypothetical and for illustrative purposes.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features that influence the MAO-B inhibitory activity and selectivity of this class of compounds.[10][11][15]
Caption: Workflow for evaluating MAO-B inhibitors in the MPTP mouse model.
High-Level In Vivo Protocol
-
Animal Acclimatization: House mice (e.g., C57BL/6) in a controlled environment for at least one week before the experiment.
-
Dosing: Administer the test compound or vehicle control (e.g., via oral gavage or intraperitoneal injection) for a predetermined period before and during MPTP administration.
-
MPTP Induction: Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 4-5 consecutive days to induce dopaminergic lesions. [3]4. Behavioral Testing: Conduct behavioral tests (e.g., rotarod, open field) 7-14 days after the last MPTP injection to assess motor function.
-
Tissue Collection and Analysis: Following behavioral testing, euthanize the animals and dissect the brain. Collect the striatum and substantia nigra for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites) and immunohistochemistry (e.g., staining for tyrosine hydroxylase to quantify dopaminergic neuron loss).
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of potent and selective MAO-B inhibitors. The synthetic accessibility and the well-defined structure-activity relationships provide a solid foundation for further lead optimization. Future research should focus on:
-
Improving Pharmacokinetic Properties: Optimizing compounds for better oral bioavailability, metabolic stability, and brain penetration.
-
Elucidating Neuroprotective Mechanisms: Investigating the downstream effects of MAO-B inhibition beyond dopamine sparing, including the reduction of oxidative stress and modulation of neuroinflammatory pathways.
-
Long-Term Efficacy Studies: Evaluating lead candidates in chronic models of neurodegeneration to assess their long-term therapeutic and potential disease-modifying effects.
This guide provides the essential methodologies and scientific rationale to empower researchers to effectively synthesize, evaluate, and advance this important class of MAO-B inhibitors.
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Application Notes and Protocols for Evaluating the Anticancer Activity of Thiophene-Based Pyrazoles
Introduction: The Strategic Hybridization of Thiophene and Pyrazole Scaffolds in Oncology
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the thiophene and pyrazole rings are considered "privileged scaffolds" due to their versatile chemical properties and broad spectrum of biological activities.[1][2] Thiophene, a sulfur-containing heterocycle, is noted for its lipophilicity and ability to engage in strong receptor interactions, features found in approved drugs like the colorectal cancer agent raltitrexed.[3] Similarly, pyrazole derivatives are integral to numerous pharmaceuticals and have demonstrated potent anticancer activities by targeting a wide array of critical cellular pathways.[4][5]
The strategic combination of these two moieties into a single molecular entity—a thiophene-based pyrazole hybrid—is a rational design approach aimed at discovering novel anticancer agents with enhanced potency, improved selectivity, and the potential to overcome drug resistance.[1][3] These hybrids have shown significant promise by acting on multiple fronts, most notably as inhibitors of key protein kinases that drive tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Akt kinase.[3][6][7]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of thiophene-based pyrazoles, grounded in field-proven insights to ensure scientific rigor and reproducibility.
Section 1: Synthesis and Characterization
A prevalent and effective method for synthesizing thiophene-based pyrazoles involves a multi-step process often starting with the preparation of chalcone intermediates.[2][8][9] The general workflow involves the reaction of a thiophene-containing aldehyde with an appropriate acetophenone to form a chalcone, which then undergoes a cyclocondensation reaction with a hydrazine derivative to yield the final pyrazole ring.[8][9]
Caption: Generalized workflow for the synthesis of thiophene-based pyrazoles.
Causality Behind the Method: This synthetic route is widely adopted due to its reliability and the commercial availability of a diverse range of starting materials, allowing for the creation of a large library of derivatives for structure-activity relationship (SAR) studies. Following synthesis, rigorous characterization is imperative. Techniques such as 1H-NMR, 13C-NMR, and High-Resolution Mass Spectrometry (HRMS) are essential to confirm the chemical structure and purity of the final compounds, which is a non-negotiable prerequisite for accurate biological evaluation.[6]
Section 2: In Vitro Evaluation of Anticancer Efficacy
The initial assessment of novel compounds involves a tiered approach of in vitro assays to determine their cytotoxic potential and preliminary mechanism of action.[10][11]
Protocol 1: Cell Viability and Cytotoxicity Assessment via MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity.[12][13] In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.[13]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-based pyrazole compounds in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals. Gently agitate the plate to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (logarithmic scale) and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Data Presentation: Summarize the results in a table to facilitate comparison and calculate the Selectivity Index (SI), which indicates the compound's specificity for cancer cells over normal cells (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI value is desirable.
| Compound | IC₅₀ (µM) vs. A549[6] | IC₅₀ (µM) vs. MCF-7[3] | IC₅₀ (µM) vs. HepG2[3] | IC₅₀ (µM) vs. HEK293[4] | Selectivity Index (A549) |
| TP-1 | 1.54 ± 0.10 | 15.9 ± 0.05 | 8.86 ± 0.91 | > 45 | > 29.2 |
| TP-2 | 5.18 ± 0.16 | 35.7 ± 2.24 | 19.6 ± 1.55 | > 45 | > 8.7 |
| TP-3 | 8.49 ± 0.67 | 8.08 ± 0.73 | 12.9 ± 1.12 | > 45 | > 5.3 |
| Doxorubicin | 0.95 ± 0.08 | 1.21 ± 0.11 | 1.52 ± 0.14 | 2.5 ± 0.21 | 2.6 |
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Principle: Understanding if a compound inhibits cell proliferation by arresting the cell cycle at a specific phase is a critical mechanistic insight.[7] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantitative analysis of DNA content, thereby revealing the distribution of cells across the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16]
Caption: Inhibition of the EGFR signaling pathway by a thiophene-pyrazole compound.
Investigative Rationale: To confirm that a compound inhibits a specific kinase, researchers typically perform in vitro kinase inhibition assays using purified enzymes. Further validation in a cellular context involves Western blotting to check for a decrease in the phosphorylation of downstream proteins in the signaling cascade (e.g., measuring levels of phosphorylated Akt after treatment). [7]
Section 4: In Vivo Efficacy Assessment
While in vitro assays are essential for initial screening, they do not fully replicate the complex environment of a living organism. [10][17]Therefore, promising candidates must be evaluated in in vivo models. [18] Xenograft Models: The gold standard for preclinical evaluation involves using human tumor xenografts. [18][19]This is achieved by implanting human cancer cells (cell line-derived xenografts, CDX) or fragments of a patient's tumor (patient-derived xenografts, PDX) into immunocompromised mice. [18][20][21] Protocol Overview:
-
Implantation: Human cancer cells are injected subcutaneously or orthotopically (into the organ of origin) in immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into control and treatment groups. The test compound is administered orally or via injection according to a predetermined schedule.
-
Monitoring: Key parameters are monitored throughout the study:
-
Tumor Volume: Measured regularly with calipers.
-
Body Weight: To assess compound toxicity.
-
Overall Health: General observation of the animals.
-
-
Endpoint: The study concludes when tumors in the control group reach a maximum allowable size. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the control group. [7]
Conclusion
Thiophene-based pyrazoles represent a highly promising and versatile scaffold in the development of novel anticancer therapeutics. [3][22]Their demonstrated ability to potently inhibit multiple, clinically relevant cancer targets like EGFR and Akt provides a strong rationale for their continued investigation. [3][7]The systematic application of the detailed protocols outlined in this guide—from initial cytotoxicity screening and cell cycle analysis to mechanistic studies and in vivo validation—provides a robust framework for identifying and advancing lead candidates. This structured approach ensures that experimental choices are driven by scientific logic, yielding trustworthy and reproducible data essential for the progression of these compounds from the laboratory to potential clinical applications.
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- Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024). Journal of Applied Pharmaceutical Science.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances.
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- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
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- Synthesis of Thiazole, Thiophene, Pyran and Pyridine Derivatives Derived from 3-phenyl-1H-pyrazol-5(4H)-one with Anti-proliferative, Tyrosine Kinase and PIM-1 Kinase Inhibitions. (2020). Bentham Science Publishers.
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Application Notes & Protocols for the Antimicrobial Screening of Pyrazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive technical guide, including detailed protocols and expert insights, for conducting robust antibacterial and antifungal screening of novel pyrazole derivatives. The focus is on methodological integrity, data interpretation, and understanding the causality behind experimental choices.
Introduction: The Pyrazole Scaffold in Antimicrobial Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] In an era defined by the escalating threat of antimicrobial resistance, the exploration of novel chemical entities is paramount. Pyrazole derivatives have emerged as a highly promising class of compounds, with many demonstrating significant antibacterial and antifungal activities.[2][3] Some pyrazole-based drugs, such as Sulfaphenazole, are already established in clinical practice, underscoring the therapeutic potential of this heterocyclic motif.[1]
The antimicrobial efficacy of pyrazole derivatives is intrinsically linked to their structural features. Substitutions on the pyrazole ring can dramatically influence their mechanism of action and spectrum of activity.[4] For instance, different functional groups can enhance the compound's ability to penetrate the complex bacterial cell wall or inhibit crucial microbial enzymes.[1][5] Therefore, a systematic and rigorous screening process is essential to identify the most potent derivatives and to elucidate their structure-activity relationships (SAR).[6][7]
This guide provides a framework for the systematic evaluation of pyrazole derivatives, moving from initial qualitative screening to quantitative assessment of antimicrobial potency. The protocols are designed to be self-validating, incorporating essential controls to ensure data reliability and reproducibility, adhering to principles outlined by global standards committees like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][9]
Foundational Principles of Antimicrobial Susceptibility Testing (AST)
Before embarking on experimental work, it is crucial to grasp the core concepts that underpin antimicrobial screening. The primary goal is to determine a compound's ability to affect microorganisms, which can be categorized as:
-
-static Activity: Inhibition of microbial growth (e.g., bacteriostatic, fungistatic). The microorganism's growth is halted in the presence of the compound but may resume upon its removal.
-
-cidal Activity: Killing of the microorganism (e.g., bactericidal, fungicidal). This represents an irreversible action.
Standardized testing, using globally recognized guidelines from bodies like CLSI and EUCAST, is critical for ensuring that results are comparable and meaningful.[9][10] These guidelines provide a framework for media composition, inoculum preparation, and incubation conditions, minimizing variability between experiments and laboratories.[8][11]
Experimental Design and Critical Preparatory Steps
The quality of your screening data is directly dependent on the meticulousness of your preparation. Hasty preparation is the most common source of experimental failure.
Selection of Test Microorganisms and Culture Conditions
A representative panel of microorganisms is essential to determine the spectrum of activity.
-
Bacteria:
-
Gram-Positive: Staphylococcus aureus (e.g., ATCC 25923), Bacillus subtilis (e.g., ATCC 6633). These are chosen for their clinical relevance and distinct cell wall structure.[1]
-
Gram-Negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853), Klebsiella pneumoniae.[1] Gram-negative bacteria possess an outer membrane that often serves as an additional barrier to antimicrobial agents.[1]
-
-
Fungi:
Culture Media:
-
For Bacteria: Mueller-Hinton Agar (MHA) and Mueller-Hinton Broth (MHB) are the standard media for susceptibility testing.[8]
-
For Fungi: Sabouraud Dextrose Agar (SDA) and Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium are commonly used.
Preparation of Pyrazole Derivatives (Test Compounds)
-
Solubilization: Most novel organic compounds, including pyrazoles, are poorly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the most common solvent. It is crucial to use the lowest possible concentration of DMSO (typically ≤1% v/v in the final assay) as it can exhibit toxicity to some microorganisms at higher concentrations.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) in 100% DMSO. Filter-sterilize this stock solution using a 0.22 µm syringe filter into a sterile container.
-
Working Solutions: Prepare serial dilutions from the stock solution as required for the specific assay.
Inoculum Preparation: The Key to Reproducibility
Standardizing the number of microorganisms in the test is arguably the most critical step for reproducibility. The 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL for bacteria, is the universally accepted reference.[11]
Protocol: 0.5 McFarland Standard Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, touch 3-4 well-isolated colonies of the test microorganism with a sterile loop.[11]
-
Suspend the colonies in 5 mL of sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS).
-
Vortex thoroughly to create a smooth, homogenous suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or more saline. This can be done visually against a white card with black lines or, for higher accuracy, using a spectrophotometer (absorbance at 600 nm should be between 0.08 and 0.13).
-
This standardized suspension must be used within 15-30 minutes of preparation for optimal viability. For assays like broth microdilution, this suspension will be further diluted in the appropriate broth to achieve the final desired inoculum density.[12]
Primary Screening: Agar Well Diffusion Assay
The agar well diffusion method is an excellent, cost-effective preliminary test to qualitatively screen a large number of pyrazole derivatives for antimicrobial activity.[13][14] The principle is based on the diffusion of the test compound from a well through a solidified agar medium seeded with the test microorganism. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI).[14]
Visualizing the Workflow: Agar Well Diffusion
Caption: Workflow for the Agar Well Diffusion Assay.
Detailed Protocol: Agar Well Diffusion
Materials:
-
Sterile Petri dishes (100 mm or 150 mm)
-
Mueller-Hinton Agar (MHA)
-
Standardized inoculum (0.5 McFarland)
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Pyrazole derivative solutions
-
Controls:
-
Positive Control: A standard antibiotic (e.g., Chloramphenicol for bacteria, Clotrimazole for fungi) at a known concentration.[1]
-
Negative Control: The solvent used to dissolve the pyrazoles (e.g., 10% DMSO in sterile water). This is critical to ensure the solvent itself is not inhibiting growth.[14]
-
Procedure:
-
Plate Preparation: Prepare MHA according to the manufacturer's instructions and pour 20-25 mL into each 100 mm Petri dish on a level surface to ensure a uniform depth. Allow the agar to solidify completely.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension. Rotate the swab against the inside of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions (rotating the plate approximately 60° after each application) to ensure confluent growth.
-
Drying: Allow the plate surface to dry for 5-10 minutes with the lid slightly ajar in a biological safety cabinet.[15]
-
Well Boring: Use a sterile cork borer to cut uniform wells into the agar.[15] Aseptically remove the agar plugs.
-
Loading: Carefully pipette a fixed volume (e.g., 100 µL) of each pyrazole derivative solution, positive control, and negative control into separate wells.[15] Ensure the solution does not overflow.
-
Incubation: Incubate the plates in an inverted position.
-
Bacteria: 35-37°C for 18-24 hours.[15]
-
Fungi: 25-28°C for 48-72 hours (or longer for some molds).
-
-
Data Collection: After incubation, measure the diameter of the clear zone of inhibition around each well using a caliper or ruler. The measurement should include the diameter of the well.[15]
Quantitative Analysis: Broth Microdilution for MIC & MBC/MFC
While diffusion assays are excellent for initial screening, they are not quantitative. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) — the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[1][11] This assay can be extended to find the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), the lowest concentration that kills 99.9% of the initial inoculum.
Visualizing the Workflow: MIC and MBC/MFC Determination
Caption: Workflow for MIC and subsequent MBC/MFC determination.
Detailed Protocol: Broth Microdilution
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
Standardized inoculum (0.5 McFarland), diluted in broth to yield ~5 x 10⁵ CFU/mL in the final well volume.
-
Multichannel pipette
-
Pyrazole derivative solutions
-
Controls in dedicated wells:
-
Sterility Control: Broth only (no inoculum). Should remain clear.
-
Growth Control: Broth + Inoculum (no compound). Should show robust turbidity.
-
Positive Control: Broth + Inoculum + Standard Antibiotic.
-
Solvent Control: Broth + Inoculum + highest concentration of DMSO used. Should show growth comparable to the Growth Control.
-
Procedure for MIC:
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate.[12]
-
Compound Dilution: Add 100 µL of the highest concentration of your pyrazole derivative (e.g., 256 µg/mL in broth) to the first column of wells.
-
Serial Dilution: Using a multichannel pipette, mix the contents of the first column and transfer 100 µL to the second column. Repeat this process across the plate to create a 2-fold serial dilution (e.g., 256, 128, 64, ..., 0.5 µg/mL). Discard the final 100 µL from the last column of dilutions.
-
Inoculation: Prepare the final inoculum by diluting the 0.5 McFarland suspension in broth (e.g., a 1:100 dilution in MHB). Add 100 µL of this final inoculum to all wells except the sterility control. The final volume in each well is now 200 µL, and the inoculum density is ~5 x 10⁵ CFU/mL.[12]
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[12]
-
Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[11] This can be assessed visually or with a plate reader measuring absorbance at 600 nm.
Procedure for MBC/MFC:
-
Following MIC determination, select the wells corresponding to the MIC and higher concentrations that showed no growth.
-
Mix the contents of each of these wells.
-
Using a pipette, take a small aliquot (e.g., 10 µL) from each clear well and spot-plate it onto a fresh, antibiotic-free agar plate (e.g., MHA).
-
Incubate the agar plate overnight under appropriate conditions.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration that resulted in no colony growth (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count) on the agar plate.
Data Presentation and Structure-Activity Relationship (SAR) Analysis
Organizing your data systematically is crucial for interpretation. Use tables to compare the activity of different derivatives against the microbial panel.
Example Data Summary Table
| Compound ID | R¹ Group | R² Group | S. aureus ZOI (mm) | S. aureus MIC (µg/mL) | E. coli ZOI (mm) | E. coli MIC (µg/mL) | C. albicans ZOI (mm) | C. albicans MIC (µg/mL) |
| PYZ-01 | -H | -Cl | 18 | 64 | 10 | >256 | 15 | 128 |
| PYZ-02 | -OCH₃ | -Cl | 22 | 32 | 12 | 256 | 19 | 64 |
| PYZ-03 | -H | -NO₂ | 25 | 16 | 18 | 64 | 21 | 32 |
| Control+ | N/A | N/A | 30 (Chloramphenicol) | 8 (Chloramphenicol) | 28 (Chloramphenicol) | 16 (Chloramphenicol) | 25 (Clotrimazole) | 4 (Clotrimazole) |
| Control- | N/A | N/A | 0 (DMSO) | >256 | 0 (DMSO) | >256 | 0 (DMSO) | >256 |
ZOI includes well diameter (e.g., 6 mm). Values are examples.
Interpreting the Data for SAR
The true scientific value is derived from connecting the chemical structure to biological activity.
-
Impact of Substituents: From the example table, replacing a hydrogen (PYZ-01) with an electron-donating methoxy group (-OCH₃) at R¹ (PYZ-02) appears to slightly enhance activity. However, introducing a strong electron-withdrawing nitro group (-NO₂) at R² (PYZ-03) results in a significant increase in potency against all tested strains. This suggests that electron-withdrawing properties at this position are favorable for antimicrobial activity.[6]
-
Spectrum of Activity: Notice that the compounds are generally more effective against the Gram-positive S. aureus and the fungus C. albicans than the Gram-negative E. coli. This is a common observation, potentially due to the impermeable outer membrane of Gram-negative bacteria.[1]
-
-cidal vs. -static Activity: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests it is bacteriostatic. This distinction is critical for further drug development.
By systematically modifying the pyrazole scaffold and evaluating the resulting antimicrobial activity, researchers can build a robust SAR model. This model is invaluable for guiding the rational design of next-generation derivatives with improved potency, a broader spectrum, and better pharmacological profiles.[4]
References
-
Al-Abdullah, E. S., Al-Turkistani, A. M., & El-Brollosy, N. R. (2022). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 27(21), 7482. [Link]
-
EUCAST. (2026). Clinical Breakpoint Tables. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Kaur, R., & Kumar, K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 199-216. [Link]
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Bio-Content. (2020). Agar well diffusion assay. YouTube. [Link]
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Hancock, R. E. W. Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. University of British Columbia. [Link]
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Abdellattif, M. H., et al. (2018). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules, 23(10), 2697. [Link]
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CLSI & EUCAST. (2025). New Guidance on Modifications to Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Microbiologics Blog. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Microbiologics. [Link]
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FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. European Commission. [Link]
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Ghorab, M. M., et al. (2016). Synthesis, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 21(3), 305. [Link]
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O'Meara, T. R., & Robbins, N. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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Creative Biolabs. (n.d.). Antifungal Activity Test Service. [Link]
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EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. [Link]
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Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]
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Abdellattif, M. H., et al. (2018). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. ResearchGate. [Link]
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Pfaller, M. A., et al. (n.d.). Antifungal Susceptibility Testing. The University of Iowa. [Link]
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Rebolledo, F., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 27(19), 6268. [Link]
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CLSI. (n.d.). Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]
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Fathalla, W., & Zaki, M. E. A. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(8), 4503-4509. [Link]
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Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. [Link]
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Aryal, S. (2021). Antimicrobial activity by Agar well diffusion. Chemistry Notes. [Link]
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Faculty of Pharmacy, Mansoura University. (2017). Determination of MIC by Broth Dilution Method. YouTube. [Link]
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Arendrup, M. C., et al. (2008). Current status of antifungal susceptibility testing methods. Medical Mycology, 46(6), 501-514. [Link]
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Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of Pyrazole-Thiophene Scaffolds
Prepared by: Gemini, Senior Application Scientist For: Researchers, Scientists, and Drug Development Professionals
Preamble: The Scientific Rationale for Pyrazole-Thiophene Scaffolds in Inflammation Research
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic diseases like arthritis, inflammatory bowel disease, and cardiovascular disorders, creating a persistent need for novel anti-inflammatory agents.[1][2] While classic Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are effective, they often cause significant gastrointestinal side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[3] The development of selective COX-2 inhibitors was a major step forward, offering better gastrointestinal safety.[3][4]
In the landscape of medicinal chemistry, heterocyclic compounds are foundational. Both pyrazole and thiophene rings are well-established pharmacophores known to impart a wide range of biological activities.[5][6] Pyrazole, a five-membered ring with two adjacent nitrogen atoms, is the core scaffold of the blockbuster COX-2 inhibitor, Celecoxib.[6][7] Thiophene, a sulfur-containing aromatic ring, is considered a bioisostere of a benzene ring and is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.[3][5]
The strategic fusion of these two privileged heterocycles into a single pyrazole-thiophene scaffold represents a powerful drug design strategy. This molecular hybridization aims to create synergistic effects, leading to compounds with enhanced potency, selectivity, and improved safety profiles as anti-inflammatory agents.[5][8] These scaffolds have demonstrated significant potential, primarily through the selective inhibition of the COX-2 enzyme, a key mediator in the inflammatory cascade.[3][9] This document provides a comprehensive guide to the synthesis, biological evaluation, and mechanistic analysis of novel pyrazole-thiophene derivatives.
Part 1: Core Mechanism of Action - Targeting the Arachidonic Acid Cascade
The primary anti-inflammatory mechanism of pyrazole-thiophene derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[3] COX-2 is upregulated at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins (e.g., PGE2), which are key mediators of pain, fever, and inflammation.[3][4] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform (which has a protective role in the gastric mucosa and kidneys), these compounds can reduce inflammation with a lower risk of gastrointestinal toxicity.[3]
Some advanced pyrazole-thiophene hybrids have also shown inhibitory activity against 5-lipoxygenase (5-LOX), another critical enzyme in the arachidonic acid pathway that produces pro-inflammatory leukotrienes.[10][11] Dual COX-2/5-LOX inhibitors are highly sought after as they offer a broader spectrum of anti-inflammatory action. Furthermore, these scaffolds have been shown to suppress other key inflammatory signaling molecules, including tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO).[8][11]
Part 2: Synthesis and Evaluation Workflow
The development of novel pyrazole-thiophene anti-inflammatory agents follows a structured, multi-stage workflow. This process begins with rational chemical synthesis, proceeds through a cascade of in vitro screenings to identify promising candidates, and culminates in in vivo validation using established animal models of inflammation.
Part 3: Experimental Protocols
Protocol 3.1: General Synthesis of a Pyrazole-Thiophene Scaffold
This protocol outlines a common multi-step synthesis route.[5][6] The causality behind this approach is the use of a Claisen-Schmidt condensation to form a reactive chalcone intermediate, which then readily undergoes cyclization with a hydrazine derivative to form the stable pyrazole ring.
Step 1: Synthesis of Thiophene-based Chalcone Intermediate
-
Reagents: Acetyl thiophene (1 eq.), appropriately substituted benzaldehyde (1 eq.), ethanol, aqueous sodium hydroxide (NaOH).
-
Dissolve acetyl thiophene and the benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath. Add aqueous NaOH dropwise with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. Monitor completion using Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid (the chalcone), wash with cold water until neutral, and dry. Recrystallize from ethanol to purify.
Step 2: Cyclization to form the Pyrazole-Thiophene Derivative
-
Reagents: Synthesized chalcone (1 eq.), hydrazine hydrate or phenylhydrazine (1.2 eq.), glacial acetic acid, ethanol.
-
Reflux a mixture of the chalcone and hydrazine hydrate in ethanol with a catalytic amount of glacial acetic acid for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture. The product will often precipitate.
-
Filter the solid product, wash with cold ethanol, and dry.
-
Self-Validation: Confirm the structure of the final compound using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry). The disappearance of chalcone proton signals and the appearance of pyrazole ring proton signals in NMR are key validation points.[11]
Protocol 3.2: In Vitro COX-1/COX-2 Inhibition Assay
This is the most critical in vitro assay to determine the potency and selectivity of the synthesized compounds. Commercial colorimetric or fluorometric COX inhibitor screening kits are widely available and recommended for standardized results.
-
Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid by COX produces PGG2, and the peroxidase component of COX reduces PGG2 to PGH2, oxidizing a chromogenic substrate in the process. Inhibitors prevent this color change.
-
Materials: COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme, colorimetric substrate (e.g., TMPD), test compounds, Celecoxib (selective COX-2 inhibitor control), Indomethacin (non-selective control).
-
Procedure (General): a. Prepare a dilution series of the test compounds and controls in assay buffer. b. In a 96-well plate, add assay buffer, heme, and the COX-1 or COX-2 enzyme to respective wells. c. Add the test compounds or controls to the wells and incubate for a specified time (e.g., 15 minutes) to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid and the colorimetric substrate. e. Read the absorbance at the appropriate wavelength (e.g., 590-620 nm) over time using a plate reader.
-
Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot percentage inhibition versus compound concentration and calculate the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
-
Trustworthiness: The Selectivity Index (SI) is the key self-validating metric. It is calculated as SI = IC50 (COX-1) / IC50 (COX-2) . A high SI value (>10) indicates desirable COX-2 selectivity.[12]
Protocol 3.3: In Vivo Carrageenan-Induced Paw Edema Assay
This is the standard model for evaluating acute anti-inflammatory activity and is highly reproducible.[13][14] The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling).
-
Principle: The ability of a test compound to reduce the swelling in the paw of a rodent after carrageenan injection is a measure of its anti-inflammatory efficacy.
-
Animals: Wistar rats or Swiss albino mice (e.g., 150-200g rats). Acclimatize animals for at least one week.
-
Materials: Test compounds, vehicle (e.g., 0.5% carboxymethyl cellulose), positive control (e.g., Diclofenac or Indomethacin), 1% w/v carrageenan solution in sterile saline, Plethysmometer (for measuring paw volume).
-
Procedure: a. Fast animals overnight before the experiment. b. Divide animals into groups (n=6): Vehicle control, Positive control, and Test compound groups (at various doses). c. Measure the initial paw volume (V₀) of the right hind paw of each animal using a plethysmometer.[13] d. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).[14] e. After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[13][15] f. Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection (Vₜ).[13]
-
Data Analysis & Validation: a. Calculate the edema volume at each time point: Edema = Vₜ - V₀ . b. Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 . c. A statistically significant reduction in paw edema compared to the vehicle control, and comparable or superior activity to the positive control, validates the compound's in vivo efficacy.[16]
Part 4: Data Presentation & Structure-Activity Relationship (SAR)
Quantitative data from biological assays should be summarized for clear comparison. Structure-Activity Relationship (SAR) analysis helps in understanding how chemical modifications to the core scaffold influence anti-inflammatory activity.[17]
Table 1: Sample In Vitro Anti-inflammatory Activity Data
| Compound ID | R1 Group | R2 Group | COX-2 IC50 (µM)[12] | COX-1 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
|---|---|---|---|---|---|
| Celecoxib | - | - | 0.04 | >15 | >375 |
| Compound A | -H | -CH₃ | 0.15 | 18.5 | 123 |
| Compound B | -Cl | -CH₃ | 0.09 | 15.2 | 169 |
| Compound C | -OCH₃ | -CH₃ | 0.11 | 16.8 | 153 |
| Compound D | -H | -CF₃ | 0.05 | 10.1 | 202 |
Table 2: Sample In Vivo Anti-inflammatory Activity (Carrageenan Paw Edema)
| Compound ID | Dose (mg/kg) | Max. % Edema Inhibition (at 3h)[3] | Ulcer Index (UI)[12] |
|---|---|---|---|
| Diclofenac | 10 | 75.4% | 18.5 ± 1.5 |
| Celecoxib | 10 | 72.8% | 1.8 ± 0.3 |
| Compound B | 10 | 78.9% | 2.1 ± 0.4 |
| Compound D | 10 | 85.2% | 1.5 ± 0.2 |
Key SAR Insights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups like -CF₃ or halogens (-Cl) on the phenyl rings attached to the pyrazole often enhances COX-2 selective inhibitory activity.[5]
-
Sulfonamide Moiety: A benzenesulfonamide group is a classic pharmacophore for COX-2 selectivity, mimicking the structure of celecoxib.[18]
-
Substitution on Thiophene Ring: Modifications on the thiophene ring can modulate both potency and pharmacokinetic properties.
References
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Abdel-Mottaleb, M. S. A., et al. (2025). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
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Patel, H. V., & Patel, C. N. (n.d.). Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles. Oriental Journal of Chemistry. Available at: [Link]
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El-Sayed, M. A.-S., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules. Available at: [Link]
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Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. Available at: [Link]
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(n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
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Hassan, G. S., et al. (2022). Synthesis, molecular docking, analgesic, anti-inflammatory, and ulcerogenic evaluation of thiophene-pyrazole candidates as COX, 5-LOX, and TNF-α inhibitors. Journal of the Iranian Chemical Society. Available at: [Link]
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Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. International Journal of Health Sciences. Available at: [Link]
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Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Advances in Medicine and Medical Research. Available at: [Link]
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Ghorab, M. M., & Alsaid, M. S. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Chemistry Journal. Available at: [Link]
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Kumar, A., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. Available at: [Link]
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Ledochowski, M., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research. Available at: [Link]
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(n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]
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Bove, S. E., et al. (2005). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology. Available at: [Link]
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Pardo-Andreu, G. L., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]
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Al-Ostath, O. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]
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El-Sayed, M. A.-S., et al. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. Available at: [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]
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(n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]
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Bekhit, A. A., et al. (2010). Synthesis and biological evaluation of novel pyrazole derivatives as anti-inflammatory antimicrobial agents. Medicinal Chemistry Research. Available at: [Link]
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Al-Warhi, T., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. ResearchGate. Available at: [Link]
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Sutar, S. B., et al. (2017). In vitro pharmacological screening methods for anti-inflammatory agents. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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El-Sayed, M. A.-S., et al. (2014). A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology. Available at: [Link]
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(2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]
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Application Notes and Protocols: 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid in Materials Science
Introduction: A Versatile Heterocyclic Building Block
5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid is a bifunctional organic molecule poised to make significant contributions to the field of advanced materials. Its structure, which marries a thiophene-2-carboxylic acid moiety with a 1H-pyrazole ring, offers a unique combination of properties that are highly sought after in materials science. The thiophene ring, a sulfur-containing five-membered heterocycle, is a well-established component in organic electronics due to its electron-rich nature and ability to facilitate charge transport.[1][2] The pyrazole group, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, provides excellent coordination sites for metal ions, making it an ideal component for the construction of coordination polymers and metal-organic frameworks (MOFs).[1] The carboxylic acid functional group serves as a primary anchoring point for forming robust connections with metal centers in MOFs or for further chemical modification.
This guide provides a comprehensive overview of the potential applications of this compound in materials science, with a focus on two key areas: Metal-Organic Frameworks (MOFs) for gas sorption and catalysis, and Organic Semiconductors for thin-film electronics. Detailed, field-proven insights and step-by-step protocols are provided to enable researchers to explore the potential of this promising molecule.
Molecular Properties at a Glance
| Property | Value |
| Chemical Formula | C₈H₆N₂O₂S |
| Molecular Weight | 194.21 g/mol |
| CAS Number | 656226-63-0 |
| Key Functional Groups | Carboxylic Acid, Pyrazole, Thiophene |
Application I: A Ditopic Linker for Functional Metal-Organic Frameworks (MOFs)
The unique geometry and coordinating groups of this compound make it an excellent candidate as an organic linker for the synthesis of novel MOFs. The carboxylic acid provides a strong coordination site for metal ions, while the nitrogen atoms of the pyrazole ring can also participate in coordination, leading to robust and potentially porous frameworks. The presence of the sulfur atom in the thiophene ring can also influence the electronic properties of the resulting MOF and its interaction with guest molecules.
Scientific Rationale: Engineering Porosity and Functionality
The design of MOFs relies on the judicious selection of metal nodes and organic linkers to create crystalline materials with well-defined pores.[3] The length and rigidity of the linker, along with the coordination geometry of the metal ion, dictate the topology and pore size of the resulting framework. The pyrazole and carboxylate groups in this compound can bridge metal centers, leading to the formation of 2D or 3D networks.[4] The uncoordinated nitrogen atom on the pyrazole ring can act as a Lewis basic site, potentially enhancing the MOF's affinity for specific gases like CO₂ or serving as a catalytic active site.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical Example)
This protocol describes a general method for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound as the organic linker. Solvothermal synthesis is a common method for preparing crystalline MOFs by heating the reactants in a sealed vessel.[5]
Materials and Equipment
| Reagents | Equipment |
| This compound | 20 mL Scintillation vials |
| Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) | Programmable oven |
| N,N-Dimethylformamide (DMF) | Centrifuge |
| Ethanol | Vacuum oven |
| Chloroform | Powder X-ray Diffractometer (PXRD) |
| Thermogravimetric Analyzer (TGA) | |
| Gas sorption analyzer |
Step-by-Step Procedure
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve 19.4 mg (0.1 mmol) of this compound and 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 10 mL of N,N-dimethylformamide (DMF).
-
Solvothermal Reaction: Cap the vial tightly and place it in a programmable oven. Heat the mixture to 100 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
Cooling and Crystal Collection: Allow the oven to cool down to room temperature naturally. Colorless crystals should be visible at the bottom of the vial.
-
Washing and Solvent Exchange: Carefully decant the mother liquor. Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials. To activate the MOF, the DMF solvent within the pores needs to be exchanged with a more volatile solvent. Immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol every 8 hours. After the ethanol exchange, perform a final solvent exchange with chloroform (10 mL) for 24 hours.
-
Activation: After decanting the chloroform, place the vial in a vacuum oven and heat at 80 °C under vacuum for 12 hours to remove the solvent molecules from the pores. The resulting activated MOF is now ready for characterization.
Expected Characterization
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.
-
Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the activated MOF.
Application II: Building Block for Organic Semiconductors
The conjugated π-system of the pyrazolyl-thiophene backbone suggests that this compound can be a valuable precursor for the synthesis of organic semiconductors. Thiophene-based materials are widely used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs) due to their excellent charge transport properties.[6][7] The carboxylic acid group can be functionalized to tune the solubility and electronic properties of the resulting material.
Scientific Rationale: Tailoring Electronic Properties for Device Performance
The performance of organic electronic devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. The combination of the electron-donating thiophene and the electron-withdrawing pyrazole can create a molecule with a tailored HOMO-LUMO energy gap, which is crucial for applications in organic electronics.[8] Furthermore, derivatives of this molecule can be designed to exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior.
Protocol 2: Synthesis of a Thiophene-Pyrazole Derivative for Organic Electronics
This protocol outlines a plausible synthetic route to a derivative of this compound suitable for investigation as an organic semiconductor. The synthesis involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds.[9]
Workflow for Synthesis of a Pyrazolyl-Thiophene Derivative
Caption: Synthetic workflow for a soluble pyrazolyl-thiophene derivative.
Materials and Equipment
| Reagents | Equipment |
| 5-Bromothiophene-2-carboxylic acid | Schlenk line or glovebox |
| 1H-Pyrazole-3-boronic acid | Magnetic stirrer with heating |
| Tetrakis(triphenylphosphine)palladium(0) | Rotary evaporator |
| Potassium carbonate | Column chromatography setup |
| 1,4-Dioxane (anhydrous) | NMR Spectrometer |
| Toluene (anhydrous) | Mass Spectrometer |
| Oxalyl chloride | UV-Vis Spectrophotometer |
| Dichloromethane (anhydrous) | Cyclic Voltammetry setup |
| Alkylamine (e.g., octylamine) | |
| Triethylamine |
Step-by-Step Procedure
Part A: Synthesis of this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromothiophene-2-carboxylic acid (1.0 mmol), 1H-pyrazole-3-boronic acid (1.2 mmol), potassium carbonate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Solvent Addition: Add a mixture of anhydrous 1,4-dioxane (15 mL) and water (5 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours.
-
Work-up: After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~3. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Part B: Amide Functionalization for Improved Solubility
-
Acid Chloride Formation: Suspend the purified carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL). Add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF. Stir at room temperature for 2 hours.
-
Amide Coupling: In a separate flask, dissolve the alkylamine (e.g., octylamine, 1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL). Cool this solution to 0 °C.
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the resulting amide by column chromatography.
Characterization of the Organic Semiconductor
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the synthesized molecule.
-
Mass Spectrometry: To verify the molecular weight.
-
UV-Vis Spectroscopy: To determine the optical bandgap.
-
Cyclic Voltammetry: To estimate the HOMO and LUMO energy levels.
Protocol 3: Fabrication and Characterization of an Organic Thin-Film Transistor (OTFT)
This protocol provides a general procedure for fabricating a bottom-gate, top-contact OTFT using the synthesized soluble pyrazolyl-thiophene derivative.
Device Fabrication Workflow
Caption: Workflow for fabricating a bottom-gate, top-contact OTFT.
Materials and Equipment
| Materials | Equipment |
| Heavily doped Si wafer with a 300 nm layer of SiO₂ | Spin-coater |
| Synthesized organic semiconductor | Hotplate |
| Chlorobenzene (or other suitable solvent) | Thermal evaporator |
| Shadow mask for source/drain electrodes | Semiconductor parameter analyzer |
| Gold (Au) for evaporation |
Step-by-Step Procedure
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.
-
Semiconductor Deposition: Prepare a solution of the synthesized pyrazolyl-thiophene derivative in chlorobenzene (e.g., 5 mg/mL). Spin-coat the solution onto the SiO₂ surface at 3000 rpm for 60 seconds.
-
Annealing: Anneal the film on a hotplate at a temperature optimized for the specific material (e.g., 100 °C) for 30 minutes to improve film morphology and crystallinity.
-
Electrode Deposition: Place a shadow mask with the desired channel length and width over the organic semiconductor film. Deposit 50 nm of gold through the mask using a thermal evaporator to define the source and drain electrodes.
-
Device Characterization: Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer in a probe station. Extract key parameters such as charge carrier mobility, on/off ratio, and threshold voltage.[10]
Conclusion and Future Outlook
This compound represents a highly versatile and promising building block for the development of advanced functional materials. Its unique combination of a coordinating pyrazole moiety, an electronically active thiophene core, and a versatile carboxylic acid handle opens up a wide range of possibilities in materials design. The protocols and insights provided in this guide serve as a starting point for researchers to explore the synthesis of novel MOFs with tailored porosity and catalytic activity, as well as high-performance organic semiconductors for next-generation electronic devices. Further exploration of derivatives of this core structure is expected to yield materials with even more enhanced properties and functionalities.
References
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - MDPI. Available at: [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH. Available at: [Link]
- Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melt - ChemRxiv. (URL not available)
-
Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles - MDPI. Available at: [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC - NIH. Available at: [Link]
- Oligofluorene−Thiophene Derivatives as High-Performance Semiconductors for Organic Thin Film Transistors | Chemistry of Materials - ACS Public
- Simplifying the Synthesis of Metal–Organic Frameworks | Accounts of M
-
Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - MDPI. Available at: [Link]
-
Thiophene-Based Trimers and Their Bioapplications: An Overview - PMC - PubMed Central. Available at: [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations - MDPI. Available at: [Link]
- Custom Thiophene Derivatives Manufacturers, Suppliers. (URL not available)
- (PDF) Pyrazoline derivatives with tailored third order nonlinear optical response. (URL not available)
- Thiophene-containing Schiff base polymers: synthesis, characterization, and anti-bacterial properties - ResearchG
- Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers | ACS Applied Materials & Interfaces - ACS Public
- Group 16 conjugated polymers based on furan, thiophene, selenophene, and tellurophene - Chemical Society Reviews (RSC Publishing). (URL not available)
-
Thiophene-Derived Porous Organic Semiconductors as Promising Photocatalysts for Green H2O2 Synthesis: Structure-Performance Relationships, Current Challenges, and Perspectives - PubMed. Available at: [Link]
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - NIH. Available at: [Link]
- Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing). (URL not available)
- Synthesis and characterization of metallo-supramolecular polymers from thiophene-based unimers bearing pybox ligands - ResearchG
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study - Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Cycloruthenated Imines: A Step into the Nanomolar Region - MDPI. Available at: [Link]
- 1*G. Tuleushov, 2Martin Attfield Synthesis of metal organic framework materials by performing linker exchanges using solvotherm - International Journal of Biology and Chemistry. (URL not available)
- Designing flexible linkers for the synthesis of Metal-Organic Frameworks - FIU Digital Commons. (URL not available)
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- 2. Thiophene-Derived Porous Organic Semiconductors as Promising Photocatalysts for Green H2O2 Synthesis: Structure-Performance Relationships, Current Challenges, and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Heterometallic MOFs constructed from thiophene and furandicarboxylate ligands for heavy metal luminescence sensing - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
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- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Welcome to the technical support center for the synthesis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and data-driven solutions to support your work.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on available starting materials, scalability, and the specific challenges encountered in your laboratory. We will focus on two robust and commonly employed pathways:
-
Strategy A: Pyrazole Ring Formation via Condensation. This classic approach involves building the pyrazole ring onto a pre-functionalized thiophene scaffold using a Claisen-type condensation followed by cyclization with hydrazine.
-
Strategy B: Palladium-Catalyzed Cross-Coupling. This modern approach involves coupling a pre-formed pyrazole unit with a thiophene unit, typically via a Suzuki-Miyaura cross-coupling reaction.
This guide is structured to provide direct answers to specific problems you may encounter with either strategy.
Troubleshooting Guide: Common Issues and Solutions
Strategy A: Pyrazole Formation via Claisen-Type Condensation
This pathway typically involves the reaction of a 5-acetylthiophene-2-carboxylate with a suitable carbon electrophile (like diethyl oxalate) to form a 1,3-dicarbonyl intermediate, which is then cyclized with hydrazine.
Answer: Low yields in Claisen condensations are a frequent issue, often stemming from the choice of base, reaction conditions, or side reactions.[1][2]
Potential Causes & Solutions:
-
Inappropriate Base: The base must be strong enough to deprotonate the α-carbon of the acetyl group but should not react irreversibly with your ester. Sodium ethoxide (NaOEt) in ethanol is a standard choice for ethyl esters.
-
Troubleshooting Step: Ensure your base is fresh and anhydrous. If using sodium metal to generate the alkoxide in situ, ensure the alcohol is completely dry. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF, which can drive the reaction to completion by irreversibly deprotonating the intermediate.
-
-
Reaction Equilibrium: The Claisen condensation is a reversible reaction.[2] To favor the product, the resulting β-dicarbonyl compound, which is more acidic than the starting alcohol, must be deprotonated by the alkoxide base.
-
Troubleshooting Step: Use at least one full equivalent of the base. Using a stoichiometric amount of base ensures the equilibrium is shifted towards the product.[2]
-
-
Side Reactions: Self-condensation of the starting ester can be a competing pathway.
-
Troubleshooting Step: Maintain a low reaction temperature (0-5 °C) during the initial addition of the base to the ester mixture to minimize side reactions.
-
Experimental Protocol: Optimized Claisen Condensation
-
To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add anhydrous ethanol (or THF).
-
Add sodium metal (1.1 eq) in small portions to generate sodium ethoxide (if using ethanol), or carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) (if using THF).
-
Cool the solution to 0 °C.
-
Add a solution of ethyl 5-acetylthiophene-2-carboxylate (1.0 eq) and diethyl oxalate (1.2 eq) in the reaction solvent dropwise over 30-60 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction carefully with a weak acid (e.g., aqueous ammonium chloride) and proceed with extraction.
Answer: The cyclization of the 1,3-dicarbonyl intermediate with hydrazine is generally efficient, but issues can arise from pH control, temperature, and purification.
Potential Causes & Solutions:
-
Incorrect pH: The reaction is typically acid-catalyzed. An acidic medium protonates a carbonyl group, making it more electrophilic for the nucleophilic attack by hydrazine. However, strongly acidic conditions will protonate the hydrazine, rendering it non-nucleophilic.
-
Troubleshooting Step: Adjust the pH to a slightly acidic range (pH 4-6) using a catalytic amount of acetic acid or another mild acid. A patent for a similar synthesis highlights the importance of pH control (less than 7) for improving yield and reducing impurities.[3]
-
-
Formation of Hydrazones: Incomplete cyclization can lead to the formation of stable hydrazone intermediates.
-
Troubleshooting Step: Ensure adequate heating (refluxing in ethanol or acetic acid is common) and sufficient reaction time to drive the cyclization to completion.
-
-
Product Isolation: The pyrazole product may have some solubility in the aqueous phase, especially if it is protonated.
-
Troubleshooting Step: After the reaction, neutralize the mixture to a pH of 7-8 before extraction. This ensures the product is in its neutral, more organic-soluble form.[3]
-
Answer: Saponification of heteroaromatic esters can sometimes be challenging due to the stability of the ester or degradation of the heterocyclic rings under harsh basic conditions.
Potential Causes & Solutions:
-
Insufficient Hydrolysis: The ester may be sterically hindered or electronically stabilized, requiring more forcing conditions.
-
Troubleshooting Step: Increase the concentration of NaOH or LiOH, switch to a co-solvent system like THF/water or dioxane/water to improve solubility, and increase the reaction temperature. Microwave irradiation can also accelerate this step.
-
-
Product Degradation: The thiophene or pyrazole ring might be sensitive to high concentrations of strong base at elevated temperatures.
-
Troubleshooting Step: Use milder conditions. Lithium hydroxide (LiOH) is often more effective and requires lower temperatures than NaOH or KOH. Monitor the reaction closely by TLC/LC-MS and avoid unnecessarily long reaction times. Once the reaction is complete, immediately cool and acidify to precipitate the product.
-
Strategy A: Workflow Diagram
Caption: Workflow for Strategy A: Condensation.
Strategy B: Suzuki-Miyaura Cross-Coupling
This route typically involves coupling a 5-halothiophene-2-carboxylic acid (or its ester) with a pyrazoleboronic acid (or ester).
Answer: Low conversion in Suzuki couplings is a classic problem often linked to the catalyst system, base, or reaction conditions.[4][5]
Potential Causes & Solutions:
-
Catalyst Inactivity: The Pd(0) active species may not be forming efficiently, or it may be deactivated. Thiophene derivatives are known potential catalyst poisons.[6]
-
Troubleshooting Step:
-
Catalyst Choice: Use a modern palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst) which forms the active Pd(0) species more reliably than older sources like Pd(OAc)2.[5]
-
Ligand Choice: The choice of phosphine ligand is critical. For heteroaryl couplings, electron-rich, bulky phosphine ligands like SPhos, XPhos, or RuPhos are often superior.[7]
-
Catalyst Loading: If you suspect catalyst poisoning, increasing the catalyst loading (from 1-2 mol% to 5 mol%) can sometimes overcome the issue.[8]
-
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step. Its strength, solubility, and particle size can all impact the reaction rate.
-
Solvent and Temperature: The choice of solvent affects the solubility of all components and the stability of the catalyst.
-
Troubleshooting Step: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, DME/water, or toluene/water) is standard. Anhydrous conditions can also be effective with certain base/catalyst combinations. If the reaction is sluggish at lower temperatures (80-90 °C), increasing the temperature to 100-110 °C may be necessary. Microwave-assisted synthesis can significantly reduce reaction times and improve yields.[6]
-
Optimized Suzuki Coupling Parameters
| Parameter | Recommended Starting Conditions | Alternative Options | Rationale |
| Pd Source | XPhos Pd G3 (2 mol%) | Pd(PPh3)4, PdCl2(dppf) | G3 precatalysts provide reliable activation to Pd(0).[5] |
| Ligand | (Included in G3 precatalyst) | SPhos, RuPhos | Bulky, electron-rich ligands accelerate oxidative addition.[7] |
| Base | K3PO4 (2-3 eq) | Cs2CO3, K2CO3 | Strong, non-nucleophilic bases are preferred.[9][10] |
| Solvent | 1,4-Dioxane / H2O (4:1) | Toluene / H2O, DME / H2O | Aprotic/aqueous mixtures enhance solubility of both organic and inorganic reagents. |
| Temperature | 90-110 °C | Microwave (120-150 °C) | Higher temperatures are often needed for less reactive halides (chlorides). |
Answer: Homocoupling (Glaser coupling) of boronic acids is a common side reaction, usually promoted by the presence of oxygen or inefficient transmetalation.[4]
Potential Causes & Solutions:
-
Oxygen in the Reaction: The presence of O2 can facilitate the oxidative homocoupling of the boronic acid.
-
Troubleshooting Step: Thoroughly degas your reaction mixture. This is critical. Use a "freeze-pump-thaw" cycle (at least 3 times) or bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[4]
-
-
Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow relative to other pathways, homocoupling can increase.
-
Troubleshooting Step: Re-evaluate your choice of base and solvent system as discussed in the previous question. A more effective base can accelerate the transmetalation step and outcompete the homocoupling pathway.
-
Answer: Yes, it is highly advisable to protect the carboxylic acid. The acidic proton can interfere with the basic conditions of the Suzuki reaction, and the carboxylate can potentially coordinate to the palladium center, inhibiting catalysis.
Potential Solutions:
-
Esterification: The most common strategy is to convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can then be hydrolyzed in the final step as described in Strategy A.
-
Reaction with a Weaker Base: While less common, some Suzuki reactions can be performed in the presence of a free carboxylic acid using a weaker base like K2CO3, but this often leads to lower yields.[4] Protection is the more robust approach.
Strategy B: Workflow Diagram
Caption: Workflow for Strategy B: Cross-Coupling.
Frequently Asked Questions (FAQs)
Q: Which synthetic strategy is generally better?
A: Neither strategy is universally "better"; the choice is context-dependent.
-
Strategy A (Condensation) is often more cost-effective for large-scale synthesis as it uses classical reagents. However, it can involve more steps and potentially lower overall yields if each step is not optimized.
-
Strategy B (Cross-Coupling) offers a more convergent and often quicker route to the final product, benefiting from the modularity of coupling reactions. The main drawbacks are the higher cost and potential sensitivity of palladium catalysts and boronic acids.
Q: How do I purify the final product?
A: The final product is a carboxylic acid, which lends itself well to a few key purification techniques.
-
Acid-Base Extraction: After the final hydrolysis step, you will acidify the aqueous solution to precipitate your product. If impurities remain, you can often perform an acid-base workup: dissolve the crude product in a weak base (like aqueous sodium bicarbonate), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid.
-
Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or isopropanol) is an excellent method for removing minor impurities.
-
Chromatography: If the product is difficult to crystallize or contains impurities with similar solubility, column chromatography (silica gel) may be necessary. A polar solvent system, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent streaking, is typically used.
Q: My final product shows two different sets of signals for the pyrazole ring in the NMR. Why?
A: This is likely due to the tautomerism of the pyrazole ring. The proton on the pyrazole nitrogen can exist on either nitrogen atom, leading to two different tautomers. In some solvents and at certain temperatures, the exchange between these two forms can be slow on the NMR timescale, resulting in two distinct sets of signals. Running the NMR at a higher temperature may cause the signals to coalesce into a single averaged set. This is a known phenomenon for N-unsubstituted pyrazoles.[12]
References
- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Ethyl 5-Hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate. MDPI. [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. Semantic Scholar. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Royal Society of Chemistry. [Link]
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. National Institutes of Health (NIH). [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. ResearchGate. [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. National Institutes of Health (NIH). [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. [Link]
-
Applications of Claisen condensations in total synthesis of natural products. An old reaction, a new perspective. ResearchGate. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit. [Link]
-
Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. Semantic Scholar. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]
-
5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid based heterocyclic dyes. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
-
Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]
Sources
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- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyrazolyl Thiophenes
Welcome to the technical support center for the synthesis of substituted pyrazolyl thiophenes. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your synthetic endeavors. Our goal is to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Section 1: General Synthetic Challenges & FAQs
This section addresses overarching issues and common questions related to the synthesis of pyrazolyl thiophenes.
Question 1: I am planning the synthesis of a novel substituted pyrazolyl thiophene. What are the most common synthetic strategies I should consider?
Answer: The synthesis of substituted pyrazolyl thiophenes typically involves the construction of the pyrazole and thiophene rings followed by their coupling, or the formation of one ring onto a pre-existing substituted partner. The most prevalent and effective strategies include:
-
Multi-step Synthesis from Chalcone Analogues: This classic approach involves the synthesis of a thiophene-containing chalcone, which is then converted to a β-diketone. Cyclization of the β-diketone with hydrazine affords the pyrazole ring.[1][2][3][4] This method is robust and allows for a high degree of substitution on both the thiophene and pyrazole moieties.
-
Gewald Aminothiophene Synthesis followed by Pyrazole Formation: The Gewald reaction is a powerful one-pot method for synthesizing 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[1][5] The resulting aminothiophene can then be further functionalized to construct the pyrazole ring.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura): This is a highly versatile method for coupling a pre-functionalized pyrazole with a functionalized thiophene.[6] Typically, a bromo- or iodo-substituted thiophene is coupled with a pyrazole boronic acid or ester, or vice-versa.[7][8][9]
-
Electrophilic Cyclization of Alkynes: This method involves the preparation of α,β-alkynic hydrazones from a thiophene-containing acetylenic ketone and a hydrazine.[10] Subsequent electrophilic cyclization, often mediated by copper(I) iodide or molecular iodine, yields the substituted pyrazole.[10][11][12]
Question 2: My reaction yield is consistently low. What are the general factors I should investigate?
Answer: Low yields are a common frustration in organic synthesis. For pyrazolyl thiophene synthesis, consider these general troubleshooting steps:
-
Purity of Starting Materials: Impurities in your starting materials can lead to side reactions or inhibit your catalyst. Ensure the purity of your reagents through appropriate purification techniques before use.
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. A systematic optimization of these parameters is often necessary. For instance, some reactions may require heating to overcome the activation energy, while others may be sensitive to high temperatures, leading to decomposition or side product formation.[13][14]
-
Stoichiometry of Reagents: Incorrect stoichiometry can lead to incomplete conversion of the limiting reagent. Carefully measure your reagents and consider using a slight excess of one reagent if it is known to be unstable or volatile under the reaction conditions.
-
Atmosphere: Many reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents and glassware.
Section 2: Troubleshooting Specific Synthetic Methodologies
This section provides detailed troubleshooting for common synthetic routes to pyrazolyl thiophenes.
Gewald Aminothiophene Synthesis
Question 3: My Gewald reaction to synthesize the 2-aminothiophene precursor is giving a low yield and a dark, tarry mixture. What is happening and how can I fix it?
Answer: A dark, tarry reaction mixture in a Gewald synthesis is a classic sign of polymerization and the formation of complex polysulfides.[14] This is often caused by:
-
Excessively High Reaction Temperatures: The Gewald reaction is exothermic, and excessive heat can promote unwanted side reactions.
-
Solution: Carefully control the reaction temperature. Consider using a water bath for better temperature regulation and perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Inefficient Knoevenagel Condensation: The initial condensation between the carbonyl compound and the active methylene nitrile is crucial. If this step is slow or incomplete, side reactions can dominate.
-
Solution: Optimize the condensation step. This may involve screening different bases (e.g., piperidine, morpholine) or ensuring the efficient removal of water, which is a byproduct of this step.[15]
-
Troubleshooting Flowchart for Low Yield in Gewald Synthesis
Caption: Troubleshooting flowchart for low yields in Gewald synthesis.
Suzuki-Miyaura Cross-Coupling
Question 4: I am attempting a Suzuki-Miyaura coupling between a bromothiophene and a pyrazole boronic acid, but the reaction is sluggish and gives a low yield. What are the likely causes?
Answer: The Suzuki-Miyaura coupling is a powerful tool, but its success with heteroaromatic substrates like pyrazolyl thiophenes can be challenging. Here are common issues and solutions:
-
Catalyst Poisoning by Sulfur: Thiophene derivatives are known to poison palladium catalysts, leading to deactivation and low conversion.[7][16][17]
-
Solution:
-
Increase Catalyst Loading: A higher catalyst loading (e.g., 5-10 mol%) may be necessary to compensate for deactivation.
-
Use Robust Ligands: Employ electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) that can stabilize the palladium catalyst and promote efficient oxidative addition and reductive elimination.
-
Choose the Right Palladium Precatalyst: Precatalysts like XPhos Pd G4 are often more effective in challenging couplings.
-
-
-
Poor Solubility of Heterocyclic Substrates: Highly polar heterocyclic compounds can have poor solubility in common organic solvents, hindering the reaction.[18]
-
Solution:
-
Solvent Screening: Experiment with different solvent systems, including mixtures like dioxane/water, THF/water, or DMF.
-
Use of Phase-Transfer Catalysts: In some cases, a phase-transfer catalyst can facilitate the reaction between components in different phases.
-
-
-
Protodeboronation of the Boronic Acid: Heteroaryl boronic acids can be prone to decomposition via protodeboronation, especially under basic conditions.[18]
-
Solution:
-
Use a Milder Base: Consider using a weaker base like K₃PO₄ instead of stronger bases like NaOH or K₂CO₃.
-
Anhydrous Conditions: Performing the reaction under anhydrous conditions can sometimes mitigate protodeboronation.[18]
-
-
Data Table: Common Conditions for Suzuki-Miyaura Coupling of Pyrazolyl Thiophenes
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2/G3/G4 | Choice depends on substrate reactivity and steric hindrance. |
| Ligand | SPhos, XPhos, RuPhos | Electron-rich, bulky ligands protect the Pd center and promote catalysis. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Carbonates are generally effective; phosphate is milder to prevent protodeboronation. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture with water is often necessary to dissolve the base and boronic acid. |
| Temperature | 80-120 °C | Sufficient thermal energy is typically required for efficient catalysis. |
N-Alkylation of Pyrazoles
Question 5: I am trying to N-alkylate my pyrazole intermediate, but I am getting a mixture of regioisomers. How can I control the regioselectivity?
Answer: The regioselective N-alkylation of unsymmetrically substituted pyrazoles is a well-known challenge due to the similar nucleophilicity of the two nitrogen atoms.[19][20] The outcome is often influenced by steric and electronic factors, as well as the reaction conditions.
-
Steric Hindrance: Bulky substituents on the pyrazole ring will often direct the incoming alkyl group to the less sterically hindered nitrogen atom.
-
Solution: If possible, design your synthesis to have a sterically demanding group adjacent to one of the nitrogen atoms to favor alkylation at the other nitrogen.
-
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
-
Solution: Electron-withdrawing groups can decrease the nucleophilicity of the nearby nitrogen, potentially favoring alkylation at the other nitrogen. The effect can be subtle and substrate-dependent.
-
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can influence the regioselectivity.
-
Solution: A systematic screening of reaction conditions is recommended. For example, using a bulkier base might favor alkylation at the less hindered nitrogen. Some studies have shown that Mg-catalyzed alkylation can provide high regioselectivity for N2-alkylation.[21]
-
Diagram: Regioselectivity in Pyrazole N-Alkylation
Caption: Factors influencing regioselectivity in pyrazole N-alkylation.
Section 3: Purification and Characterization
Question 6: I am having difficulty purifying my substituted pyrazolyl thiophene product by column chromatography. The compound either streaks or I get poor separation.
Answer: Purification of heterocyclic compounds like pyrazolyl thiophenes can be challenging due to their polarity and potential for interaction with the stationary phase.
-
Streaking on Silica Gel: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and streaking.
-
Solution:
-
Add a Basic Modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to your mobile phase to neutralize the acidic sites on the silica gel.[22]
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as your stationary phase. Reversed-phase chromatography (C18) can also be an effective alternative for polar compounds.[22]
-
-
-
Poor Separation: If your product and impurities have similar polarities, achieving good separation can be difficult.
-
Solution:
-
Optimize the Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find a mobile phase that provides the best separation (a significant difference in Rf values).
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the chromatography run, can often improve the separation of closely eluting compounds.
-
-
Question 7: The 1H NMR spectrum of my pyrazolyl thiophene is complex, with broad signals. How can I interpret it and confirm my structure?
Answer: Broad signals in the ¹H NMR spectrum of pyrazolyl thiophenes can arise from several factors:
-
π-Stacking and Aggregation: The planar aromatic systems of the pyrazole and thiophene rings can lead to intermolecular π-stacking, especially at higher concentrations, which can cause signal broadening.[23]
-
Solution:
-
Dilute the Sample: Acquire the NMR spectrum at a lower concentration.
-
Increase the Temperature: Running the NMR experiment at a higher temperature can disrupt these intermolecular interactions and lead to sharper signals.
-
-
-
Tautomerism: If the pyrazole ring is NH-unsubstituted, it can exist as a mixture of tautomers, which can lead to broadened or multiple sets of signals.[1]
-
Solution:
-
2D NMR Techniques: Utilize 2D NMR experiments like COSY, HSQC, and HMBC to establish connectivity and aid in structure elucidation.
-
Low-Temperature NMR: In some cases, cooling the sample can slow down the tautomeric interconversion, allowing for the observation of distinct signals for each tautomer.
-
-
-
Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., residual palladium from a cross-coupling reaction) can cause significant line broadening.
-
Solution: Ensure thorough purification to remove any residual metal catalysts.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask, combine the substituted bromothiophene (1.0 eq.), the pyrazole boronic acid or ester (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and any necessary ligands under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, potentially with a basic modifier in the eluent.
References
-
Roman, G. (2015). Multistep synthesis of pyrazoles from thiophene-containing chalcone analogues. ResearchGate. [Link]
-
Sabry, N. M., & Al-Omar, M. A. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC. [Link]
-
Gagnon, D., & Gendron, F. P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. National Institutes of Health. [Link]
-
Wahyuningsih, T. D., et al. (2021). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]
-
Reddy, R. S., et al. (2007). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry. [Link]
-
Li, Y., et al. (2002). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters. [Link]
-
Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
A Reddit user. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]
-
Phetphaisit, C. W., et al. (2022). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]
-
Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]
-
Huang, A., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]
-
Cetin, A. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Bentham Science. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. [Link]
-
Agilent Technologies. (2021). Purification Workflow from Different Perspectives Part 2 High-Throughput Purification. Agilent. [Link]
-
Welch, C. J., et al. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Knapp, D. M., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC. [Link]
-
Menon, P. G., & Prasad, J. (1977). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. Journal of the Chemical Society, Faraday Transactions. [Link]
-
Bell, D. S. (2022). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. LCGC North America. [Link]
-
Al-Bayati, R. E., & Al-Azzawi, F. A. (2016). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]
-
Huang, A., et al. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme. [Link]
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Thamir, S. M. (2019). Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Kelly, C. B., et al. (2024). Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. [Link]
-
Jagriti Sharma. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). [Link]
-
Bakalara, N., et al. (2018). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Al-Azawi, R. S., & Al-Azzawi, A. M. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PMC. [Link]
-
Al-Majid, A. M., et al. (2022). Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. Semantic Scholar. [Link]
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Welch, C. J., et al. (2020). Current Challenges and Future Prospects in Chromatographic Method Development for Pharmaceutical Research. ResearchGate. [Link]
-
Patel, R. B., et al. (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
A Reddit user. (2023). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Kudyakova, Y. S., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. [Link]
-
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Link]
-
Al-Ghorbani, M., et al. (2019). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
-
Elguero, J., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. PMC. [Link]
-
A Reddit user. (2022). Struggling with Suzuki Reaction. Reddit. [Link]
-
Reddy, R. S., et al. (2007). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. [Link]
-
Rani, P., et al. (2023). Advances in the synthesis and biological functionality of pyrazolines and pyrazoles from chalcone precursors. ResearchGate. [Link]
-
Duc, D. X. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]
-
Tom, N. J., et al. (2004). Deprotection of a primary Boc group under basic conditions. Semantic Scholar. [Link]
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Technical Support Center: Purification of Pyrazole Carboxylic Acids by Crystallization
Welcome to the technical support center for the purification of pyrazole carboxylic acids by crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the crystallization of this important class of molecules. By understanding the underlying scientific principles, you can optimize your purification processes for higher yield and purity.
Troubleshooting Guide: Addressing Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to diagnose and resolve them.
Issue 1: My pyrazole carboxylic acid is "oiling out" instead of crystallizing.
Q: I've dissolved my crude pyrazole carboxylic acid in a hot solvent, but upon cooling, it separates as an oily liquid instead of forming crystals. What's happening and how can I fix it?
A: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1][2] This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute (or a solute-impurity mixture).[3] For pyrazole carboxylic acids, this can be exacerbated by the presence of impurities that depress the melting point.
Causality and Resolution Workflow:
-
Initial Diagnosis: The primary cause is often a combination of high solute concentration and rapid cooling, leading to a state of supersaturation that favors the formation of a liquid phase.[2]
-
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% of the original volume) to decrease the supersaturation level upon cooling.
-
Slow Cooling: This is a critical step. Instead of placing the flask directly on an ice bath, allow it to cool slowly to room temperature, and then gradually cool it further. Slow cooling provides the necessary time for proper crystal nucleation and growth.[4]
-
-
Systematic Troubleshooting: If the issue persists, a more systematic approach is needed.
-
Solvent System Modification: The choice of solvent is crucial.[5][6]
-
Single Solvent: If you are using a single solvent, it may be too good of a solvent at high temperatures and too poor at low temperatures. Consider a solvent with a less steep solubility-temperature curve.
-
Solvent Mixture: Employing a binary solvent system can be highly effective. Dissolve your pyrazole carboxylic acid in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. A gentle warming should clarify the solution, which can then be cooled slowly. For pyrazole carboxylic acids, common "good" solvents include ethanol, methanol, and ethyl acetate, while "poor" solvents could be water, hexane, or heptane.[7]
-
-
Seeding: Introducing a "seed crystal" (a tiny crystal of the pure compound) can provide a template for crystal growth and bypass the kinetic barrier for nucleation, thus preventing oiling out.[1]
-
Purity Assessment: If significant impurities are present, they can lower the melting point of the mixture, leading to oiling out.[3] Consider a preliminary purification step like a charcoal treatment to remove colored impurities or an acid-base extraction to remove non-acidic or non-basic contaminants.
-
Workflow Diagram: Resolving "Oiling Out"
Caption: A workflow for troubleshooting the "oiling out" of pyrazole carboxylic acids during crystallization.
Issue 2: Poor or No Crystal Formation Upon Cooling.
Q: My pyrazole carboxylic acid remains in solution even after cooling, or I'm getting a very low yield. What should I do?
A: This indicates that the solution is not sufficiently supersaturated for crystallization to occur. This could be due to using too much solvent or the inherent high solubility of your compound in the chosen solvent at lower temperatures.[3]
Causality and Resolution Workflow:
-
Induce Crystallization:
-
Increase Supersaturation:
-
Solvent Evaporation: If induction methods fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (10-20%) and then attempt to cool it again.[3] This can also be achieved by directing a gentle stream of inert gas (like nitrogen) over the surface of the solution at room temperature.
-
Cooling to Lower Temperatures: If crystals do not form at room temperature, try cooling the solution in an ice bath, and if necessary, a dry ice/acetone bath. Be mindful that rapid cooling can sometimes lead to the precipitation of impurities.
-
-
Re-evaluate the Solvent System:
-
If you are still struggling to get crystals, the chosen solvent may be inappropriate. A good crystallization solvent should exhibit high solubility for the compound at high temperatures and low solubility at low temperatures.
-
Consider a binary solvent system as described in the "oiling out" section to better control the solubility.
-
Quantitative Data: Solvent Properties for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use for Carboxylic Acids |
| Water | 100 | 80.1 | Good for polar compounds, often used as an anti-solvent. |
| Ethanol | 78 | 24.5 | A versatile solvent for many organic compounds.[7] |
| Methanol | 65 | 32.7 | Similar to ethanol, good for more polar compounds.[7] |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent, good for a wide range of compounds.[8] |
| Acetone | 56 | 20.7 | A polar aprotic solvent, can be very effective.[9] |
| Toluene | 111 | 2.4 | A non-polar solvent, useful for less polar pyrazole derivatives. |
| Heptane | 98 | 1.9 | A non-polar solvent, often used as an anti-solvent. |
Note: The ideal solvent or solvent system is highly dependent on the specific structure of your pyrazole carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the crystallization of my pyrazole carboxylic acid?
A: The pH of the solution is a critical parameter due to the amphoteric nature of pyrazole carboxylic acids. The carboxylic acid group is acidic (pKa ~2-5), while the pyrazole ring can be weakly basic.
-
At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), making the molecule less polar and less soluble in water. The pyrazole ring may become protonated, increasing aqueous solubility.
-
At high pH (basic conditions): The carboxylic acid will be deprotonated to the carboxylate salt (-COO⁻), which is significantly more soluble in aqueous solutions.
This pH-dependent solubility can be exploited for purification. Dissolving the crude material in a basic aqueous solution, filtering to remove insoluble impurities, and then acidifying the solution to precipitate the purified pyrazole carboxylic acid is a common and effective purification strategy.[10] The final crystallization from an organic solvent should ideally be performed with the neutral form of the molecule.
Q2: What are the best analytical techniques to assess the purity of my crystallized pyrazole carboxylic acid?
A: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is one of the most powerful tools for determining the structure and purity of your compound.[10] The presence of unexpected signals can indicate impurities. Integration of the signals can be used for quantitative purity assessment against a known standard.
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for detecting small amounts of impurities. A sharp, symmetrical peak for your compound and the absence of other peaks is a good indicator of high purity.
-
Mass Spectrometry (MS): MS confirms the molecular weight of your compound.[10]
-
Melting Point Analysis: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. Impurities tend to broaden and depress the melting point.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carboxylic acid C=O and O-H stretches.[10]
Q3: Can I use a single-solvent system for the crystallization of pyrazole carboxylic acids?
A: Yes, a single-solvent system can be effective if you find a solvent that meets the criteria of high solubility at elevated temperatures and low solubility at lower temperatures. Solvents like ethanol, methanol, or ethyl acetate are often good starting points.[7] However, for many pyrazole carboxylic acids, a binary solvent system provides greater control over the crystallization process.
Experimental Protocol: General Single-Solvent Crystallization
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate).
-
Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven or desiccator.
Logical Relationship Diagram: Solvent Selection Strategy
Caption: A decision-making flowchart for selecting an appropriate solvent system for crystallization.
References
-
Zhang, L., et al. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of Chemical Research. Available at: [Link]
-
Bobbili, S., et al. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. Available at: [Link]
-
Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers and Chemical Engineering, 33(5), 1014-1021. Available at: [Link]
-
Du, D., et al. (2025). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2. Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 575-577. Available at: [Link]
-
Pramanik, A., et al. (2019). Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Troubleshooting Crystallization. Chemistry LibreTexts. (2022). Available at: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Tips for maximizing yield, purity and crystal size during recrystallization. (2015). Available at: [Link]
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Navigating the Labyrinth of Pyrazole Synthesis: A Technical Guide to Overcoming Side Reactions
For Immediate Release
[City, State] – To aid researchers, scientists, and drug development professionals in the synthesis of pyrazole-containing heterocycles, this technical support guide offers a comprehensive troubleshooting manual. Pyrazoles are a cornerstone in medicinal chemistry, but their synthesis is often plagued by a variety of side reactions that can diminish yields and complicate purification. This guide, structured in a practical question-and-answer format, provides in-depth technical insights and field-proven solutions to common challenges encountered in the laboratory.
Troubleshooting Guide: Common Side Reactions in Pyrazole Synthesis
This section addresses specific issues that may arise during the synthesis of pyrazoles, providing probable causes and actionable solutions.
Issue 1: Formation of Regioisomeric Pyrazole Mixtures
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole regioisomers. How can I control the regioselectivity?
Probable Cause: The formation of regioisomers is a frequent challenge when using unsymmetrical starting materials. The nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons of the 1,3-dicarbonyl compound, leading to two different products. The regiochemical outcome is influenced by a delicate interplay of steric hindrance, the electronic properties of the substituents on both reactants, and the reaction conditions.[1]
Solution:
-
Steric Control: Bulky substituents on either the hydrazine or the dicarbonyl compound will direct the initial nucleophilic attack to the less sterically hindered carbonyl group. For instance, a bulky R group on the hydrazine will favor attack at the less hindered carbonyl of the diketone.
-
Electronic Control: The more electrophilic carbonyl carbon will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. For example, in the reaction of a substituted hydrazine with a β-ketoester, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic ketone carbonyl over the ester carbonyl.
-
Control of Reaction Conditions:
-
pH: Acidic conditions can protonate the carbonyl group, increasing its electrophilicity and influencing the site of attack. The addition of a controlled amount of acid can sometimes enhance the selectivity of the reaction.[1]
-
Solvent: The choice of solvent can influence the tautomeric equilibrium of the 1,3-dicarbonyl compound and the solvation of the reactants, thereby affecting the regioselectivity. Aprotic dipolar solvents have been shown to give better results than polar protic solvents in some cases.[1]
-
Experimental Protocol: Regioselective Synthesis of 1,3-Disubstituted Pyrazoles
-
To a solution of the 1,3-dicarbonyl compound (1.0 eq) in N,N-dimethylacetamide (DMAc), add the arylhydrazine hydrochloride (1.1 eq).
-
Add a solution of 10 N HCl (0.1 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to isolate the desired regioisomer.
Data Summary: Solvent Effects on Regioselectivity
| Solvent | Dielectric Constant (ε) | General Effect on Regioselectivity |
| Ethanol | 24.55 | Often leads to mixtures of regioisomers.[1] |
| N,N-Dimethylacetamide (DMAc) | 37.78 | Can improve regioselectivity, especially with acidic catalysis.[1] |
| Toluene | 2.38 | Generally poor solvent for this reaction. |
Caption: Control of regioselectivity in pyrazole synthesis.
Issue 2: Incomplete Reaction and Presence of Pyrazoline Intermediate
Question: My reaction appears to have stalled, and I'm isolating a significant amount of a pyrazoline intermediate instead of the fully aromatized pyrazole. What can I do?
Probable Cause: The synthesis of pyrazoles from α,β-unsaturated ketones or aldehydes and hydrazines often proceeds through a pyrazoline intermediate.[1][2] The final step is the oxidation of this intermediate to the aromatic pyrazole. This oxidation may not go to completion if the oxidizing agent is too mild, used in insufficient quantity, or if the reaction conditions are not optimal.
Solution:
-
Choice of Oxidizing Agent: A variety of oxidizing agents can be employed for the aromatization of pyrazolines. Common choices include:
-
Air/Oxygen: In some cases, simply stirring the reaction mixture in the presence of air is sufficient, though this can be slow.
-
Iodine: A stoichiometric amount of iodine in the presence of a base is an effective oxidizing agent.
-
Manganese Dioxide (MnO2): This is a mild and selective oxidizing agent for this transformation.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): A powerful oxidant that is often used when other methods fail.
-
-
Reaction Conditions:
-
Temperature: Increasing the reaction temperature can often drive the oxidation to completion.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor by TLC to confirm the disappearance of the pyrazoline intermediate.
-
Experimental Protocol: Oxidation of a Pyrazoline to a Pyrazole
-
Dissolve the crude pyrazoline intermediate in a suitable solvent such as acetic acid or ethanol.
-
Add a stoichiometric amount of the chosen oxidizing agent (e.g., iodine, 1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using iodine, quench the excess with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: The crucial oxidation step in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole product is difficult to purify from the regioisomeric byproduct. What are the best purification strategies?
A1: Separating regioisomers can be challenging due to their similar physical properties.
-
Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find optimal separation conditions.
-
Crystallization: If the desired isomer is a solid, fractional crystallization can be a powerful purification technique. Try a range of solvents to induce selective crystallization.
-
Formation of Acid Addition Salts: Pyrazoles are basic and can form salts with acids. The resulting salts may have different solubilities, allowing for separation by crystallization. The purified salt can then be neutralized to recover the free pyrazole.[3]
Q2: I am observing a significant amount of a Michael addition product instead of the cyclized pyrazole. How can I favor cyclization?
A2: The competition between Michael addition and cyclization is influenced by the nature of the reactants and the reaction conditions. In the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound, the more nucleophilic nitrogen of the hydrazine can either attack the β-carbon (Michael addition) or the carbonyl carbon (leading to cyclization).
-
Hydrazine Substituent: A more nucleophilic substituted nitrogen on the hydrazine (e.g., with an alkyl group) is more likely to undergo Michael addition.[1]
-
Reaction Conditions: Running the reaction at a higher temperature can often favor the thermodynamically more stable cyclized product.
Q3: Under what conditions should I be concerned about pyrazole ring opening?
A3: The pyrazole ring is generally stable, but it can undergo ring opening under strongly basic conditions.[4] Deprotonation at the C3 position can initiate a cascade of reactions leading to ring cleavage. This is more likely to occur with pyrazoles bearing electron-withdrawing groups that increase the acidity of the C3 proton. It is advisable to avoid excessively strong bases or prolonged reaction times at high temperatures when working with such derivatives.
Q4: Is dimerization of pyrazoles a common side reaction?
A4: While not as common as regioselectivity issues, dimerization can occur, particularly with certain substituted pyrazoles under specific conditions such as high temperatures or photochemical irradiation. The exact mechanism and propensity for dimerization depend on the substitution pattern of the pyrazole ring.
Q5: When performing N-alkylation on a pyrazole, how can I control which nitrogen is alkylated?
A5: The alkylation of an N-unsubstituted pyrazole can lead to a mixture of N1 and N2-alkylated products. The regioselectivity is influenced by:
-
Steric Hindrance: Bulky substituents on the pyrazole ring will direct the alkylation to the less hindered nitrogen atom.
-
Electronic Effects: The electron density at each nitrogen atom, which is influenced by the substituents on the ring, will affect the site of alkylation.
-
Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the N1/N2 ratio.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
- Method for purifying pyrazoles. (n.d.).
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Navigating the Solubility Challenges of Pyrazole-Thiophene Carboxylic Acids
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with pyrazole-thiophene carboxylic acids. This guide is designed to provide in-depth, practical solutions to the common and complex solubility issues encountered during the experimental workflow with this important class of compounds. Drawing upon established principles of physical chemistry and field-proven insights, this resource aims to empower you to overcome solubility hurdles and accelerate your research and development efforts.
Understanding the Challenge: The Physicochemical Landscape of Pyrazole-Thiophene Carboxylic Acids
Pyrazole-thiophene carboxylic acids are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, often serving as key scaffolds in the design of novel therapeutic agents and functional materials.[1] Their unique structural features, combining the electron-rich thiophene ring with the versatile pyrazole moiety, contribute to their diverse biological activities.[2] However, the very characteristics that make them attractive—namely their aromaticity, potential for hydrogen bonding, and often crystalline nature—can also give rise to significant solubility challenges in both aqueous and organic media.
Poor solubility can impede accurate biological screening, complicate formulation development, and create obstacles in purification and scale-up processes. This guide provides a structured approach to systematically address these issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common questions and issues encountered when working with pyrazole-thiophene carboxylic acids.
Q1: My pyrazole-thiophene carboxylic acid won't dissolve in standard aqueous buffers for my biological assay. What should I do?
This is a frequent challenge. The limited aqueous solubility often stems from the compound's crystalline nature and the hydrophobicity of the aromatic rings. Here’s a systematic approach to troubleshoot this issue:
A1: Initial Steps - pH Adjustment
The carboxylic acid group provides a handle for pH-dependent solubility manipulation. In its protonated form (at low pH), the carboxylic acid is neutral and less water-soluble. By increasing the pH above the compound's pKa, the carboxylic acid deprotonates to form a more soluble carboxylate salt.[3][4]
-
Actionable Advice: Start by preparing your buffer at a pH of 7.4. If solubility is still low, incrementally increase the pH to 8.0 or 8.5. Be mindful of the pH stability of your compound and the requirements of your assay.
-
Causality: The conversion of the neutral carboxylic acid to its charged carboxylate anion significantly enhances interactions with polar water molecules, thereby increasing solubility.[5]
A2: Advanced Strategies - Co-solvents and Solubilizing Agents
If pH adjustment is insufficient or not viable for your experimental setup, consider the use of co-solvents or other solubilizing agents.
-
Co-solvents: A small percentage of a water-miscible organic solvent can disrupt the crystal lattice energy and improve solvation.[6]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol, and polyethylene glycols (PEGs) are commonly used.[6]
-
Protocol: Prepare a concentrated stock solution of your compound in 100% DMSO. Then, dilute this stock into your aqueous buffer, ensuring the final DMSO concentration is compatible with your assay (typically ≤ 1%).
-
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively encapsulating the nonpolar regions and presenting a more hydrophilic exterior to the aqueous environment.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Q2: I'm observing precipitation of my compound during my experiment. What is causing this and how can I prevent it?
Precipitation during an experiment can be attributed to several factors, including changes in temperature, pH, or solvent composition.
A1: Temperature Fluctuations
-
Explanation: Many compounds exhibit temperature-dependent solubility. A decrease in temperature can lead to supersaturation and subsequent precipitation.
-
Preventative Measures: Ensure all solutions and experimental apparatus are maintained at a constant temperature. If you are dissolving your compound at an elevated temperature, be aware that it may precipitate upon cooling to room temperature.
A2: pH Shifts
-
Explanation: If your experiment involves the addition of acidic or basic reagents, the pH of your solution may change, causing your pyrazole-thiophene carboxylic acid to crash out of solution.
-
Preventative Measures: Use a buffer with sufficient buffering capacity to resist pH changes. Monitor the pH of your solution throughout the experiment.
A3: The Common Ion Effect
-
Explanation: If your compound is in a salt form and the buffer contains a high concentration of the counter-ion, it can suppress the solubility of the salt.
-
Preventative Measures: If possible, choose a buffer that does not share a common ion with your compound's salt form.
Q3: I am struggling to dissolve my pyrazole-thiophene carboxylic acid in organic solvents for a chemical reaction or purification. What are my options?
While often more soluble in organic solvents than in water, these compounds can still present challenges, particularly in non-polar solvents.
A1: Solvent Selection
-
General Guidance: Start with polar aprotic solvents, as they can engage in dipole-dipole interactions and, in some cases, act as hydrogen bond acceptors.
-
Recommended Solvents:
-
High Solubility: Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are often excellent choices for dissolving a wide range of pyrazole-thiophene carboxylic acids.[8]
-
Moderate Solubility: Methanol, ethanol, and acetone can also be effective, particularly with heating.[9]
-
Low Solubility: These compounds generally exhibit poor solubility in non-polar solvents like hexanes and toluene.
-
A2: The Impact of Crystal Form
-
Expert Insight: The specific crystalline form (polymorph) of your compound can dramatically influence its solubility.[10] Different polymorphs have different crystal lattice energies, with more stable forms typically being less soluble.
-
Troubleshooting: If you are consistently facing solubility issues, it may be beneficial to investigate the solid-state properties of your material. Different crystallization conditions can yield different polymorphs.
Data Presentation: A Guide to Solvent Selection
| Solvent Class | Examples | Expected Solubility of Pyrazole-Thiophene Carboxylic Acids | Rationale & Key Considerations |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and have high dielectric constants, which helps to solvate both the polar carboxylic acid group and the aromatic rings. Often the solvent of choice for creating concentrated stock solutions. |
| Polar Protic | Methanol, Ethanol, Water (at high pH) | Moderate to High | These solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the carboxylic acid. Solubility in water is highly pH-dependent. Pyrazole-3-carboxylic acid is soluble in methanol. Thiophene-2-carboxylic acid is soluble in hot water, ethanol, and ether. |
| Less Polar | Acetone, Chloroform | Low to Moderate | Acetone has some polarity and can offer moderate solubility, often with heating.[9] Chloroform is generally a poor solvent for these compounds due to its limited ability to form strong interactions with the carboxylic acid group. |
| Non-Polar | Hexanes, Toluene, Diethyl Ether | Very Low / Insoluble | The polarity mismatch between the solvent and the carboxylic acid group leads to poor solvation. |
Note: This table serves as a starting point. The specific substitution pattern on the pyrazole and thiophene rings will significantly influence solubility.
Experimental Protocols & Methodologies
Protocol 1: Thermodynamic Solubility Determination
This protocol provides a robust method for determining the equilibrium solubility of your compound, which is a critical parameter for drug development.
Materials:
-
Your pyrazole-thiophene carboxylic acid (solid)
-
Selected buffer or solvent
-
Vials with screw caps
-
Vial rotator or shaker
-
Centrifuge
-
HPLC-UV system
-
Calibrated analytical balance
Procedure:
-
Add an excess amount of the solid compound to a vial.
-
Add a known volume of the desired solvent or buffer.
-
Seal the vial and place it on a rotator or shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with the mobile phase.
-
Analyze the diluted sample by a validated HPLC-UV method.
-
Quantify the concentration of the dissolved compound by comparing its peak area to a standard curve prepared from a known concentration of the compound.
Protocol 2: Salt Formation for Enhanced Aqueous Solubility
Converting the carboxylic acid to a salt is a common and effective strategy to improve aqueous solubility.
Materials:
-
Pyrazole-thiophene carboxylic acid
-
A suitable base (e.g., 1 M NaOH, 1 M KOH, or an amine like triethylamine)
-
A suitable solvent for the free acid (e.g., ethanol or methanol)
-
An anti-solvent (e.g., diethyl ether or heptane)
Procedure:
-
Dissolve the pyrazole-thiophene carboxylic acid in a minimal amount of a suitable organic solvent.
-
Add one equivalent of the base dropwise while stirring.
-
Continue stirring for 30-60 minutes at room temperature.
-
If the salt precipitates, collect it by filtration.
-
If the salt remains in solution, slowly add an anti-solvent until precipitation occurs.
-
Collect the precipitated salt by filtration and wash with the anti-solvent.
-
Dry the salt under vacuum.
-
Confirm salt formation using appropriate analytical techniques (e.g., NMR, IR, or elemental analysis).
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with pyrazole-thiophene carboxylic acids.
Concluding Remarks
The solubility of pyrazole-thiophene carboxylic acids is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the troubleshooting strategies and protocols outlined in this guide, researchers can effectively navigate these issues. Remember that each derivative within this class will have a unique solubility profile, and a combination of techniques may be necessary to achieve the desired outcome. This guide serves as a foundational resource to empower you in your experimental endeavors.
References
A comprehensive list of references is provided for further reading and to support the information presented in this guide.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S | CID 80814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
- 9. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]
- 10. evotec.com [evotec.com]
"stability of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid under reaction conditions"
Technical Support Center: 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this versatile heterocyclic building block. Our goal is to help you anticipate challenges, troubleshoot common issues, and successfully incorporate this molecule into your synthetic workflows.
Frequently Asked Questions (FAQs): Core Stability Profile
This section addresses fundamental questions regarding the chemical stability of this compound under common laboratory conditions.
Q1: What is the general thermal stability of this compound?
A1: The thermal stability of heteroaromatic carboxylic acids is moderate and highly dependent on the reaction conditions. While the molecule itself is relatively stable, the primary concern at elevated temperatures is decarboxylation. Thiophene-2-carboxylic acids are generally more resistant to decarboxylation than their furan or pyrrole analogs due to greater resonance stabilization.[1] However, prolonged heating, especially above 150°C, can lead to the loss of CO2.[2] Direct thermal amidation protocols, which often require temperatures of 160°C or higher, should be approached with caution and careful monitoring for byproduct formation.[3][4]
Q2: How stable is the compound to acidic and basic conditions?
A2:
-
Acidic Conditions: The molecule is stable to mild acidic conditions. However, strongly acidic conditions, particularly when coupled with heat (e.g., in Fischer esterification or certain decarboxylation protocols), can be problematic.[5] The electron-rich thiophene ring can be susceptible to protonation and subsequent degradation or polymerization under harsh acidic environments.[6]
-
Basic Conditions: The compound is generally stable in the presence of mild to moderate organic bases (e.g., DIPEA, triethylamine) and inorganic bases (e.g., K₂CO₃, K₃PO₄) commonly used in coupling reactions.[7] Strong bases like alkali metal hydroxides or alkoxides will readily deprotonate the carboxylic acid to form a stable carboxylate salt. The pyrazole N-H is also acidic and can be deprotonated by strong bases, which may lead to undesired side reactions such as alkylation or acylation if electrophiles are present.
Q3: What is the compound's stability towards common oxidizing and reducing agents?
A3:
-
Oxidizing Agents: The thiophene ring is susceptible to oxidation.[8] While its precursor, the corresponding aldehyde, can be oxidized to the carboxylic acid with agents like KMnO₄, harsher conditions or stronger oxidants (e.g., peroxy acids like m-CPBA or trifluoroperacetic acid) can lead to the formation of thiophene-S-oxides.[6][9] These S-oxides are often unstable and can undergo further reactions like dimerization.[6][8] Therefore, reactions involving strong oxidants should be avoided if the integrity of the thiophene ring is required.
-
Reducing Agents: The carboxylic acid can be reduced, but this requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The thiophene and pyrazole rings are generally stable to common reducing agents used for functional group transformations, such as sodium borohydride (NaBH₄), which is used to reduce the aldehyde precursor to an alcohol.[9] Catalytic hydrogenation may be possible, but harsh conditions could potentially lead to the desulfurization of the thiophene ring, similar to the action of Raney nickel.[8]
Q4: What are the most reactive sites on the molecule that I should be aware of?
A4: Understanding the key reactive sites is crucial for predicting potential side reactions. The diagram below highlights the main points of reactivity.
Caption: Key reactive sites on the this compound scaffold.
Troubleshooting Guide for Common Reactions
This section provides practical advice in a question-and-answer format for specific experimental challenges.
Q5: My amide coupling reaction is giving low yields and I see decomposition of my starting material. What's going wrong?
A5: This is a common issue that can usually be traced to reaction conditions, particularly temperature and the choice of reagents. Amide bond formation is a cornerstone reaction for this molecule, and its success hinges on avoiding pathways that lead to degradation.[10]
Causality Analysis:
-
Thermal Decomposition: Many standard amide coupling procedures are run at room temperature, but reactions are sometimes heated to drive completion. As mentioned, temperatures exceeding 100-120°C significantly increase the risk of decarboxylation, which is an irreversible degradation pathway.[2]
-
Incompatible Reagents: While the pyrazole and thiophene rings are robust, they are not inert. Some older or harsher methods for acid activation (e.g., thionyl chloride) can lead to side reactions on the heterocyclic rings.
-
Base-Induced Side Reactions: The choice and stoichiometry of the base are critical. Using an excessively strong base or a large excess can deprotonate the pyrazole N-H, making it nucleophilic. This can lead to side reactions, especially if the activated acid forms a highly reactive intermediate.
Troubleshooting Workflow:
Use the following decision tree to diagnose and solve the issue:
Caption: Troubleshooting workflow for amide coupling reactions.
Recommended Protocol: See Validated Protocol 1: HATU-Mediated Amide Coupling below for a reliable, high-yield procedure.
Q6: I am considering a Suzuki cross-coupling on a brominated version of this scaffold. Will the pyrazolyl-thiophene carboxylic acid moiety withstand the reaction conditions?
A6: Yes, the core structure is stable under typical Suzuki-Miyaura cross-coupling conditions. Published literature demonstrates that related structures, such as 5-bromothiophene-2-carboxamides, successfully undergo Suzuki coupling with various boronic acids.[7][11]
Key Considerations for Stability:
-
Catalyst: Standard palladium catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are compatible.[9]
-
Base: Moderate inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ are well-tolerated and effective.[7][9] These conditions are not harsh enough to induce significant decarboxylation.
-
Solvent and Temperature: Solvents like 1,4-dioxane, toluene, or DME are standard.[9] Reaction temperatures are typically in the range of 80-110°C. While this is warm, the reaction times are usually manageable (2-12 hours), and the basic, non-aqueous conditions generally suppress the decarboxylation pathway. It is still advisable to monitor the reaction and avoid unnecessarily prolonged heating.
Self-Validation: The reaction can be monitored by TLC or LC-MS. The appearance of a new, more polar spot (the carboxylic acid product) and disappearance of the bromo-precursor is expected. The absence of significant gas evolution (CO₂) is a good indicator that decarboxylation is not a major issue.
Data Summary & Recommended Conditions
This table provides a quick reference for experimental planning to maximize reaction success and minimize degradation.
| Reaction Type | Recommended Reagents & Conditions | Conditions to Avoid | Potential Issue |
| Amide Coupling | Reagents: HATU, HBTU, EDC/HOBt.[10] Base: DIPEA, 2,6-lutidine. Temp: 0°C to RT. | Reagents: SOCl₂, oxalyl chloride. Temp: > 80°C. Base: Strong, non-hindered bases. | Ring degradation, Decarboxylation, N-H side reactions. |
| Esterification | Reagents: Alkyl halide (e.g., MeI, BnBr) with Cs₂CO₃ in DMF. Temp: RT to 50°C. | Reagents: Strong mineral acid (H₂SO₄) with alcohol. Temp: Reflux. | Decarboxylation, Ring polymerization. |
| Suzuki Coupling | Catalyst: Pd(PPh₃)₄, Pd(dppf)Cl₂.[9] Base: K₃PO₄, K₂CO₃.[7] Temp: 80-110°C. | Temp: Prolonged heating > 120°C. | Decarboxylation (minor risk). |
| Oxidation | Not recommended for the thiophene ring. | Strong oxidants (m-CPBA, H₂O₂, KMnO₄).[6][8] | Irreversible oxidation of the thiophene sulfur. |
Validated Experimental Protocols
Protocol 1: High-Fidelity HATU-Mediated Amide Coupling
This protocol is optimized to ensure high yields while preserving the structural integrity of the molecule.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution until the acid is fully dissolved. Cool the flask to 0°C in an ice bath.
-
Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) sequentially.
-
Causality Note: Adding the reagents at 0°C controls the initial exotherm from the activation of the carboxylic acid, preventing the formation of undesired side products. HATU is a highly efficient coupling reagent that operates well at low temperatures, minimizing the need for heat.[10] DIPEA is a hindered, non-nucleophilic base that activates the coupling reagent without competing in side reactions at the pyrazole N-H.
-
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Self-Validation: A complete reaction will show the consumption of the starting carboxylic acid and the formation of a single, less polar product spot (the amide).
-
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
References
-
Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health (NIH). [Link]
-
Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. PubMed. [Link]
-
The Thermal Amidation of Carboxylic Acids Revisited. Organic Chemistry Portal. [Link]
- Preparation method of 2-thiophenecarboxylic acid.
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
-
Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Institutes of Health (NIH). [Link]
-
Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
-
Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. [Link]
-
The Thermal Amidation of Carboxylic Acids Revisited. ResearchGate. [Link]
-
Decarboxylation of Carboxylic Acids. Chemistry LibreTexts. [Link]
-
Thiophene. Wikipedia. [Link]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Protecting Group Strategies for Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to the use of protecting groups in their synthetic routes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of pyrazole functionalization.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying chemical principles to empower your decision-making.
Issue 1: Poor Regioselectivity in N-Protection of Unsymmetrical Pyrazoles
Question: "I'm trying to protect my 3-substituted pyrazole, but I'm getting a nearly 1:1 mixture of the N1 and N2 isomers. How can I improve the regioselectivity?"
Root Cause Analysis: The N-H proton of pyrazole is tautomeric, leading to two reactive nitrogen atoms. The regioselectivity of N-substitution is a delicate balance of steric and electronic factors of the pyrazole substrate, the electrophile (protecting group), and the reaction conditions (base, solvent, temperature).
Solutions & Scientific Rationale:
-
Steric Hindrance: This is the most powerful tool for directing regioselectivity.
-
Large Protecting Groups: Employ a sterically demanding protecting group. The bulky group will preferentially attach to the less hindered nitrogen. For a 3-substituted pyrazole, this directs protection to the N1 position. The trityl (Tr) group is an excellent choice for this purpose[1].
-
Bulky Substituents: If the substituent at the 3- or 5-position is large, it will naturally direct the incoming protecting group to the more accessible nitrogen.
-
-
Solvent and Base Effects:
-
Solvent Choice: The use of fluorinated alcohols like trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can significantly improve regioselectivity in pyrazole formation, a principle that can be extended to protection steps. These solvents can modulate the nucleophilicity of the two nitrogen atoms through hydrogen bonding[2].
-
Base Selection: The choice of base can influence which tautomer is present in the solution, thereby affecting the site of reaction.
-
-
Thermodynamic vs. Kinetic Control: Some protection reactions are reversible. It's possible to isomerize the less stable product to the more stable one. For instance, N-tetrahydropyran-2-yl (THP) protected pyrazoles can undergo thermal isomerization to favor the thermodynamically more stable isomer[3].
Issue 2: Protecting Group is Cleaved During a Subsequent Reaction
Question: "My N-Boc protected pyrazole is not surviving my planned Grignard reaction. What am I doing wrong?"
Root Cause Analysis: Protecting groups are defined by their lability under specific conditions. The N-Boc group is notoriously unstable to even mild acidic conditions and can be cleaved under various other circumstances. It is crucial to select a protecting group that is orthogonal to your planned reaction sequence.
Solutions & Scientific Rationale:
-
Orthogonal Protecting Groups: The key is to choose a protecting group that is stable to the upcoming reaction conditions.
-
For Basic/Nucleophilic Reactions (e.g., Grignard, organolithiums): A tetrahydropyranyl (THP) group is an excellent choice as it is stable to strongly basic and nucleophilic conditions but is easily removed with acid[4][5]. A 2-(trimethylsilyl)ethoxymethyl (SEM) group is also robust under these conditions[6].
-
For Acidic Reactions: A phenylsulfonyl (PhSO2) group is very stable to acid but requires harsher methods for removal[4].
-
For Hydrogenation: Avoid benzyl (Bn) or Cbz groups if you plan a hydrogenation step for another part of the molecule. Boc and Trityl groups are generally stable to catalytic hydrogenation.
-
-
Unexpected Lability of N-Boc Pyrazoles: It's important to note that N-Boc protected azoles, including pyrazoles, can be deprotected under some basic conditions, which is not typical for Boc-protected amines[7][8]. For instance, NaBH4 in ethanol can selectively deprotect N-Boc pyrazoles while leaving other Boc-protected amines intact[7][8]. This highlights the unique reactivity of these systems.
Issue 3: Difficulty Removing the Protecting Group
Question: "I have completed my synthesis, but now I cannot remove the N-trityl group without degrading my product. Are there milder deprotection methods?"
Root Cause Analysis: While robust protecting groups are beneficial during synthesis, their removal can be challenging, especially with sensitive substrates. Standard deprotection protocols may be too harsh.
Solutions & Scientific Rationale:
-
Standard vs. Mild Deprotection:
-
Trityl (Tr): Typically removed with trifluoroacetic acid (TFA) in dichloromethane (DCM). For more sensitive substrates, milder acidic conditions or alternative methods can be used. A recently reported method uses indium metal in refluxing methanol for the selective cleavage of N-trityl groups from tetrazoles, a strategy that could be applicable to pyrazoles[1].
-
Boc: Cleaved with strong acids like TFA or HCl in dioxane.
-
SEM: Removed with fluoride sources (e.g., TBAF) or strong acid.
-
THP: Easily cleaved with mild aqueous acid (e.g., dilute HCl, PPTS).
-
-
One-Pot Protection-Alkylation-Deprotection: For some applications, it is possible to perform a sequence of reactions in a single pot, which can minimize handling of sensitive intermediates. For example, a "green" method involving solvent-free protection of pyrazole with dihydropyran, followed by lithiation, alkylation, and deprotection in the same reaction vessel has been developed[3][9].
Issue 4: Protecting Group Migration
Question: "During my C-H activation/arylation reaction, my SEM protecting group seems to be moving between the two nitrogen atoms. Why is this happening and how can I stop it?"
Root Cause Analysis: This phenomenon, sometimes called a "ping-pong" effect or transposition, is a known strategy for certain protecting groups, particularly the SEM group. This is not an error but a feature that can be exploited for sequential functionalization.
Solutions & Scientific Rationale:
-
The "SEM Switch": The transposition of the SEM group is a powerful tool. It allows for the transformation of a less reactive position into a more reactive one. For instance, in pyrazole chemistry, the C-3 position is often less reactive towards C-H arylation than the C-5 position. By transposing the SEM group from one nitrogen to the other, the original C-3 position becomes the new, more reactive C-5 position, enabling sequential arylation at both sites[6].
-
Controlling the Switch: This transposition is typically mediated by the reaction conditions used for the C-H activation. Understanding this allows for controlled, regioselective introduction of multiple substituents onto the pyrazole core[6][10][11]. If this migration is undesirable, a different, non-migrating protecting group should be chosen.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is the "best" for pyrazole synthesis?
There is no single "best" protecting group; the optimal choice is entirely dependent on the planned synthetic route. The key is to select a group that is stable to all subsequent reaction conditions but can be removed selectively at the desired stage. Consider the orthogonality of your protecting groups if multiple are present in your molecule[12].
Q2: How does a protecting group affect the reactivity of the pyrazole ring?
Electron-withdrawing protecting groups (e.g., Boc, sulfonyl) decrease the electron density of the pyrazole ring, making it more stable towards oxidation but less reactive in electrophilic aromatic substitution reactions[4]. Conversely, groups like THP have a minimal electronic effect[4]. Some protecting groups, like SEM, can act as directing groups for metallation and subsequent functionalization[6].
Q3: Can I perform N-arylation on a protected pyrazole?
Yes, and in many cases, protection is necessary. Copper- or palladium-catalyzed N-arylation reactions are common methods for creating N-arylpyrazoles. Protecting groups can prevent side reactions and are often essential for achieving good yields, especially with complex substrates[13].
Q4: Are there "green" or more environmentally friendly protecting group strategies?
Yes, research is ongoing to develop more sustainable methods. For example, the use of polyethylene glycol (PEG-400) as a recyclable, non-toxic solvent for N-Boc protection has been reported as a "green" alternative[14]. Additionally, solvent- and catalyst-free protection of pyrazole using dihydropyran has been demonstrated[3].
Data & Protocols
Table 1: Comparison of Common N-Protecting Groups for Pyrazoles
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability Profile |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., DMAP, DIPEA)[14] | Strong Acid (TFA, HCl); NaBH₄/EtOH[7][8] | Labile to acid, stable to base & hydrogenation |
| Trityl | Tr | Tr-Cl, base | Mild to strong acid | Stable to base & hydrogenation, labile to acid |
| Tetrahydropyranyl | THP | Dihydropyran (DHP), acid catalyst[3][5] | Mild aqueous acid (e.g., HCl, PPTS) | Stable to strong base, nucleophiles, organometallics |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | Fluoride source (TBAF) or strong acid | Very robust; stable to a wide range of conditions |
| Phenylsulfonyl | PhSO₂ | PhSO₂Cl, base | Harsh conditions (e.g., reducing agents) | Very stable to acid and base[4] |
Experimental Protocol: N-Boc Protection of a Substituted Pyrazole
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolution: Dissolve the pyrazole substrate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Reagents: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents). Then, add a base such as N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP)[14].
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with the reaction solvent and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizations
Decision Workflow for Protecting Group Selection
This diagram illustrates a simplified decision-making process for choosing an appropriate N-protecting group for a pyrazole.
Caption: Decision tree for selecting a pyrazole N-protecting group.
Regioselectivity in Unsymmetrical Pyrazole Protection
This diagram illustrates the challenge of regioselectivity when protecting an unsymmetrical pyrazole.
Caption: Factors influencing regioselective pyrazole N-protection.
References
- Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Sciences, 10(05), 054–062.
- Telang, N. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?
- Various Authors. Pyrazole synthesis. Organic Chemistry Portal.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Popelis, J. et al. (2015). Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment. A Convenient Method for the Preparation of N-Unsubstituted 4-Alkynylpyrazoles.
- Goikhman, R., Jacques, T. L., & Sames, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(9), 3057–3062.
- Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Advances, 5(33), 26189–26197.
- Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
- Ahmed, B. M., & Mezei, G. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar.
- Mezei, G., & Ahmed, B. M. (2010). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Mezei, G., & Ahmed, B. M. (2015). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 76(17), 7132–7140.
- Various Authors.
- Sharma, S., et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst.
- Yus, M., & Behloul, C. (2015).
- Various Authors. PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. (2024).
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
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"recrystallization techniques for purifying pyrazolyl-thiazole derivatives"
Technical Support Center: Purifying Pyrazolyl-Thiazole Derivatives
A Senior Application Scientist's Guide to Recrystallization
Welcome to the technical support center for the purification of pyrazolyl-thiazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. Pyrazole and thiazole moieties are cornerstones in many pharmacologically active agents, making their purification a critical step in drug discovery and development.[1][2] This document provides in-depth, field-proven insights into recrystallization techniques, moving beyond simple protocols to explain the underlying principles that ensure success.
Frequently Asked Questions (FAQs)
Q1: What makes pyrazolyl-thiazole derivatives challenging to recrystallize?
A1: The primary challenges stem from their unique structural characteristics. These molecules often possess a combination of aromatic rings and heteroatoms (nitrogen and sulfur), leading to moderate polarity and the potential for hydrogen bonding.[1] This can result in:
-
Oiling Out: The compound separates as a liquid oil instead of solid crystals, often because the melting point is lower than the boiling point of the chosen solvent or due to impurities.[3]
-
Poor Crystal Formation: The molecules may be slow to nucleate and form a well-ordered crystal lattice, especially if impurities are present that disrupt this process.
-
Solubility Issues: Finding a single solvent where the derivative is highly soluble when hot but poorly soluble when cold can be difficult. They may be sparingly soluble in non-polar solvents and too soluble in highly polar solvents, even at room temperature.
Q2: How do I choose the right starting solvent for my specific derivative?
A2: Solvent selection is the most critical step. The principle of "like dissolves like" is a good starting point, but the goal is to find a solvent where the compound has a steep solubility curve with respect to temperature.
-
Initial Screening: Start with common laboratory solvents of varying polarities. Ethanol is frequently cited as a successful solvent for a range of pyrazolyl-thiazole derivatives.[4][5] Other good candidates include isopropanol, acetone, ethyl acetate, and mixtures involving dimethylformamide (DMF) for less soluble compounds.[2][6]
-
Consider the Substituents: The functional groups on your specific derivative heavily influence polarity. A derivative with non-polar groups (e.g., large alkyl or aryl groups) will be more soluble in less polar solvents like toluene or a hexane/ethyl acetate mixture. Conversely, derivatives with polar groups (e.g., -NH2, -OH, -NO2) will require more polar solvents like ethanol or even water-alcohol mixtures.[4][7]
-
Systematic Approach: A systematic small-scale test is the most reliable method. Place a few milligrams of your crude compound in separate test tubes and add a small amount of a different solvent to each. Observe solubility at room temperature and then upon heating. The ideal solvent will dissolve the compound completely when hot but show significant precipitation upon cooling.
Q3: My compound has "oiled out." What should I do?
A3: Oiling out is a common problem. Here’s a troubleshooting workflow:
-
Re-dissolve: Heat the solution to re-dissolve the oil.
-
Add More Solvent: Add a small amount of the hot solvent to decrease the supersaturation level.[3][8]
-
Cool Slowly: Allow the flask to cool much more slowly. A Dewar flask or insulating the flask can help. Very slow cooling provides the necessary time for molecules to orient themselves into a crystal lattice rather than crashing out as a disordered oil.[3]
-
Lower the Temperature Further: If crystals still don't form, try cooling the solution in an ice bath or refrigerator after it has reached room temperature.
-
Consider a Different Solvent System: If oiling out persists, the melting point of your compound may be too low for the chosen solvent. A lower-boiling point solvent or a mixed-solvent system is likely required.
Troubleshooting Guide: Common Recrystallization Problems
| Problem | Primary Cause(s) | Troubleshooting Steps & Scientific Rationale |
| No Crystals Form Upon Cooling | 1. Solution is not saturated: Too much solvent was used. 2. Compound is too soluble: The chosen solvent is inappropriate. 3. Nucleation is inhibited: Lack of sites for crystal growth to begin. | Solution: 1. Induce Saturation: Gently boil off some solvent to increase the solute concentration and allow it to cool again.[9] 2. Induce Nucleation: a) Scratch Method: Scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches provide high-energy sites for nucleation to begin.[8] b) Seeding: Add a tiny crystal of the pure compound (if available). This provides a pre-formed template for further crystal growth.[8] 3. Change Solvent System: If the above fails, recover the compound by evaporation and attempt recrystallization with a less polar solvent or use an anti-solvent technique. |
| Crystallization is Too Rapid ("Crashes Out") | 1. Solution is highly supersaturated. 2. Cooling is too fast. | Rationale: Rapid precipitation traps impurities within the crystal lattice, defeating the purpose of recrystallization. Solution: 1. Re-heat and Add Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of hot solvent (1-5% more).[9] This slightly reduces supersaturation, allowing for slower, more controlled crystal growth upon cooling. 2. Insulate the Flask: Allow the flask to cool to room temperature slowly on a benchtop, insulated by a cork ring or paper towels, before moving to an ice bath.[9] |
| Low Recovery of Purified Product | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | Solution: 1. Minimize Solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. 2. Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of product lost in the mother liquor. 3. Efficient Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered impurities without re-dissolving the product. 4. Prevent Premature Crystallization: If filtering hot, use a pre-heated funnel and flask and add a small excess of solvent to keep the compound in solution during the transfer. This excess can be boiled off before cooling. |
| Colored Impurities Remain in Crystals | 1. Impurities co-crystallize with the product. 2. Impurities are adsorbed onto the crystal surface. | Solution: 1. Charcoal Treatment: Add a small amount of activated charcoal (1-2% by weight) to the hot solution before filtration. Charcoal has a high surface area and adsorbs many colored, high-molecular-weight impurities. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. 2. Perform a Second Recrystallization: A second pass may be necessary to achieve high purity. |
Experimental Protocols & Workflows
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward method and should be attempted first. Ethanol is often a successful choice for many pyrazolyl-thiazole derivatives.[4]
Step-by-Step Methodology:
-
Dissolution: Place the crude pyrazolyl-thiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and bring the mixture to a gentle boil using a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask to remove them.
-
Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.
Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization
This technique is ideal when no single solvent provides the desired temperature-dependent solubility. It involves dissolving the compound in a "good" solvent (in which it is very soluble) and then slowly adding a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes saturated and crystals form. A combination of ethanol and petroleum ether has been successfully used for pyrazolyl-thiazole compounds.[10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., hot ethanol or DMF) at an elevated temperature.[2][10]
-
Addition of Anti-Solvent: While the solution is hot, slowly add the "poor" anti-solvent (e.g., water, hexane, or petroleum ether) dropwise until the solution becomes faintly cloudy (the cloud point).[10][11] This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the "good" solvent to just re-dissolve the precipitate and make the solution clear again.
-
Cooling & Crystallization: Allow the solution to cool slowly. The gradual decrease in temperature and the presence of the anti-solvent will cause the compound to crystallize out.
-
Isolation, Washing & Drying: Follow steps 5-7 from the single-solvent protocol, using a cold mixture of the two solvents for washing.
Visualized Workflows
General Recrystallization Workflow
Caption: A logical decision tree for addressing the common issue of a compound oiling out.
References
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). National Institutes of Health (NIH). [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). ResearchGate. [Link]
-
Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). Royal Society of Chemistry. [Link]
- Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. (1995).
- Method for purifying pyrazoles. (2011).
-
Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. (N.D.). MDPI. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. (2022). PubMed Central. [Link]
-
Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. (2003). ResearchGate. [Link]
-
Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies. (2024). PubMed. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. (2020). PubMed. [Link]
-
Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole. (2025). Al-Nahrain Journal of Science. [Link]
-
Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega. [Link]
-
Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. (2023). PubMed. [Link]
-
I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds? (2016). ResearchGate. [Link]
-
How can I obtain good crystals of heterocyclic organic compounds? (2023). ResearchGate. [Link]
-
Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (N.D.). MDPI. [Link]
-
Substances yield after recrystallization from different solvents. (N.D.). ResearchGate. [Link]
-
Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. (2023). ResearchGate. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
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Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. (N.D.). ACS Publications. [Link]
-
Problems with Recrystallisations. (N.D.). University of York. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Bioactivity of Pyrazole-Thiophene Isomers
Introduction: The Intriguing Synergy of Pyrazole and Thiophene Scaffolds
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic scaffolds is a proven strategy for the discovery of novel therapeutic agents with enhanced potency and selectivity. Among these, the combination of pyrazole and thiophene rings has emerged as a particularly fruitful area of research. Both pyrazoles and thiophenes are independently recognized for their broad spectrum of biological activities.[1][2] Pyrazole-containing compounds are known for their anti-inflammatory, analgesic, anticonvulsant, and anticancer properties, with celecoxib being a prominent example of a pyrazole-based anti-inflammatory drug.[2][3] Similarly, thiophene derivatives are integral to numerous pharmaceuticals and exhibit a wide range of bioactivities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4]
The conjugation of these two pharmacophores into a single molecular entity creates a diverse chemical space of pyrazole-thiophene isomers. The relative orientation of these rings and the position of substituents can profoundly influence their interaction with biological targets, leading to significant variations in their bioactivity. This guide provides a comparative analysis of the bioactivity of pyrazole-thiophene isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols for their biological evaluation.
Comparative Bioactivity of Pyrazole-Thiophene Isomers
The biological activity of pyrazole-thiophene derivatives is highly dependent on their isomeric form, including the point of attachment between the two rings and the substitution patterns on each ring.
Anticancer Activity: A Tale of Substituents and Kinase Inhibition
Pyrazole-thiophene derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of key protein kinases involved in cancer cell proliferation and survival.[5][6]
A study on a series of pyrazole derivatives revealed that compound C5 (3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) exhibited potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of 0.07 µM, which is comparable to the standard drug erlotinib.[5] This compound also showed significant antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.08 µM.[5] Another study highlighted that a pyrazole-thiophene hybrid, compound 2 , showed substantial suppression of both wild-type and T790M-mutant EGFR and displayed strong cytotoxic action against MCF-7 and HepG2 cell lines.[6] Interestingly, the unsubstituted N1 position on the pyrazole ring in compound 2 was suggested to be beneficial for enhanced biological interaction.[6]
Table 1: Comparative Anticancer Activity of Pyrazole-Thiophene Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| C5 | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | MCF-7 | 0.08 | [5] |
| 2 | A pyrazole-thiophene hybrid with an unsubstituted N1 on the pyrazole ring. | MCF-7, HepG2 | Not specified | [6] |
The structure-activity relationship suggests that the nature and position of substituents on both the pyrazole and thiophene rings play a crucial role in determining the anticancer potency.
Antimicrobial Activity: Targeting Bacterial Cell Wall and Fungal Growth
Pyrazole-thiophene conjugates have emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][4][7] The mechanism of action is often attributed to the disruption of the bacterial cell wall or inhibition of essential enzymes.[8]
One study reported that newly synthesized pyrazole derivatives containing a thiophene moiety showed promising antibacterial activity against S. typhii and S. aureus.[1] Another investigation into thiophene-based heterocycles found that a compound incorporating a pyrazole moiety (16 ) displayed a high degree of antibacterial activity against Pseudomonas aeruginosa and inhibitory effects against Escherichia coli.[4] Furthermore, certain pyrazolyl 1,3,4-thiadiazine derivatives have shown considerable antimicrobial activity, with some hydrazones exhibiting remarkable antibacterial and antifungal properties.[7] The structure-activity relationship in these compounds often points to the importance of specific substituents and the overall molecular architecture in determining the antimicrobial spectrum and potency.[7] It has been suggested that the antimicrobial activity is related to the bacterial cell wall structure, with differences in susceptibility observed between Gram-positive and Gram-negative bacteria.[7]
Table 2: Comparative Antimicrobial Activity of Pyrazole-Thiophene Derivatives
| Compound ID | Target Organism | Activity | Reference |
| Pyrazole-thiophene derivatives | S. typhii, S. aureus | Promising antibacterial activity | [1] |
| 16 (Thiophene-pyrazole hybrid) | P. aeruginosa, E. coli | High antibacterial activity | [4] |
| 21a (Hydrazone derivative) | Aspergillus niger, S. aureus, B. subtilis, K. pneumoniae | High antifungal and antibacterial activity | [7] |
Anti-inflammatory Activity: Modulating Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of pyrazole-thiophene derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the inflammatory cascade.[9][10][11]
Several new thiophene and annulated thiophene pyrazole hybrids have been synthesized and evaluated for their in vitro COX-1/COX-2 inhibition and in vivo anti-inflammatory activities.[12] Docking studies have revealed that these compounds can bind effectively to the COX-2 active site, with binding modes and energies comparable to that of celecoxib.[9][13] The presence of specific substituents on the pyrazole and thiophene rings can significantly influence the COX-2 selectivity and anti-inflammatory potency.[14] For instance, some 1,3,4-trisubstituted pyrazole derivatives have demonstrated excellent anti-inflammatory activity, comparable to the standard drug diclofenac.[14]
Table 3: Comparative Anti-inflammatory Activity of Pyrazole-Thiophene Derivatives
| Compound Class | Mechanism of Action | In Vivo Model | Key Findings | Reference |
| Thiophene and annulated thiophene pyrazole hybrids | COX-2 selective inhibition | Carrageenan-induced paw edema | Some compounds were more potent than diclofenac and celecoxib. | [12] |
| 1,3,4-Trisubstituted pyrazole derivatives | COX inhibition | Carrageenan-induced paw edema | Excellent anti-inflammatory activity (≥84.2% inhibition). | [14] |
Experimental Protocols for Bioactivity Evaluation
To ensure the reliability and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-thiophene isomers for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be determined.
Antimicrobial Activity: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of the target microorganism. The lowest concentration that shows no visible growth is the MIC.
Step-by-Step Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.
-
Serial Dilution: Perform a serial two-fold dilution of the pyrazole-thiophene isomers in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the specific microorganism.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for a week before the experiment.
-
Compound Administration: Administer the pyrazole-thiophene isomers orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes) following compound administration, inject a solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The diverse bioactivities of pyrazole-thiophene isomers are governed by intricate structure-activity relationships.
Visualizing the Core Scaffold and Isomeric Variations
The fundamental pyrazole-thiophene scaffold can exist in various isomeric forms depending on the attachment points of the two rings.
Caption: Possible linkage isomers of the pyrazole-thiophene scaffold.
The specific linkage between the rings, as well as the placement of substituents, dictates the overall shape, electronics, and lipophilicity of the molecule, which in turn affects its binding to biological targets. For instance, in anticancer pyrazole-thiophene derivatives, the presence of specific substituents can enhance binding to the ATP-binding pocket of kinases like EGFR.[5]
Mechanism of Action: A Multi-pronged Approach
The bioactivity of pyrazole-thiophene isomers often stems from their ability to interact with specific molecular targets.
Caption: Overview of the mechanisms of action for pyrazole-thiophene isomers.
In the context of anticancer activity , these compounds often act as ATP-competitive inhibitors of protein kinases, such as EGFR, thereby blocking downstream signaling pathways that drive cell proliferation.[5] For antimicrobial activity , the mechanism can involve the disruption of the bacterial cell wall integrity or the inhibition of essential bacterial enzymes.[8] The anti-inflammatory effects are primarily mediated through the selective inhibition of the COX-2 enzyme, which reduces the production of pro-inflammatory prostaglandins.[9]
Conclusion and Future Perspectives
The amalgamation of pyrazole and thiophene moieties has yielded a rich diversity of bioactive isomers with significant therapeutic potential. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, highlighting the critical role of isomeric structure in determining biological function. The provided experimental protocols serve as a foundation for the robust evaluation of these promising compounds.
Future research in this area should focus on a more systematic exploration of the positional isomers of the pyrazole-thiophene scaffold to delineate more precise structure-activity relationships. Furthermore, a deeper understanding of their molecular mechanisms of action, including the identification of specific molecular targets, will be crucial for the rational design of next-generation pyrazole-thiophene-based therapeutics with improved potency, selectivity, and safety profiles. The continued investigation of these versatile heterocyclic hybrids holds great promise for addressing unmet needs in the treatment of cancer, infectious diseases, and inflammatory disorders.
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A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Thiophene Carboxamides
Authored by a Senior Application Scientist
Introduction: The Rise of Pyrazole-Thiophene Carboxamides in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of privileged heterocyclic scaffolds has emerged as a powerful approach to developing novel therapeutics with enhanced potency and selectivity. Among these, the pyrazole-thiophene carboxamide core represents a particularly successful amalgamation, harnessing the favorable pharmacological properties of both the pyrazole and thiophene rings.[1][2][3] The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many approved drugs, valued for its ability to participate in hydrogen bonding and other key interactions with biological targets.[2][4][5] Similarly, the thiophene ring, a sulfur-containing isostere of benzene, often improves a compound's metabolic stability and binding affinity.[3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyrazole-thiophene carboxamides, offering a comparative perspective against other heterocyclic scaffolds and presenting supporting experimental data for researchers in drug development.
Core Structure and Key Points of Modification
The fundamental structure of a pyrazole-thiophene carboxamide consists of a pyrazole ring linked to a thiophene ring via a carboxamide (-CONH-) bridge. The SAR of this class of compounds is primarily dictated by the nature and position of substituents on both heterocyclic rings.
Caption: Key modification points for SAR studies on the pyrazole-thiophene carboxamide scaffold.
Comparative SAR Analysis: Kinase Inhibition
Pyrazole-thiophene carboxamides have shown significant promise as kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways often dysregulated in cancer and inflammatory diseases.[6]
Targeting EGFR and VEGFR
A recent study detailed the design of pyrazole-thiophene hybrids as multi-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both crucial targets in oncology.[6] The SAR analysis revealed that substitutions on the phenyl ring attached to the pyrazole moiety significantly influence activity.
For instance, compound 2 in the study, with a 4-chlorophenyl group on the pyrazole, demonstrated potent cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 6.57 µM and 8.86 µM, respectively.[6] This compound also effectively inhibited both wild-type EGFR and the clinically relevant T790M mutant.[6] In contrast, compound 8 , featuring a 4-methoxyphenyl group, showed greater selectivity for VEGFR-2 inhibition.[6] This highlights the critical role of electronic and steric effects of substituents on the pyrazole ring in determining target selectivity.
Table 1: Comparative Cytotoxicity and Kinase Inhibition of Pyrazole-Thiophene Carboxamides
| Compound | Pyrazole R-group | Thiophene R-group | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | EGFR (wild-type) IC50 (µg/mL) | VEGFR-2 IC50 (µg/mL) | Reference |
| 2 | 4-chlorophenyl | 3-cyanophenyl | 6.57 | 8.86 | 16.25 | 242.94 | [6] |
| 8 | 4-methoxyphenyl | 3-cyanophenyl | 8.08 | >100 | >250 | 35.85 | [6] |
| 14 | 4-fluorophenyl | 3-cyanophenyl | 12.94 | 19.59 | 16.33 | 112.36 | [6] |
| Erlotinib | - | - | 8.20 | 7.73 | - | - | [6] |
| Sorafenib | - | - | 7.26 | 9.18 | - | - | [6] |
Comparison with Other Heterocyclic Kinase Inhibitors
The pyrazole-thiophene scaffold offers distinct advantages over other heterocyclic systems. For example, in the development of JNK3 inhibitors, replacing a phenyl ring with a thiophene ring in a pyrazole-urea scaffold significantly improved kinase selectivity.[7] Thiazole-based carboxamides have also been extensively studied as kinase inhibitors. While potent, they can sometimes suffer from metabolic liabilities.[8] The pyrazole-thiophene combination often provides a good balance of potency, selectivity, and favorable pharmacokinetic properties.[7][9]
Caption: Simplified signaling pathways targeted by pyrazole-thiophene carboxamide kinase inhibitors.
Comparative SAR Analysis: Antimicrobial Activity
Pyrazole and thiophene derivatives have long been recognized for their antimicrobial properties.[10] The combination of these two scaffolds in a carboxamide framework has led to the discovery of potent antibacterial and antifungal agents.
A study on pyrazoline carboxamides bearing a thiophene moiety revealed that the nature of the substituent on the phenyl ring at the 5-position of the pyrazoline ring plays a crucial role in determining antimicrobial activity.[10] Compounds with electron-withdrawing groups, such as chloro and nitro groups, generally exhibit enhanced activity. This can be attributed to the increased lipophilicity and electronic effects that facilitate penetration through microbial cell membranes and interaction with target enzymes.
Table 2: Comparative Antimicrobial Activity of Thiophene-Pyrazoline Carboxamides (Zone of Inhibition in mm)
| Compound | Phenyl R-group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |
| 3a | H | 12 | 14 | 11 | 13 | 15 | 13 | [10] |
| 3b | 4-Cl | 18 | 20 | 16 | 18 | 22 | 20 | [10] |
| 3c | 4-NO2 | 20 | 22 | 18 | 20 | 24 | 22 | [10] |
| 3d | 4-OCH3 | 14 | 16 | 12 | 14 | 18 | 16 | [10] |
| Ciprofloxacin | - | 25 | 28 | 26 | 24 | - | - | [10] |
| Fluconazole | - | - | - | - | - | 28 | 26 | [10] |
Comparison with Other Heterocyclic Antimicrobials
Other heterocyclic scaffolds, such as thiazoles and imidazoles, are also well-established antimicrobial agents.[8][11] However, the pyrazole-thiophene carboxamides offer a modular scaffold that can be readily modified to optimize activity against specific pathogens. The synthetic accessibility of these compounds allows for the rapid generation of diverse libraries for screening.[12]
Experimental Protocols
General Procedure for Synthesis of Pyrazole-Thiophene Carboxamides
The synthesis of pyrazole-thiophene carboxamides typically involves the coupling of a substituted pyrazole amine with a substituted thiophene carboxylic acid.[12]
-
Activation of Thiophene Carboxylic Acid: To a solution of the thiophene carboxylic acid in an anhydrous solvent (e.g., dichloromethane or DMF), a coupling agent such as HATU or EDC/HOBt is added. The reaction is stirred at room temperature for 30 minutes to form the activated ester.
-
Amide Coupling: The substituted pyrazole amine is added to the reaction mixture, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid, base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or recrystallization to yield the desired pyrazole-thiophene carboxamide.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13]
Caption: Workflow for a typical in vitro kinase inhibition assay using the ADP-Glo™ method.
-
Prepare Reagents: Reconstitute kinase, substrate, and ATP in the appropriate kinase buffer. Prepare serial dilutions of the test compounds (pyrazole-thiophene carboxamides) in DMSO.
-
Set up Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at 30°C for the desired time (e.g., 30 minutes).[13]
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
Measure Luminescence: Read the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
-
Prepare Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Prepare Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculate Plate: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no inoculum) controls.
-
Incubate: Incubate the plate at the optimal temperature for the microbial strain (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Perspectives
The pyrazole-thiophene carboxamide scaffold is a versatile and promising platform for the development of novel therapeutic agents. The modular nature of its synthesis allows for extensive exploration of the SAR, leading to the identification of compounds with high potency and selectivity for a wide range of biological targets, including kinases and microbial enzymes. Future research in this area will likely focus on further optimization of pharmacokinetic properties, in vivo efficacy studies in relevant disease models, and the exploration of novel biological targets. The continued application of rational drug design principles to this privileged scaffold holds great potential for the discovery of next-generation medicines.
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A Comparative Analysis of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic Acid Derivatives and Other Monoamine Oxidase B Inhibitors
A Guide for Researchers in Neuropharmacology and Drug Development
In the landscape of neurodegenerative disease therapeutics, the inhibition of monoamine oxidase B (MAO-B) remains a cornerstone strategy, particularly in the management of Parkinson's disease. This enzyme's role in the degradation of dopamine makes it a prime target for interventions aimed at restoring dopaminergic tone. While established MAO-B inhibitors such as Selegiline, Rasagiline, and Safinamide have demonstrated clinical efficacy, the quest for novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles is a continuous endeavor. This guide provides a detailed comparison of an emerging class of compounds, the 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid derivatives, against these established drugs, supported by experimental data and methodologies to offer a comprehensive resource for the research community.
Introduction to a Novel Chemical Scaffold
Recent drug discovery efforts have identified 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides as a promising new class of potent and selective MAO-B inhibitors.[1][2] A lead candidate from this series, designated as compound 8f , has demonstrated high selectivity for MAO-B with an IC50 value in the nanomolar range (29–56 nM).[2] Notably, this compound exhibited minimal activity against MAO-A, with only 19% inhibition at a high concentration of 50 μM, indicating a significant selectivity window.[2] The development of this series was driven by a phenotypic high-throughput screening campaign aimed at identifying molecules that could enhance the transcriptional activation of the CREB promoter, a key player in memory formation.[1][2] Subsequent studies confirmed that the observed CREB activation by the initial hit, HT-0411, was a result of its selective MAO-B inhibition.[1][2]
Comparative Performance Analysis
To contextualize the potential of these novel thiophene derivatives, a direct comparison with established MAO-B inhibitors is essential. The following table summarizes key performance indicators for compound 8f alongside Selegiline, Rasagiline, and Safinamide.
| Inhibitor Class | Compound | MAO-B IC50 | MAO-A IC50 | Selectivity Index (MAO-A/MAO-B) | Mechanism of Action |
| Thiophene Derivative | Compound 8f | 29–56 nM | >50 µM (19% inhibition) | >890 | Reversible |
| Propargylamine | Selegiline | ~9 nM | ~820 nM | ~90 | Irreversible |
| Propargylamine | Rasagiline | ~5.4 nM | ~4,200 nM | ~778 | Irreversible |
| α-aminoamide | Safinamide | ~98 nM | ~5,900 nM | ~60 | Reversible |
Data for Selegiline, Rasagiline, and Safinamide are compiled from various publicly available pharmacological databases and literature sources.
This comparative data highlights the competitive potency of the this compound derivative, compound 8f. Its high selectivity for MAO-B over MAO-A is a critical feature, potentially minimizing side effects associated with the inhibition of MAO-A, such as the "cheese effect" (hypertensive crisis). Furthermore, its reversible mechanism of inhibition may offer a better safety profile compared to the irreversible inactivation of the enzyme by propargylamine-based inhibitors like Selegiline and Rasagiline.
In Vivo Efficacy: Preclinical Evidence
Compound 8f has demonstrated efficacy in multiple rodent models of memory and cognition.[1][2] It has been shown to enhance long-term memory in both contextual fear conditioning and object recognition tasks in mice and rats.[1] Importantly, these memory-enhancing effects were observed at doses that did not produce significant behavioral side effects, suggesting a favorable therapeutic window.[1] This contrasts with some established MAO-B inhibitors where cognitive benefits are often considered a secondary outcome to their primary motor symptom control in Parkinson's disease.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key assays are provided below.
In Vitro MAO-B Inhibition Assay
This protocol outlines a standard fluorometric method for determining the inhibitory potency of test compounds against human MAO-B.
Caption: Workflow for in vitro MAO-B inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant human MAO-B enzyme, a suitable substrate (e.g., kynuramine or a proprietary fluorogenic substrate), and a series of dilutions of the test compound are prepared in an appropriate buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Assay Plate Setup: In a 96-well microplate, add buffer, the test compound at various concentrations, and the MAO-B enzyme. Allow for a pre-incubation period (e.g., 15 minutes at 37°C) to permit inhibitor-enzyme binding.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Signal Detection: The fluorescence of the product is measured using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Contextual Fear Conditioning in Rodents
This protocol describes a common behavioral paradigm to assess long-term, context-dependent memory in mice or rats.
Caption: Putative signaling pathway linking MAO-B inhibition to CREB activation.
By preventing the breakdown of dopamine, MAO-B inhibitors increase the availability of this neurotransmitter to activate dopamine receptors. Activation of certain dopamine receptor subtypes (e.g., D1-like receptors) can stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA), which can then phosphorylate and activate the transcription factor CREB. Activated CREB promotes the expression of genes involved in synaptic plasticity and neuronal survival, providing a plausible mechanism for the cognitive-enhancing effects observed with these novel inhibitors.
Conclusion and Future Directions
The this compound derivatives represent a promising new class of MAO-B inhibitors with a desirable profile of high potency, selectivity, and a reversible mechanism of action. Preclinical data suggests potential not only for the symptomatic treatment of motor deficits in Parkinson's disease but also for addressing the cognitive aspects of neurodegeneration. Further research is warranted to fully elucidate their pharmacokinetic and pharmacodynamic properties in higher animal models and to explore their therapeutic potential in a broader range of neurological disorders. The experimental frameworks provided in this guide offer a starting point for researchers to independently validate and expand upon these initial findings.
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Zhao, L., et al. (2017). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chemical Neuroscience, 8(12), 2753-2764. [Link]
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Comparative In Vitro Validation Guide: Bioactivity of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid
This guide provides a comprehensive framework for the in vitro validation of a novel heterocyclic compound, 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid (referred to herein as PTPC). We will explore its potential bioactivities by comparing its performance against established therapeutic agents, supported by detailed experimental protocols and rationale.
Introduction to PTPC and the Scientific Rationale
The chemical scaffold of PTPC, which integrates both pyrazole and thiophene rings, is a hallmark of numerous pharmacologically active molecules. Pyrazole rings are present in well-known drugs like the anti-inflammatory agent celecoxib, while thiophene is a versatile heterocycle found in a wide array of therapeutics.[1] The combination of these two moieties suggests a high potential for diverse biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory functions.[1][2][3]
A structurally related compound, 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamide, has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), highlighting the potential of this scaffold in enzyme inhibition.[4] However, the specific structure of PTPC, with its carboxylic acid group and unsubstituted pyrazole, warrants a broader investigation into other potential mechanisms of action, particularly in pathways central to inflammation and cell proliferation.
Hypothesized Mechanisms of Action
Given the structural alerts within PTPC, we propose two primary hypotheses for its bioactivity, forming the basis of our comparative validation strategy.
Primary Hypothesis: Inhibition of the JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, making it a key player in immune response and cell proliferation.[5] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[5][6] Many small-molecule kinase inhibitors feature heterocyclic scaffolds similar to PTPC. We hypothesize that PTPC acts as an ATP-competitive inhibitor of one or more JAK family kinases (JAK1, JAK2, JAK3, TYK2), thereby blocking downstream STAT phosphorylation and subsequent gene expression.
Secondary Hypothesis: Selective Inhibition of Cyclooxygenase-2 (COX-2)
The pyrazole core is famously utilized in selective COX-2 inhibitors like Celecoxib.[1] COX-2 is an enzyme that is typically upregulated during inflammation and in various cancers.[7][8] We hypothesize that PTPC may selectively bind to the active site of the COX-2 isozyme over the constitutively expressed COX-1, reducing the synthesis of prostaglandins that mediate inflammation and pain.[9]
In Vitro Validation and Comparison Strategy
To rigorously test our hypotheses, we will employ a multi-step in vitro strategy. This involves primary enzymatic assays to determine potency, secondary assays to establish selectivity, and a general cell-based assay to assess cytotoxicity.
Comparator Compounds:
-
Ruxolitinib: A potent and selective JAK1/JAK2 inhibitor, serving as the benchmark for the primary hypothesis.[6]
-
Celecoxib: A highly selective COX-2 inhibitor, serving as the benchmark for the secondary hypothesis.[10][11]
The overall experimental logic is designed to first identify the primary biological target and then characterize the compound's potency, selectivity, and cellular effects in a comparative context.
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Comparative Analysis of Pyrazole-Based Anticancer Agents: A Guide for Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone in Oncology
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, forming the core of numerous therapeutic agents across various diseases. In oncology, pyrazole derivatives have emerged as a particularly fruitful area of research and development, leading to several FDA-approved drugs.[3][4] Their success stems from the pyrazole core's ability to be chemically modified at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve high potency and selectivity for various cancer-related targets.[5][6]
This guide provides a comparative analysis of prominent pyrazole-based anticancer agents, structured by their primary mechanism of action. We will delve into their molecular targets, supported by experimental data, and provide standardized protocols for their evaluation, offering a comprehensive resource for researchers in cancer drug discovery.
I. Kinase Inhibitors: Targeting Aberrant Signaling in Cancer
A major class of pyrazole-based anticancer agents functions by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[7] Since many cancers are driven by hyperactive kinase signaling, these enzymes are prime therapeutic targets. The pyrazole scaffold is particularly adept at fitting into the ATP-binding pocket of kinases, acting as a competitive inhibitor.[8]
A. Crizotinib: A Multi-Targeted ALK, ROS1, and c-MET Inhibitor
Crizotinib (Xalkori®) is a potent ATP-competitive inhibitor of several receptor tyrosine kinases, primarily Anaplastic Lymphoma Kinase (ALK), ROS1, and c-Met (HGFR).[9][10] It is a frontline therapy for non-small cell lung cancers (NSCLC) harboring ALK or ROS1 gene rearrangements.[11][12] These rearrangements lead to the expression of oncogenic fusion proteins with constitutively active kinase domains, driving uncontrolled cell proliferation.[10]
Mechanism of Action: Crizotinib binds to the ATP-binding site of the ALK, ROS1, or c-Met kinase domain, blocking its ability to phosphorylate downstream substrates.[13] This inhibition shuts down the aberrant signaling pathways, leading to G1-S phase cell cycle arrest and the induction of apoptosis in cancer cells dependent on these kinases.[10]
B. Ruxolitinib: A JAK1/2 Inhibitor for Myeloproliferative Neoplasms
Ruxolitinib (Jakafi®) is a selective inhibitor of the Janus kinases JAK1 and JAK2.[14] These cytoplasmic tyrosine kinases are essential for mediating signaling from cytokine receptors involved in hematopoiesis and immune function.[15] Dysregulated JAK-STAT signaling is a hallmark of myeloproliferative neoplasms (MPNs) like myelofibrosis and polycythemia vera.[14]
Mechanism of Action: Ruxolitinib competitively inhibits the ATP-binding site on JAK1 and JAK2.[16] This action disrupts the JAK-STAT signaling pathway, which in turn downregulates the expression of genes involved in cell proliferation and inflammation. The result is a reduction in pro-inflammatory cytokines and a decrease in the proliferation of the malignant hematopoietic cells that drive MPNs.[16][17]
Comparative Performance of Pyrazole-Based Kinase Inhibitors
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit the activity of a specific kinase or the proliferation of a cancer cell line by 50%.
| Agent | Primary Targets | Key Indications | Representative IC50 Data |
| Crizotinib | ALK, ROS1, c-MET | ALK+/ROS1+ NSCLC | ALK: ~20-30 nM; c-MET: ~10-20 nM |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera | JAK1: ~3.3 nM; JAK2: ~2.8 nM |
Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and ATP concentration used. The values presented are representative figures from preclinical studies.
II. Cyclooxygenase-2 (COX-2) Inhibitors: Beyond Inflammation
While traditionally known as anti-inflammatory agents, selective COX-2 inhibitors have demonstrated significant anticancer properties. The pyrazole-containing drug Celecoxib is a prime example.
A. Celecoxib: A COX-2 Inhibitor with Pleiotropic Anticancer Effects
Celecoxib (Celebrex®) is a selective non-steroidal anti-inflammatory drug (NSAID) that targets COX-2. This enzyme is overexpressed in many premalignant and malignant tissues, where it contributes to inflammation and cellular proliferation.[18]
Mechanism of Action: The anticancer effects of Celecoxib are multifaceted. Its primary, COX-2-dependent mechanism involves inhibiting the synthesis of prostaglandin E2 (PGE2), thereby modulating downstream pathways like NF-κB and Akt/ERK that promote cell proliferation and invasion.[18][19] However, a growing body of evidence indicates that Celecoxib also possesses potent anticancer activities that are independent of COX-2 inhibition.[20][21] These off-target effects include the induction of apoptosis by modulating the expression of Bcl-2 family proteins, such as downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[20] Recent studies also suggest that patients with PIK3CA-mutated colon cancer may derive a significant survival benefit from celecoxib treatment post-surgery.[22]
III. Structure-Activity Relationship (SAR) Insights
The development of potent and selective pyrazole-based inhibitors relies heavily on understanding their structure-activity relationships (SAR).[6] Key structural modifications on the pyrazole ring have been shown to dramatically influence binding affinity and selectivity.[5]
For instance, in a series of biarylpyrazole cannabinoid receptor antagonists, SAR studies revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were crucial for potent and selective activity.[23] Similarly, for pyrazole-based antitumor agents targeting estrogen-dependent tumors, the introduction of a 5-mercapto-1,3,4-oxadiazole moiety at the 3-position of a 1,5-diphenylpyrazole core resulted in a compound with exceptionally high cytotoxic activity (GI50 = 40 nM) against an ovarian tumor cell line.[24] These examples underscore the power of iterative chemical synthesis and biological testing to optimize the pyrazole scaffold for specific anticancer targets.
IV. Key Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for core assays used to evaluate pyrazole-based anticancer agents.
A. Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay to determine the affinity (IC50) of a test compound for a specific kinase.
Causality: This assay is chosen for its high-throughput capability and robustness. It directly measures the displacement of a fluorescent tracer from the kinase's ATP pocket by the inhibitor, providing a direct measure of binding affinity.
-
Reagent Preparation:
-
Prepare a 4X solution of the desired kinase (e.g., ALK, JAK2) in 1X Kinase Buffer.
-
Prepare a 4X solution of the Alexa Fluor™-conjugated tracer in 1X Kinase Buffer.
-
Prepare a 4X solution of the Europium-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a serial dilution series of the pyrazole-based test compound (e.g., Crizotinib) in DMSO, then dilute into 1X Kinase Buffer to create a 4X final concentration series.
-
-
Assay Procedure:
-
Add 2.5 µL of the 4X test compound series to the wells of a 384-well assay plate. Include wells with DMSO only for "no inhibitor" (0% inhibition) and "no kinase" (100% inhibition) controls.
-
Add 2.5 µL of the 4X Kinase solution to all wells except the "no kinase" control.
-
Combine equal volumes of the 4X tracer and 4X antibody solutions to create a 2X Tracer/Antibody mixture.
-
Add 5 µL of the 2X Tracer/Antibody mixture to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio and determine IC50 values by fitting the data to a four-parameter logistic curve.
-
B. Protocol: Cell Viability (MTT) Assay
This protocol measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Causality: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the MTT reagent into a purple formazan product. The intensity of the color is therefore proportional to the number of living cells, providing a reliable measure of the compound's effect on cell proliferation and survival.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., H3122 for ALK+, HEL for JAK2+) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazole-based test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle control (e.g., 0.1% DMSO).
-
Incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
-
Data Acquisition:
-
Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
V. Visualizing Pathways and Workflows
Signaling Pathway Inhibition
The following diagram illustrates the general mechanism by which pyrazole-based kinase inhibitors block oncogenic signaling.
Caption: Pyrazole-based inhibitors block ATP-binding sites on kinases, halting downstream signaling.
Experimental Workflow for Drug Evaluation
This diagram outlines a typical workflow for assessing the anticancer potential of a novel pyrazole derivative.
Caption: A streamlined workflow for evaluating pyrazole anticancer agents from bench to preclinical models.
VI. Future Perspectives and Conclusion
The pyrazole scaffold remains a highly valuable starting point for the design of novel anticancer agents. Future research will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms, a common challenge with targeted therapies. This may involve designing pyrazoles that bind to allosteric sites or that can covalently modify their target kinases. Furthermore, combining pyrazole-based agents with other therapies, such as immunotherapy or chemotherapy, holds promise for achieving synergistic effects and improving patient outcomes. The continued exploration of SAR and the application of robust, validated experimental protocols will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic core.
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A Researcher's Guide to the Validation of Computational Models for Pyrazole-Thiophene Properties
Introduction: The Synergy of Silicon and Solution in Modern Drug Discovery
In the landscape of medicinal chemistry, pyrazole-thiophene hybrids have emerged as privileged scaffolds, demonstrating a remarkable breadth of biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2][3] The development of novel therapeutics based on these structures is a dynamic field. However, traditional synthesis and screening pipelines are often resource-intensive and time-consuming. This is where computational chemistry provides a transformative advantage. By employing methods like Density Functional Theory (DFT) and molecular docking, we can predict molecular properties and biological activities before a single flask is touched, guiding our research toward the most promising candidates.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a comprehensive framework for the critical process of validation. We will explore how to rigorously compare in silico predictions with robust experimental data, ensuring the computational models we build are not just theoretically sound, but practically reliable. This self-validating system is the cornerstone of trustworthy, efficient, and accelerated drug discovery.
Part I: The Computational Toolkit - Predicting Pyrazole-Thiophene Properties
The initial phase of our workflow involves constructing and applying computational models to predict the characteristics of our designed pyrazole-thiophene molecules. The choice of model is dictated by the specific property we aim to investigate.
Quantum Mechanics: Elucidating Structure and Reactivity with Density Functional Theory (DFT)
The Rationale: Before assessing a molecule's biological function, we must first understand its fundamental electronic and structural nature. DFT is a powerful quantum mechanical method used to predict optimized molecular geometry, electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to simulate spectroscopic data (e.g., NMR, FTIR).[4][5][6]
Causality in Application: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of chemical reactivity and stability. A smaller gap often suggests that a molecule is more reactive and polarizable, which can correlate with higher biological activity.[3][4] Furthermore, by calculating theoretical NMR chemical shifts, we can generate a reference dataset. Comparing this with experimental NMR data is a crucial first step in validating that the compound we synthesized is indeed the one we modeled.[6] For these calculations, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly employed and reliable combination for organic molecules.[4]
Molecular Interaction Models: Simulating Biological Activity with Molecular Docking
The Rationale: To predict how a pyrazole-thiophene derivative might act as a drug, we must simulate its interaction with a biological target, typically a protein or enzyme. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to the active site of a target protein.[3][5][7]
Causality in Application: The primary output of a docking simulation is the binding energy, usually expressed in kcal/mol. A more negative binding energy indicates a more stable ligand-protein complex and stronger binding affinity.[3] This value is hypothesized to directly correlate with the compound's inhibitory potency; a lower binding energy should correspond to a lower experimental IC50 value (for enzyme inhibition) or a larger zone of inhibition (for antimicrobial assays).[7]
Trustworthiness Through Validation: A docking protocol's reliability must be established before it is applied to novel compounds. This is achieved by first removing the co-crystallized native ligand from the protein's active site and then re-docking it. A Root Mean Square Deviation (RMSD) value below 2.0 Å between the experimental and re-docked poses confirms that the docking algorithm can accurately reproduce the known binding mode.[7]
Pharmacokinetic Forecasting: ADMET Profiling
The Rationale: A compound can exhibit outstanding activity in a test tube but fail as a drug due to poor pharmacokinetic properties. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational algorithms to predict these characteristics early in the discovery process.[4][7]
Causality in Application: Web-based tools like pkCSM and SwissADME can predict crucial parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) permeability, and potential for inhibiting cytochrome P450 enzymes.[7] This allows us to flag and deprioritize compounds that are likely to be poorly absorbed or toxic, focusing our synthetic efforts on molecules with a more promising drug-like profile.
Part II: The Experimental Gauntlet - Ground-Truthing the Predictions
With a set of in silico predictions in hand, we proceed to the laboratory to synthesize the target compounds and measure their properties experimentally. This phase provides the essential "ground truth" against which our models will be judged.
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A Senior Application Scientist's Comparative Guide to Pyrazole Synthesis
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in modern chemistry.[1][2][3] Its derivatives are foundational components in a vast array of commercially significant molecules, from the blockbuster anti-inflammatory drug Celecoxib to vital agrochemicals that protect our food supply.[3][4] The remarkable versatility of the pyrazole ring, stemming from its unique electronic properties and hydrogen bonding capabilities, has cemented its importance for researchers in medicinal chemistry and materials science.[5][6]
This guide provides an in-depth comparison of the most effective and commonly employed methods for pyrazole synthesis. As application scientists, we understand that theoretical elegance must be balanced with practical efficacy. Therefore, this analysis moves beyond a simple recitation of reactions to explore the causality behind methodological choices, offering field-proven insights into optimizing yield, controlling regioselectivity, and adapting protocols for complex molecular architectures. We will dissect the core mechanisms, compare performance with supporting data, and provide a robust framework for selecting the optimal synthetic route for your specific research and development goals.
Core Synthetic Strategies: A Comparative Analysis
The construction of the pyrazole ring can be broadly categorized into several key strategies. The choice of method is dictated by the availability of starting materials, the desired substitution pattern, and considerations of scale, cost, and environmental impact.
The Classic Approach: Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in 1883, this is arguably the most fundamental and widely used method for pyrazole synthesis.[1][7][8] The enduring appeal of the Knorr synthesis lies in its operational simplicity and the ready availability of its precursors.
Mechanism & Rationale: The reaction involves the condensation of a hydrazine (or its derivative) with a 1,3-dicarbonyl compound.[8][9] The mechanism proceeds through initial formation of a hydrazone intermediate at one carbonyl, followed by intramolecular cyclization via attack of the second nitrogen atom on the remaining carbonyl. The final step is a dehydration to yield the stable, aromatic pyrazole ring.[10] The choice of which carbonyl is attacked first is influenced by the electronic and steric properties of the dicarbonyl's substituents, which is a critical factor in determining the final regiochemical outcome when using unsymmetrical dicarbonyls.
-
Advantages: High yields, readily available starting materials, and generally mild reaction conditions.
-
Limitations: A primary drawback is the potential formation of regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls, which can complicate purification.[7]
Caption: Simplified workflow of the Knorr Pyrazole Synthesis.
The Cycloaddition Strategy: [3+2] Annulation
The 1,3-dipolar cycloaddition of diazo compounds with alkynes or alkenes offers a powerful and often highly regioselective route to pyrazoles and their dihydrogenated precursors (pyrazolines).[11][12] This method constructs the five-membered ring in a single, concerted step.
Mechanism & Rationale: This reaction falls under the category of Huisgen cycloadditions. A 1,3-dipole (the diazo compound) reacts with a dipolarophile (the alkyne) to form the heterocyclic ring.[11] A key advantage is that diazo compounds can be generated in situ from precursors like tosylhydrazones, mitigating the need to handle these potentially hazardous reagents directly.[2] The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne, offering a higher degree of control compared to the Knorr synthesis. Catalyst-free versions, often under thermal or solvent-free conditions, provide a green chemistry advantage.[13]
-
Advantages: Excellent control over regioselectivity, atom economy, and access to functionalized pyrazoles not easily made via condensation.[11][12]
-
Limitations: Requires the synthesis and handling of diazo compounds or their precursors, which can be unstable or toxic. The substrate scope for alkynes can sometimes be limited.
Multi-Component and One-Pot Reactions
Modern synthetic chemistry prioritizes efficiency, atom economy, and reduced waste. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product that incorporates portions of all reactants, are ideally suited to these goals.
Mechanism & Rationale: Various one-pot syntheses for pyrazoles have been developed. A common and effective strategy involves the reaction of an α,β-unsaturated aldehyde or ketone (chalcone), a hydrazine, and an oxidant.[14][15] First, the chalcone and hydrazine condense to form a pyrazoline intermediate. This non-aromatic intermediate is then oxidized in situ to the stable pyrazole.[16] This approach avoids the isolation of the pyrazoline, saving time and resources. Other MCRs can combine aldehydes, active methylene compounds, and hydrazines in the presence of a catalyst to build the pyrazole core in a single, efficient operation.[17]
-
Advantages: High efficiency (time and atom economy), operational simplicity, and the ability to generate complex, diverse libraries of pyrazoles from simple starting materials.[1]
-
Limitations: Optimizing reaction conditions for multiple components can be challenging, and side reactions may reduce overall yield.
Modern & Green Synthetic Approaches
In response to the growing need for sustainable chemical processes, several "green" methods for pyrazole synthesis have gained prominence.[18][19][20]
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes.[21][22][23] This is due to efficient and uniform heating of the reaction mixture. Microwave-assisted Knorr syntheses and multi-component reactions are particularly effective, often leading to higher yields and cleaner product profiles.[24][25]
Catalyst-Free and Aqueous Synthesis: Performing reactions in water instead of volatile organic solvents is a primary goal of green chemistry.[17] Several pyrazole syntheses have been successfully adapted to aqueous media, sometimes using surfactants to create micellar "nanoreactors" that facilitate the reaction between non-polar substrates.[26] Catalyst-free cycloadditions under solvent-free conditions also represent a highly sustainable approach.[13]
Caption: Decision workflow for selecting a pyrazole synthesis method.
Performance Data Summary
The following table summarizes the key performance indicators for the discussed synthetic methods, providing a quick reference for experimental planning.
| Synthesis Method | Starting Materials | Typical Conditions | Catalyst/Key Reagent | Typical Yields (%) | Key Advantages | Key Limitations |
| Knorr Synthesis | 1,3-Dicarbonyl, Hydrazine | Ethanol/Acetic Acid, Reflux, 1-4h | Acid or Base catalyst | 70-98%[1] | Simplicity, high yield, available precursors | Potential for regioisomeric mixtures |
| [3+2] Cycloaddition | Diazo Compound, Alkyne | Toluene, 80-110°C or Solvent-free | Often none (thermal) | 60-95%[13] | Excellent regioselectivity, atom-economic | Handling of potentially unstable diazo compounds |
| Multi-Component | Chalcone, Hydrazine, etc. | Varies (e.g., Ethanol, Reflux) | Often requires oxidant (e.g., CuCl2)[16] | 50-90% | High efficiency, library generation | Optimization can be complex, side products |
| Microwave-Assisted | Varies (Knorr, MCR) | Microwave Reactor, 10-20 min | Varies | 79-92%[23] | Drastically reduced reaction time, high yield | Requires specialized microwave equipment |
Experimental Protocol: Knorr Synthesis of 3,5-Dimethyl-1H-pyrazole
This protocol provides a self-validating, reproducible method for synthesizing a simple but representative pyrazole. The causality for each step is explained to ensure both success and understanding.
Objective: To synthesize 3,5-dimethyl-1H-pyrazole from acetylacetone and hydrazine hydrate via the Knorr condensation reaction.
Materials:
-
Acetylacetone (2,4-pentanedione), (10.0 g, 0.1 mol)
-
Hydrazine hydrate (~64% solution), (7.8 g, 0.1 mol)
-
Ethanol (95%), 50 mL
-
Glacial Acetic Acid, 1 mL
-
Drying Agent (e.g., anhydrous MgSO4)
-
Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Reactor Setup & Reagent Charging:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acetylacetone (10.0 g).
-
Dilute with 50 mL of 95% ethanol.
-
Rationale: Ethanol serves as an effective solvent for both reactants and the product, facilitating a homogeneous reaction environment.
-
-
Initiation of Reaction:
-
Begin stirring the solution. Slowly add the hydrazine hydrate (7.8 g) dropwise over a period of 10 minutes.
-
Rationale: The reaction is exothermic. A slow, dropwise addition is a critical safety and control measure to manage the heat generated and prevent uncontrolled boiling or side reactions.
-
-
Catalysis and Reflux:
-
After the addition of hydrazine is complete, add 1 mL of glacial acetic acid.
-
Rationale: A catalytic amount of acid protonates a carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation (hydrazone formation) step.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1 hour.
-
Rationale: Heating provides the necessary activation energy for the cyclization and subsequent dehydration steps, ensuring the reaction goes to completion in a reasonable timeframe.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.
-
Transfer the concentrated mixture to a separatory funnel containing 50 mL of water and 50 mL of dichloromethane (DCM).
-
Extract the aqueous layer with DCM (2 x 25 mL).
-
Rationale: The pyrazole product is more soluble in the organic solvent (DCM) than in water, while unreacted hydrazine salts and acetic acid remain in the aqueous phase. This separates the product from water-soluble impurities.
-
-
Drying and Purification:
-
Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an oil or low-melting solid.
-
Rationale: Removing residual water is essential before final analysis and to prevent interference in subsequent reactions. The product can be further purified by distillation or recrystallization if necessary. A high yield of a relatively clean product is expected.
-
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A Researcher's Guide to Navigating the Cross-Reactivity of Pyrazole-Thiophene Compounds in Biological Assays
The pyrazole-thiophene scaffold is a privileged structure in modern medicinal chemistry, forming the backbone of numerous potent and selective inhibitors targeting a range of enzymes and receptors. However, the very features that make this scaffold so effective—its ability to form key hydrogen bonds and engage with various active sites—also predispose it to a significant degree of cross-reactivity, or "off-target" activity. For researchers in drug development, understanding and characterizing this cross-reactivity is not merely an academic exercise; it is a critical step in validating a compound's mechanism of action and ensuring its therapeutic window.
This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of pyrazole-thiophene compounds, grounded in the causality of experimental choices. We will explore why certain assays are chosen over others and how to build a self-validating experimental cascade to confidently profile your compound's selectivity.
The Inherent Promiscuity of the Pyrazole-Thiophene Scaffold: A Double-Edged Sword
The pyrazole and thiophene rings are rich in heteroatoms, enabling them to act as both hydrogen bond donors and acceptors. This versatility allows them to mimic the hinge-binding motifs of many kinase inhibitors, but also to interact with a wide array of other ATP-binding proteins and enzymes.[1][2]
For instance, pyrazole-thiophene hybrids have been successfully developed as potent inhibitors of:
-
Protein Kinases: Including EGFR, VEGFR-2, and Akt, where they often function as ATP-competitive inhibitors.[3][4]
-
Cyclooxygenase (COX) Enzymes: Demonstrating selective inhibition of COX-2, a key target in inflammation.[5]
This inherent flexibility necessitates a systematic and multi-faceted approach to profiling their selectivity. A compound that appears highly selective in a primary biochemical assay may exhibit potent off-target effects in a cellular context.
A Tiered Approach to Selectivity Profiling
A robust assessment of cross-reactivity should follow a logical progression from broad, high-throughput methods to more focused, hypothesis-driven assays. This tiered approach allows for efficient resource allocation and builds a comprehensive understanding of a compound's biological footprint.
Caption: A tiered workflow for assessing pyrazole-thiophene cross-reactivity.
Tier 1: Broad-Spectrum Biochemical Profiling
The initial step in characterizing a novel pyrazole-thiophene compound is to cast a wide net with large-panel biochemical screens. These assays utilize purified enzymes and measure direct inhibition, providing a rapid and cost-effective way to identify potential off-targets.
KINOMEscan™: A Powerful Tool for Kinase Selectivity
Given the prevalence of pyrazole-thiophene scaffolds in kinase inhibitor design, a comprehensive kinome scan is an essential starting point. The KINOMEscan™ platform, for example, is a binding assay that measures the ability of a compound to compete with an immobilized ligand for the active site of over 450 kinases.[6][7]
Why this choice? Unlike activity-based assays, binding assays are not dependent on enzyme kinetics and can detect interactions with both active and inactive kinase conformations. This is crucial as many inhibitors stabilize a specific conformational state.
Data Interpretation: The results are typically presented as a percentage of control, with lower percentages indicating stronger binding. A "hit" is usually defined as a compound that causes >65% inhibition at a given concentration (e.g., 1 µM). These hits should then be followed up with dose-response studies to determine binding affinity (Kd).
Table 1: Comparison of a Hypothetical Pyrazole-Thiophene Kinase Inhibitor (Compound X) with a Known Multi-Kinase Inhibitor.
| Target Kinase | Compound X (% Inhibition @ 1µM) | Sunitinib (% Inhibition @ 1µM) |
| Primary Target | ||
| EGFR | 98% | 85% |
| Off-Targets | ||
| VEGFR2 | 92% | 99% |
| KIT | 75% | 98% |
| FLT3 | 68% | 95% |
| SRC | 25% | 70% |
| ABL1 | 15% | 65% |
This is illustrative data and does not represent a specific real-world compound.
Tier 2: Validating Target Engagement in a Cellular Context
A significant limitation of biochemical assays is that they do not account for cell permeability, intracellular ATP concentrations, or the native conformational state of the target protein. Therefore, the next critical step is to validate the hits from broad-panel screens in a cellular environment.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical technique that measures the thermal stability of proteins in their native cellular environment.[8][9] The principle is that a ligand-bound protein is thermodynamically more stable and will therefore denature and precipitate at a higher temperature than the unbound protein.[9]
Why this choice? CETSA provides direct evidence of target engagement within intact cells, bridging the gap between biochemical activity and cellular function. It is an invaluable tool for confirming that your compound can access and bind to its intended (and unintended) targets in a physiological setting.
Experimental Workflow:
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Data Presentation: The results are plotted as the amount of soluble protein remaining at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Table 2: Hypothetical CETSA Data for Compound X
| Target | Vehicle Control Tm (°C) | Compound X Tm (°C) | Thermal Shift (ΔTm) | Interpretation |
| EGFR | 52.5 | 58.0 | +5.5°C | Strong Engagement |
| VEGFR2 | 50.0 | 54.5 | +4.5°C | Engagement |
| KIT | 55.0 | 55.2 | +0.2°C | No significant engagement |
| FLT3 | 53.8 | 54.0 | +0.2°C | No significant engagement |
This hypothetical data illustrates a critical point: while Compound X showed binding to KIT and FLT3 in the biochemical assay, it does not engage these targets in a cellular context, possibly due to poor cell permeability or competition with high intracellular ATP concentrations. This highlights the self-validating nature of a tiered approach.
Tier 3: Assessing Functional Consequences and Phenotypic Outcomes
Confirming target engagement is crucial, but it does not reveal the functional consequence of that interaction. The final tier of selectivity profiling involves assays that measure the impact of the compound on cellular signaling pathways and phenotypes.
Activity-Based Protein Profiling (ABPP)
ABPP, such as the KiNativ® platform, is a powerful chemical proteomics technique that uses activity-based probes to assess the functional state of enzymes in their native environment.[10][11] For kinases, these probes are typically ATP analogs that covalently bind to the active site of ATP-utilizing enzymes.
Why this choice? ABPP provides a functional readout of kinase activity across a large portion of the kinome in a cellular context. By pre-treating cells with an inhibitor, one can measure the displacement of the probe and thus the inhibitor's potency and selectivity for active kinases.
Experimental Protocol: Competitive ABPP
-
Cell Culture and Lysis: Grow cells to the desired confluency and prepare lysates under native conditions.
-
Inhibitor Incubation: Treat cell lysates with a dose-range of the pyrazole-thiophene inhibitor or vehicle control.
-
Probe Labeling: Add the activity-based probe (e.g., a biotinylated ATP analog) to the lysates. The probe will covalently label the active sites of kinases that are not occupied by the inhibitor.
-
Enrichment and Digestion: Enrich the probe-labeled proteins using streptavidin beads and perform on-bead tryptic digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptides by mass spectrometry to identify and quantify the probe-labeled kinases.
-
Data Analysis: Determine the IC50 value for each identified kinase by measuring the decrease in probe labeling as a function of inhibitor concentration.
Pathway-Specific and Phenotypic Assays
Based on the confirmed off-targets from CETSA and ABPP, design specific functional assays to understand the phenotypic consequences. For example, if your pyrazole-thiophene compound shows off-target activity against a kinase involved in apoptosis, you should perform assays to measure markers of programmed cell death (e.g., caspase activation, Annexin V staining).
Conclusion: Building a Comprehensive Selectivity Profile
The pyrazole-thiophene scaffold is a powerful tool in drug discovery, but its inherent versatility demands a rigorous and systematic approach to selectivity profiling. By employing a tiered strategy that moves from broad biochemical screens to cellular target engagement and functional assays, researchers can build a comprehensive and self-validating profile of their compound's activity. This not only provides confidence in the intended mechanism of action but also uncovers potential liabilities and even new therapeutic opportunities. Remember, a well-characterized compound is a more promising candidate for clinical success.
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Brehmer, D. et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]
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A Comparative Benchmarking Guide to Novel Pyrazole-Thiophene Kinase Inhibitors
Introduction: The Rise of Pyrazole-Thiophene Scaffolds in Kinase Inhibition
In the landscape of medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology.[1][2] Kinases, as central regulators of cellular signaling, are frequently dysregulated in various diseases, making them prime targets for therapeutic intervention.[1] Among the privileged heterocyclic scaffolds used in drug design, pyrazole and thiophene moieties have independently demonstrated significant pharmacological potential, featuring in numerous approved drugs.[3][4] The molecular hybridization of these two scaffolds into a single pyrazole-thiophene core has emerged as a promising strategy, aiming to enhance potency, selectivity, and pharmacokinetic properties.[5]
This guide provides a comprehensive framework for benchmarking new pyrazole-thiophene inhibitors against established drugs. We will delve into the critical experimental workflows, from initial biochemical potency assessment to rigorous cellular characterization and selectivity profiling. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed, actionable protocols to ensure the generation of robust and reliable comparative data.
The Benchmarking Imperative: A Multi-Pillar Approach
A successful benchmarking strategy is not a single experiment but a self-validating system built on three pillars: Biochemical Potency, Cellular Efficacy, and Selectivity Profile. This workflow ensures that a compound's activity is not just an artifact of a purified system but translates into the desired biological effect within a complex cellular environment, without significant off-target liabilities.
Caption: High-level workflow for inhibitor benchmarking.
Part 1: Comparative Analysis of Pyrazole-Thiophene Inhibitors
Recent studies have highlighted several pyrazole-thiophene series with potent inhibitory activity against key oncogenic kinases. For this guide, we will focus on representative compounds targeting the PI3K/Akt and JNK signaling pathways, comparing them against both well-established research inhibitors and clinically approved drugs.
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[6]
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
A novel series of pyrazole-thiophene derivatives has been developed as potent PI3Kγ inhibitors.[7] One of the lead compounds, 3s , demonstrated significantly higher potency against PI3Kγ compared to the well-known pan-PI3K inhibitor LY294002.[7] Another series of pyrazole-thiophene compounds showed potent, orally active inhibition of Akt.[8]
Table 1: Performance Comparison of PI3K/Akt Pathway Inhibitors
| Compound | Target(s) | Biochemical IC₅₀ | Cellular Potency (Example Cell Line) | Reference Drug(s) |
|---|---|---|---|---|
| New: Pyrazole-Thiophene 3s | PI3Kγ | 0.066 µM[7] | Potent anti-proliferative activity[7] | LY294002 (IC₅₀ = 0.777 µM for PI3Kγ)[7] |
| New: Pyrazole-Thiophene 1o | Akt | Good Akt inhibitory activity[8] | Induces apoptosis in MM1S cells[8] | Capivasertib, Gedatolisib |
| Known: Alpelisib (Piqray) | PI3Kα-specific | ~5 nM | Approved for PIK3CA-mutated breast cancer[9] | N/A |
| Known: Capivasertib (Truqap) | pan-Akt | Potent pan-AKT inhibitor[10] | Approved for breast cancer with PIK3CA/AKT1/PTEN alterations[11] | N/A |
| Known: Gedatolisib | pan-PI3K, mTOR | Potent dual inhibitor[12] | Under FDA review for advanced breast cancer[9] | N/A |
The JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[13] JNK3, in particular, is predominantly expressed in the central nervous system and is a target for neurodegenerative diseases.[9][14]
Caption: Simplified JNK signaling pathway.
A series of thiophene-pyrazolourea derivatives have been identified as potent and isoform-selective JNK3 inhibitors.[9][14] These compounds were benchmarked against their closely related kinases, JNK1 and p38α, to establish their selectivity.
Table 2: Performance Comparison of JNK Pathway Inhibitors
| Compound | Target(s) | Biochemical IC₅₀ (JNK3) | Selectivity (vs. JNK1) | Reference Drug(s) |
|---|---|---|---|---|
| New: Thiophene-Pyrazolourea 6 | JNK3 | 0.05 µM[14] | 72-fold[14] | SP600125, AS601245 |
| New: Thiophene-Pyrazolourea 16 | JNK3 | 8 nM[14] | >100-fold[14] | SP600125, AS601245 |
| Known: SP600125 | JNK1/2/3 | Widely used research tool | Lacks specificity[15] | N/A |
| Known: AS601245 (PGL5001) | JNK | ATP-competitive inhibitor | In Phase II clinical trials[15] | N/A |
| Known: BMS-986360 | JNK | In clinical trials for solid tumors[13] | N/A | N/A |
Part 2: Experimental Protocols & Scientific Rationale
The trustworthiness of benchmarking data hinges on the robustness of the experimental protocols. Here, we detail the methodologies for the three pillars of our benchmarking workflow.
Pillar 1: Biochemical Potency Assessment
Causality Behind Experimental Choice: The initial step in characterizing any inhibitor is to determine its direct effect on the purified target enzyme, free from the complexities of a cellular system. This provides a baseline measure of potency (IC₅₀ or Kᵢ). The radiometric activity assay is considered the gold standard for kinase profiling due to its direct detection method, which avoids interference from modified substrates or coupling enzymes.[7]
Protocol: Radiometric Kinase Activity Assay (e.g., HotSpot™ Assay)
This protocol is adapted from standard industry practices for determining the IC₅₀ of an ATP-competitive inhibitor.[7]
-
Reagent Preparation:
-
Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a stock solution of the pyrazole-thiophene inhibitor and reference drugs in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Prepare a solution of the specific kinase and its corresponding substrate in reaction buffer.
-
Prepare an ATP solution containing both unlabeled ("cold") ATP and radioisotope-labeled [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase to ensure the measured IC₅₀ approximates the Kᵢ.[8]
-
-
Reaction Setup (in a 96-well plate):
-
Add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 5 µL of the kinase/substrate mix to all wells.
-
Incubate for 10-15 minutes at room temperature. This pre-incubation can help identify slow-binding inhibitors.[14]
-
-
Initiation and Termination:
-
Initiate the kinase reaction by adding 2.5 µL of the [γ-³³P]ATP solution to all wells.
-
Allow the reaction to proceed for a set time (e.g., 60-120 minutes) at 30°C, ensuring the reaction remains in the linear range.
-
Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
-
Detection:
-
Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose paper) that captures the phosphorylated substrate.
-
Wash the filters extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition versus inhibitor concentration (log-transformed) and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Pillar 2: Cellular Efficacy Assessment
Causality Behind Experimental Choice: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability, rapid efflux, or intracellular metabolism. Therefore, cell-based assays are critical to confirm that the inhibitor can reach its target and exert a functional effect in a physiologically relevant environment.[16][17][18] We will detail two key assays: one for target engagement and one for downstream functional consequences.
Protocol 1: Cellular Target Engagement (NanoBRET™ Assay)
This assay directly measures the binding of the inhibitor to its target kinase within intact cells.[3]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well, white-bottom plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of the pyrazole-thiophene inhibitor and reference drugs.
-
To the cells, add the NanoBRET™ Tracer, a fluorescently labeled ligand that binds to the kinase's active site.
-
Immediately add the serially diluted inhibitors or DMSO control.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate to the wells. This substrate is catalyzed by NanoLuc® luciferase, producing light.
-
Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (luciferase) emission and the acceptor (tracer) emission.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Inhibition is observed as a decrease in the BRET signal as the inhibitor displaces the tracer.
-
Plot the change in BRET ratio against the inhibitor concentration (log-transformed) to determine the cellular IC₅₀ for target engagement.
-
Protocol 2: Cell Viability/Cytotoxicity Assay (MTS Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a crucial step to determine if the on-target inhibition translates to a desired anti-cancer effect (e.g., stopping proliferation) and to assess general cytotoxicity.[2][19][20]
-
Cell Plating:
-
Seed cancer cells (e.g., MCF-7 for PI3K/Akt inhibitors, a relevant neuroblastoma line for JNK3 inhibitors) into a 96-well plate at a predetermined density.
-
Allow cells to adhere and resume proliferation for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the pyrazole-thiophene inhibitor and a known cytotoxic drug (e.g., Doxorubicin) as a positive control. Include a DMSO vehicle control.
-
Incubate for 72 hours at 37°C in a CO₂ incubator. This duration allows for effects on cell division to become apparent.
-
-
Detection:
-
Add a combined MTS/PMS solution (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours. Viable cells will convert the MTS tetrazolium compound into a colored formazan product.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells at each inhibitor concentration relative to the DMSO control.
-
Plot cell viability versus inhibitor concentration (log-transformed) and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Pillar 3: Selectivity and Off-Target Profiling
Causality Behind Experimental Choice: Even potent and cell-active inhibitors can fail if they have significant off-target effects, leading to toxicity. Kinase inhibitors, particularly those targeting the conserved ATP-binding site, are prone to inhibiting multiple kinases.[7] Therefore, profiling the inhibitor against a broad panel of kinases is essential to understand its selectivity and predict potential side effects.[16][21][22]
Protocol: Large-Panel Kinase Selectivity Screen
This is typically performed as a service by specialized contract research organizations (CROs) that maintain large panels of active kinases.[16][23]
-
Compound Submission:
-
Provide the pyrazole-thiophene inhibitor at a specified concentration (e.g., 10 mM in DMSO).
-
-
Screening:
-
The CRO will screen the compound, typically at one or two fixed concentrations (e.g., 1 µM and 10 µM), against a large panel of kinases (e.g., >400 kinases from across the human kinome).[16]
-
The assay format is usually a highly validated radiometric activity assay to ensure broad applicability and reliable data.[7]
-
-
Data Analysis and Interpretation:
-
The primary data is reported as "% Inhibition" at the tested concentration for each kinase in the panel.
-
A "hit" is defined as inhibition above a certain threshold (e.g., >50% or >80%).
-
This initial screen identifies potential off-targets.
-
For any significant off-target hits, follow-up dose-response experiments are conducted to determine the IC₅₀ for those kinases.
-
Selectivity can be quantified using metrics like the Selectivity Score (number of kinases inhibited below a threshold divided by the total number of kinases tested) or by comparing the IC₅₀ for the primary target versus off-targets.[16]
-
Conclusion and Future Outlook
The pyrazole-thiophene scaffold represents a highly versatile and promising platform for the development of novel kinase inhibitors. The benchmarking data for compounds targeting the PI3K/Akt and JNK pathways demonstrate their potential to achieve high potency and, critically, selectivity.
The rigorous, multi-pillar benchmarking approach outlined in this guide is essential for the successful progression of these, or any, new inhibitors. By systematically evaluating biochemical potency, confirming cellular efficacy and target engagement, and comprehensively profiling for off-target activities, researchers can build a robust data package. This not only allows for a clear comparison against existing drugs but also provides the confidence needed to advance the most promising candidates toward preclinical and clinical development. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds to ensure they can translate their demonstrated cellular efficacy into in vivo therapeutic benefit.
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Safety Operating Guide
Navigating the Disposal of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic Acid: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Our approach is grounded in established safety protocols and regulatory frameworks, providing a self-validating system for responsible chemical waste management.
Understanding the Hazard Profile: A Necessary First Step
Key Hazard Considerations:
-
Skin and Eye Irritant: Direct contact can lead to redness, itching, and inflammation.[1][3][4]
-
Respiratory Irritant: Inhalation of dust or aerosols may irritate the respiratory system.[1][3][5]
-
Biological Activity: Pyrazole derivatives are known to possess a wide range of biological activities, underscoring the need for careful handling to avoid unintended physiological effects.[6][7][8]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows the "cradle-to-grave" approach for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[9][10] This ensures that the waste is managed safely from the point of generation to its final disposal.
Step 1: Waste Characterization and Segregation
All waste containing this compound, including pure compound, contaminated labware (e.g., spatulas, weighing boats), and used PPE, must be classified as hazardous chemical waste.[11]
Action: Segregate this waste stream from non-hazardous and other types of chemical waste to prevent accidental mixing and reactions.
Step 2: Containerization
Proper containment is crucial to prevent leaks and exposure.
Action:
-
Select a container made of a material compatible with the chemical. The original container is often the best choice.[11] If unavailable, use a clearly labeled, sealable, and durable container.
-
Ensure the container is in good condition, free from leaks or external contamination.[11]
-
Keep the container securely closed at all times, except when adding waste.[12]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for the safety of waste handlers.
Action:
-
As soon as the first particle of waste is added, affix a hazardous waste label to the container.
-
The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".
-
Indicate the primary hazards: "Irritant".
-
Note the date of initial waste accumulation.
Step 4: Storage
Temporary storage of hazardous waste in the laboratory must be done safely.
Action:
-
Store the labeled waste container in a designated satellite accumulation area.
-
This area should be away from heat sources, direct sunlight, and high-traffic areas.[12]
-
Utilize secondary containment, such as a tray, to contain any potential spills or leaks.[13]
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility.
Action:
-
Coordinate with your institution's Environmental Health and Safety (EHS) office for the collection and disposal of the waste.
-
Do not attempt to dispose of this chemical down the sink or in regular trash.[14]
-
The recommended disposal method is incineration at an approved waste disposal plant.[1][3][5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Summary of Hazard Information
| Hazard Classification | Description | Reference |
| Skin Irritation | Causes skin irritation upon contact. | [1][2][3][4][5] |
| Eye Irritation | Causes serious eye irritation. | [1][2][3][4][5] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [1][3][5] |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.
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Navigating the Safe Handling of 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 5-(1H-pyrazol-3-yl)thiophene-2-carboxylic acid represent a critical class of building blocks for new therapeutic agents. While the rewards of working with such molecules are substantial, a deep and proactive understanding of their potential hazards and the requisite safety protocols is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Data-Informed Approach
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Given these anticipated hazards, a comprehensive personal protective equipment (PPE) and handling strategy is not merely a recommendation but a necessity. The fundamental principle is to minimize all routes of exposure: dermal, ocular, and respiratory.
Personal Protective Equipment (PPE): Your Primary Defense
The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling this compound.[1][2] It is crucial to remember that PPE is the last line of defense; engineering controls and safe work practices are the primary means of exposure prevention.[2]
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl rubber gloves | Provides resistance to a broad range of chemicals and is effective against acidic compounds.[3] Double-gloving is recommended when handling the solid or preparing solutions to provide an extra layer of protection. |
| Eye and Face Protection | Chemical splash goggles | Offers a complete seal around the eyes, protecting against splashes of solutions or airborne powder.[3] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Body Protection | Laboratory coat (cotton or cotton/poly blend) | Protects the skin and personal clothing from contamination.[3] |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[4] |
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate PPE based on the task being performed with this compound.
Caption: A flowchart outlining the appropriate PPE for different laboratory tasks involving this compound.
Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
Receiving and Storage
-
Inspect the Container: Upon receipt, carefully inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date received.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be clearly marked.
Weighing and Solution Preparation
-
Designated Area: Whenever possible, conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation risk.[5][6]
-
Weighing Powder:
-
If a balance is located inside a fume hood, perform the weighing operation there.
-
If a balance is on the open bench, tare a sealed container, add the powder to the container inside the fume hood, and then re-weigh the sealed container on the bench.[4] This minimizes the potential for powder dispersal in the open lab.[4]
-
-
Preparing Solutions:
-
Always add the solid to the solvent slowly to avoid splashing.
-
Perform this task in a fume hood, especially when using volatile solvents.
-
Ensure all glassware is clean and free of contaminants.
-
During Reaction and Work-up
-
Fume Hood: All reactions involving this compound should be conducted in a chemical fume hood.
-
Glassware: Use appropriate and properly assembled glassware to prevent leaks.
-
Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.
Spill and Emergency Procedures
Preparation for emergencies is a key component of laboratory safety.[7]
Minor Spills (Solid)
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
PPE: Wear the appropriate PPE, including a respirator, gloves, lab coat, and goggles.
-
Clean-up: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully scoop the material into a labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
Minor Spills (Solution)
-
Alert Personnel and Isolate: Follow the same initial steps as for a solid spill.
-
Absorb: Use an appropriate absorbent material to contain and absorb the spill.
-
Collect and Decontaminate: Collect the absorbent material in a labeled waste container and decontaminate the area.
Major Spills
In the event of a large or unmanageable spill, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.
Personal Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Segregation: All solid and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.[8][9]
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Irritant").
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[10]
By integrating these safety protocols into your daily laboratory workflow, you can confidently and safely advance your research while prioritizing the well-being of yourself and your colleagues.
References
-
American Chemical Society. (n.d.). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from [Link]
-
American Chemical Society. (2022, June 3). From Chemical Safety Rules to Risk Management | ACS College Safety Video #1. YouTube. Retrieved from [Link]
-
American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]
-
De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]
-
Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Retrieved from [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
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Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
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University of California, Merced. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]
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University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Environmental Health and Safety. Retrieved from [Link]
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University of Nebraska Medical Center. (n.d.). Laboratory PPE Selection Guide. Retrieved from [Link]
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University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link]
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University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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Virginia Tech. (n.d.). Personal Protective Equipment – Lab Safety. Retrieved from [Link]
Sources
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment – Lab Safety [ehs.lbl.gov]
- 3. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 4. tmi.utexas.edu [tmi.utexas.edu]
- 5. safety.duke.edu [safety.duke.edu]
- 6. acs.org [acs.org]
- 7. youtube.com [youtube.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
